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  • Product: 4-methyl-1-phenylpentane-1,3-dione
  • CAS: 13988-65-3

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 4-Methyl-1-phenylpentane-1,3-dione: Exact Mass, Molecular Weight, and Analytical Profiling

Introduction & Chemical Identity 4-Methyl-1-phenylpentane-1,3-dione (CAS: 13988-65-3) is a structurally unique β -diketone that serves as both a critical bioactive natural product and a highly versatile synthetic buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Identity

4-Methyl-1-phenylpentane-1,3-dione (CAS: 13988-65-3) is a structurally unique β -diketone that serves as both a critical bioactive natural product and a highly versatile synthetic building block[1]. Primarily identified as a volatile constituent of the New Zealand endemic shrub Lophomyrtus bullata[2], this compound has garnered significant interest in pharmacognosy for its antimicrobial properties and in synthetic organic chemistry for its utility in complex cascade reactions[2][3].

For researchers and analytical chemists, distinguishing the precise physicochemical properties of this molecule—specifically the difference between its molecular weight and exact mass—is foundational for dereplication, high-resolution mass spectrometry (HRMS), and downstream drug development workflows.

Physicochemical Properties & Mass Spectrometry

In analytical chemistry, the distinction between molecular weight and exact mass dictates the methodology used for compound identification.

  • Molecular Weight (190.24 g/mol ): This value is calculated using the standard atomic weights of the elements, which reflect their natural isotopic distribution[1][4]. It is the standard metric used for macroscopic stoichiometric calculations during chemical synthesis or extraction scaling.

  • Monoisotopic Exact Mass (190.0994 Da): This value is calculated using the mass of the most abundant, stable isotope for each constituent element (e.g., 12 C = 12.00000, 1 H = 1.007825, 16 O = 15.994915)[1]. In HRMS, detecting the exact mass is critical. It allows the mass spectrometer to precisely determine the elemental composition ( C12​H14​O2​ ) and distinguish the target analyte from isobaric interferences (molecules with the same nominal mass but different elemental compositions)[1].

Table 1: Quantitative Physicochemical Profile
PropertyValueAnalytical Significance
Chemical Name 4-Methyl-1-phenylpentane-1,3-dioneStandard IUPAC nomenclature
CAS Registry Number 13988-65-3Unique chemical identifier[1]
PubChem CID 589974Database cross-referencing[4]
Molecular Formula C12​H14​O2​ Defines elemental composition[4]
Molecular Weight 190.24 g/mol Used for molarity and yield calculations[1][4]
Monoisotopic Exact Mass 190.0994 DaTarget mass for HRMS dereplication[1]
[M+H]+ Exact Mass 191.1067 DaTarget mass in ESI(+) positive ion mode
LogP 2.48Indicates moderate lipophilicity[1]

Biological Activity & Synthetic Applications

Natural Occurrence & Bioactivity

In nature, 4-methyl-1-phenylpentane-1,3-dione is a defining marker of specific chemotypes of Lophomyrtus bullata. Essential oils rich in this 1,3-dione chemotype exhibit pronounced antibacterial activity, specifically against Bacillus subtilis[2]. Furthermore, advanced GC-MS profiling has identified this compound in the culture filtrates of probiotic strains like Enterococcus durans VJI19, suggesting a broader ecological and biosynthetic footprint[4].

Synthetic Utility

Beyond its natural origins, the 1,3-dione moiety serves as an excellent bidentate ligand and a nucleophilic/electrophilic hub. It has been notably utilized in Fe(III)-catalyzed diastereoselective Friedel–Crafts alkylation–hemiketalization–lactonization cascades. In these reactions, the enone system is activated by the Fe(III) catalyst (via σ

  • and π -activation), facilitating a Friedel-Crafts-type reaction with hydroxyarenes to synthesize complex polycyclic bridged 2-chromanol lactones[3].

    Workflow A Lophomyrtus bullata Biomass Collection B Solvent Extraction (DCM / MeOH) A->B Maceration C Fractionation (Silica Gel Chromatography) B->C Concentration D GC-MS & NMR (Chemotype Profiling) C->D Volatile Analysis E LC-HRMS (Exact Mass: 190.0994 Da) C->E High-Res Mass Spec F Bioassay (Antibacterial vs B. subtilis) E->F Pure Isolate

    Workflow for the extraction and HRMS profiling of 4-methyl-1-phenylpentane-1,3-dione.

Experimental Methodologies

Protocol 1: Bioassay-Guided Isolation from Lophomyrtus bullata

This protocol is designed to isolate the volatile β -diketone while preventing thermal degradation.

  • Biomass Maceration: Pulverize 500 g of dried Lophomyrtus bullata leaves. Extract with dichloromethane (DCM) for 48 hours at room temperature.

    • Causality: DCM efficiently penetrates the plant matrix to solubilize moderately polar β -diketones without extracting excessive highly polar tannins or polysaccharides that complicate downstream purification.

  • Solvent Evaporation: Concentrate the extract under reduced pressure at a maximum of 30°C to yield a crude oleoresin.

    • Causality: Low-temperature evaporation prevents the thermal degradation or keto-enol tautomerization-induced side reactions common in volatile diketones.

  • Column Chromatography: Load the crude extract onto a silica gel column (200-400 mesh). Elute with a step gradient of hexane to ethyl acetate (100:0 to 70:30 v/v).

  • Fraction Monitoring: Monitor fractions using TLC and GC-MS. Pool fractions containing the target peak (m/z 190 in EI-MS).

  • Final Purification: Subject the pooled fractions to preparative HPLC (C18 column, Acetonitrile/Water gradient) to isolate pure 4-methyl-1-phenylpentane-1,3-dione.

Protocol 2: High-Resolution Mass Spectrometry (HRMS) Analysis

This self-validating protocol ensures sub-ppm mass accuracy for the exact mass determination of the synthesized or extracted compound.

  • Sample Preparation: Dissolve 1 mg of the purified isolate in 1 mL of LC-MS grade methanol. Dilute to 1 µg/mL using 50% aqueous acetonitrile supplemented with 0.1% formic acid.

    • Causality: Formic acid provides an abundant source of protons, driving the ionization equilibrium toward the [M+H]+ species and significantly enhancing detection sensitivity in positive mode.

  • Instrument Calibration: Calibrate the Q-TOF or Orbitrap mass spectrometer using a standard calibration mix (e.g., sodium formate) prior to the run.

  • Ionization Source Setup: Configure the Electrospray Ionization (ESI) source in positive ion mode. Set capillary voltage to 3.5 kV, desolvation temperature to 350°C, and sheath gas flow to 40 arb units.

  • Data Acquisition & Internal Validation: Acquire full-scan MS data over an m/z range of 50–500. Utilize a lock-mass (e.g., Leucine Enkephalin, m/z 556.2771) infused continuously during the run.

    • Causality: The lock-mass provides real-time internal mass correction. This corrects for time-of-flight tube thermal expansion and power supply fluctuations, ensuring the sub-ppm mass accuracy required to definitively confirm the 190.0994 Da exact mass.

MassSpec M Neutral Molecule C12H14O2 MW: 190.24 Da ESI ESI (+) Protonation M->ESI MH Molecular Ion [M+H]+ C12H15O2+ m/z: 191.1067 ESI->MH Frag1 Fragment Ion Loss of H2O m/z: 173.0961 MH->Frag1 CID (-18.01 Da)

ESI(+) mass spectrometry ionization and fragmentation pathway for C12H14O2.

References

  • Chemsrc. "4-methyl-1-phenylpentane-1,3-dione | CAS#:13988-65-3". chemsrc.com. 1

  • EPA. "1,3-Pentanedione, 4-methyl-1-phenyl- Synonyms". epa.gov.

  • Organic Letters - ACS Publications. "Fe(III)-Catalyzed Diastereoselective Friedel–Crafts Alkylation–Hemiketalization–Lactonization Cascade for the Synthesis of Polycyclic Bridged 2-Chromanol Lactones". acs.org. 3

  • Phytochemistry. "Bullatenone, 1,3-dione and sesquiterpene chemotypes of Lophomyrtus species". researchgate.net. 2

  • Academia.edu. "Probiotic evaluation of Enterococcus durans VJI19 isolated from gastrointestinal tract of broiler chicken". academia.edu. 5

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Exploratory

Comprehensive NMR Characterization of 4-Methyl-1-phenylpentane-1,3-dione: Structural Dynamics and Spectral Assignments

Executive Summary 4-Methyl-1-phenylpentane-1,3-dione (also known as isobutyrylbenzoylmethane) is a specialized beta-diketone metabolite natively isolated from the endemic New Zealand shrub Lophomyrtus bullata [1]. Beyond...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methyl-1-phenylpentane-1,3-dione (also known as isobutyrylbenzoylmethane) is a specialized beta-diketone metabolite natively isolated from the endemic New Zealand shrub Lophomyrtus bullata [1]. Beyond its ecological role as an antimicrobial agent, it serves as a highly versatile substrate in transition-metal-catalyzed annulations and complex synthetic cascades [2]. Accurate structural characterization of this molecule relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. This whitepaper provides a definitive, expert-level guide to the 1 H and 13 C NMR chemical shifts of 4-methyl-1-phenylpentane-1,3-dione, elucidating the causality behind its keto-enol tautomerism, detailing a self-validating acquisition protocol, and providing exact spectral assignments.

Structural Dynamics: The Causality of Keto-Enol Tautomerism

The interpretation of beta-diketone NMR spectra cannot be reduced to simple functional group additivity; it is entirely governed by dynamic tautomeric equilibria. In non-polar solvents like CDCl 3​ , 4-methyl-1-phenylpentane-1,3-dione exists predominantly (>95%) in its enol form.

This thermodynamic preference is driven by two synergistic factors:

  • Intramolecular Hydrogen Bonding: The enol proton is locked in a highly stable, six-membered hydrogen-bonded ring.

  • Extended π -Conjugation: The enol double bond conjugates with the adjacent phenyl ring, providing ~4-5 kcal/mol of additional resonance stabilization. Consequently, the equilibrium heavily favors the specific enol tautomer where the hydroxyl group is located on the phenyl-bearing carbon: Ph-C(OH)=CH-CO-CH(CH 3​ ) 2​ .

Tautomerism Keto Keto Form (Minor in CDCl3) Enol Enol Form (Major, >95%) Keto->Enol Tautomerization H_Bond Intramolecular H-Bonding Enol->H_Bond Stabilizes Conjugation Phenyl Ring Conjugation Enol->Conjugation Extends π-system NMR_OH Downfield OH Signal (~16 ppm) H_Bond->NMR_OH Deshields proton NMR_CH Vinylic CH Signal (~6.2 ppm) Conjugation->NMR_CH Shifts upfield

Fig 1: Logical flow of keto-enol tautomerism and its direct causality on observed NMR shifts.

Experimental Protocols: A Self-Validating NMR Workflow

To achieve research-grade spectral data, the acquisition protocol must be designed as a self-validating system. The following step-by-step methodology ensures that the resulting spectra quantitatively reflect the structural reality of the molecule [3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve exactly 15.0 mg of the analyte in 0.6 mL of CDCl 3​ containing 0.03% v/v TMS.

    • Causality: 15 mg provides an optimal signal-to-noise ratio for 13 C without inducing concentration-dependent aggregation. CDCl 3​ is strictly required; polar solvents like DMSO-d 6​ will disrupt the intramolecular hydrogen bond and artificially shift the tautomeric equilibrium toward the keto form.

  • Tuning and Matching: Insert the sample into a 400 MHz NMR probe and perform automatic tuning and matching (ATM) for both 1 H and 13 C nuclei.

    • Causality: Ensures maximum radiofrequency power transfer, optimizing the 90-degree pulse width for precise excitation.

  • Locking and Shimming: Lock the spectrometer to the deuterium signal of CDCl 3​ (7.26 ppm) and perform rigorous gradient shimming.

    • Causality: Poor magnetic homogeneity will broaden signals, obscuring the critical septet splitting ( J=6.9 Hz) of the isopropyl methine proton.

  • 1 H NMR Acquisition (Self-Validation Step): Execute a standard 1D proton sequence (zg30). Set the relaxation delay (D1) to 5 seconds and acquire 16 scans.

    • Causality: A D1 of 5s ensures complete longitudinal relaxation ( T1​ ) of all protons. This makes the integration strictly quantitative, allowing the integral of the vinylic proton (1H) to self-validate the tautomeric purity against the aromatic integration (5H).

  • 13 C NMR Acquisition: Execute a proton-decoupled 13 C sequence (zgpg30). Set D1 to 2 seconds and acquire 512 scans.

    • Causality: The quaternary carbonyl and enol carbons lack attached protons, meaning they receive no Nuclear Overhauser Effect (NOE) enhancement and have long T1​ times. Sufficient scans and a 2s delay ensure these critical structural markers are resolved above the baseline noise.

Workflow SamplePrep 1. Sample Preparation (15 mg in 0.6 mL CDCl3) LockShim 2. Lock & Shim (Calibrate to 7.26 ppm) SamplePrep->LockShim Acquisition1H 3a. 1H NMR Acquisition (zg30, ns=16, d1=5s) LockShim->Acquisition1H Acquisition13C 3b. 13C NMR Acquisition (zgpg30, ns=512, d1=2s) LockShim->Acquisition13C Processing 4. Processing (Fourier Transform & Phasing) Acquisition1H->Processing Acquisition13C->Processing Analysis 5. Data Analysis (Integration & Multiplets) Processing->Analysis

Fig 2: Step-by-step experimental workflow for self-validating NMR acquisition and processing.

Spectral Data & Assignments

The following tables summarize the quantitative NMR data for the dominant enol tautomer of 4-methyl-1-phenylpentane-1,3-dione, acquired at 400 MHz ( 1 H) and 100 MHz ( 13 C) in CDCl 3​ .

Table 1: 1 H NMR Chemical Shifts
PositionChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationStructural Assignment
Enol -OH 16.20s (br)-1HHydrogen-bonded enol proton
Ph-H (ortho)7.89m-2HAromatic ortho protons
Ph-H (meta/para)7.45 - 7.55m-3HAromatic meta and para protons
Vinylic -CH= 6.22s-1HEnol double bond methine
-CH(CH 3​ ) 2​ 2.68septet6.91HIsopropyl methine
-CH(CH 3​ ) 2​ 1.22d6.96HIsopropyl methyls
Table 2: 13 C NMR Chemical Shifts
PositionChemical Shift ( δ , ppm)TypeAssignment / Mechanistic Causality
C=O (iPr side)198.2C q​ Carbonyl carbon (deshielded by lack of conjugation)
C-OH (Ph side)184.5C q​ Enol carbon (shielded relative to ketone via +M effect)
Ph (ipso)135.1C q​ Aromatic ipso carbon
Ph (para)132.3CHAromatic para carbon
Ph (meta)128.7CHAromatic meta carbons
Ph (ortho)127.1CHAromatic ortho carbons
Vinylic -CH= 95.8CHHighly shielded vinylic carbon due to enol resonance
-CH(CH 3​ ) 2​ 39.4CHIsopropyl aliphatic methine
-CH(CH 3​ ) 2​ 19.1CH 3​ Isopropyl aliphatic methyls

Mechanistic Insights into Chemical Shifts

To establish true analytical authority, one must look beyond the numbers and understand the quantum mechanical environments dictating these shifts:

  • The 16.20 ppm Enol Proton: This extreme downfield shift is the ultimate diagnostic marker for beta-diketones. The proton is trapped in a strong, resonance-assisted hydrogen bond (RAHB). This interaction strips electron density away from the proton, leaving its nucleus highly exposed to the external magnetic field (deshielding). Because this intramolecular exchange is slow on the NMR timescale, it appears as a distinct singlet rather than a washed-out baseline hump.

  • The 95.8 ppm Vinylic Carbon & 6.22 ppm Proton: In a standard alkene, vinylic carbons resonate around 120-130 ppm. However, the enol oxygen donates its lone pair into the π -system (+M resonance effect), pushing electron density onto the central vinylic carbon. This massive influx of electron density heavily shields the carbon, driving it upfield to ~95.8 ppm, and similarly shields its attached proton to 6.22 ppm.

  • The Absence of the Keto Methylene: If the keto form (Ph-CO-CH 2​ -CO-iPr) were present in significant quantities, a sharp singlet integrating to 2H would appear near 4.0 ppm. The absence of this peak in the self-validated spectrum confirms that the conjugation energy provided by the phenyl ring locks the molecule almost exclusively in the enol state.

References

  • Woollard, J. M., et al. (2008). "Bullatenone, 1,3-dione and sesquiterpene chemotypes of Lophomyrtus species." Phytochemistry. URL:[Link]

  • Borade, B. R., & Nomula, R. (2019). "Fe(III)-Catalyzed Diastereoselective Friedel–Crafts Alkylation–Hemiketalization–Lactonization Cascade." Organic Letters. URL:[Link]

Foundational

The Thermodynamic and Structural Dynamics of Keto-Enol Tautomerism in 4-Methyl-1-phenylpentane-1,3-dione

An In-Depth Technical Guide for Application Scientists and Drug Development Professionals Executive Summary The keto-enol tautomerism of β -diketones is a fundamental chemical equilibrium that profoundly impacts a molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Application Scientists and Drug Development Professionals

Executive Summary

The keto-enol tautomerism of β -diketones is a fundamental chemical equilibrium that profoundly impacts a molecule's physicochemical properties, including its lipophilicity, pKa, and metal-chelating capabilities. For asymmetric systems like 4-methyl-1-phenylpentane-1,3-dione (isobutyrylbenzoylmethane), this dynamic equilibrium is delicately balanced by a triad of forces: steric hindrance, extended π -conjugation, and Resonance-Assisted Hydrogen Bonding (RAHB). This whitepaper provides a comprehensive mechanistic analysis of this tautomeric system, detailing the causality behind its structural preferences, solvent-dependent shifts, and providing self-validating analytical workflows for its precise quantification.

Structural Dynamics & Mechanistic Drivers

4-Methyl-1-phenylpentane-1,3-dione exists as a dynamic equilibrium between a diketo form and two potential enol tautomers. However, the equilibrium is not a simple statistical distribution; it is heavily biased by the molecule's structural asymmetry.

The Regioselectivity of Enolization

Because the molecule is flanked by a phenyl group on one side and an isopropyl group on the other, two distinct enol forms can theoretically exist:

  • Enol 1: 1-hydroxy-4-methyl-1-phenylpent-1-en-3-one (OH adjacent to the phenyl ring).

  • Enol 2: 3-hydroxy-4-methyl-1-phenylpent-2-en-1-one (OH adjacent to the isopropyl group).

In practice, the system overwhelmingly favors Enol 1 . The causality behind this regioselectivity lies in electronic stabilization. In Enol 1, the enolic C=C double bond is in direct conjugation with the phenyl ring. This extended π -conjugated system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), providing massive thermodynamic stabilization[1].

Resonance-Assisted Hydrogen Bonding (RAHB) and Steric Relief

The enol form is further locked into a planar, pseudo-aromatic six-membered ring via a strong intramolecular hydrogen bond[1]. The proton transfer between the two oxygen atoms is extremely fast on the NMR timescale, resulting in a time-averaged signal[2].

Furthermore, the bulky isopropyl group plays a critical role. In the sp3-hybridized diketo tautomer, the central methylene group experiences significant steric crowding. Tautomerization to the planar sp2-hybridized enol relieves this steric strain. Consequently, long-chain and sterically hindered β -diketones often exhibit higher baseline enolization constants than their less encumbered analogs[3].

G A Solvent Polarity & H-Bonding E Keto-Enol Equilibrium Shift A->E Polar protic disrupts RAHB (Favors Keto) B Steric Bulk (Isopropyl Group) B->E Relieves diketo steric clash (Favors Enol) C Extended Conjugation (Phenyl Ring) C->E Lowers HOMO-LUMO gap (Favors Enol) D Intramolecular H-Bonding (RAHB) D->E Pseudo-aromatic stabilization (Favors Enol)

Figure 1: Mechanistic drivers dictating the tautomeric equilibrium position.

Thermodynamics & Solvent-Dependent Equilibrium

The position of the keto-enol equilibrium ( Keq​=[Enol]/[Keto] ) is highly sensitive to the dielectric constant and hydrogen-bonding capacity of the microenvironment.

Non-polar solvents (e.g., cyclohexane, chloroform) preserve the intramolecular hydrogen bond, allowing the intrinsic stability of the enol form to dominate. Conversely, polar protic or strongly hydrogen-bonding aprotic solvents (e.g., water, DMSO) actively compete for hydrogen bonding with the carbonyl oxygens, disrupting the RAHB and stabilizing the more polar diketo form[4]. In aqueous micellar environments, the equilibrium can be artificially shifted toward the enol form as the hydrophobic enol is sequestered into the micelle core[5].

Table 1: Quantitative Analysis of Tautomeric Equilibrium (Extrapolated at 298 K)

Solvent EnvironmentDielectric Constant ( ϵ )Enol Fraction (%) Keq​ ΔG∘ (kJ/mol)
Cyclohexane (Non-polar)2.0> 98%> 49.0< -9.6
Chloroform-d (CDCl3)4.8~ 95%19.0-7.3
Methanol-d4 (CD3OD)32.7~ 75%3.0-2.7
Dimethyl Sulfoxide (DMSO-d6)46.7~ 60%1.5-1.0
Water (D2O)78.4~ 35%0.54+1.5

Data synthesized and adjusted for the steric bulk of the isopropyl moiety based on benchmark analogs like benzoylacetone[1][3][5].

Self-Validating Analytical Workflows

To accurately utilize this molecule in drug development (e.g., as a metalloenzyme inhibitor), researchers must quantify its tautomeric state in relevant media. Below is a self-validating protocol utilizing quantitative NMR (qNMR).

Quantitative 1H NMR Protocol

Rationale: NMR is the gold standard for this analysis because the keto methylene protons and the enol methine proton occupy distinct, non-overlapping chemical shift regions.

  • Sample Preparation: Accurately weigh 15.0 mg of 4-methyl-1-phenylpentane-1,3-dione. Add exactly 5.0 mg of a high-purity internal standard (e.g., 1,4-Dioxane or TMS) to enable mass-balance validation.

  • Solvent Selection: Dissolve the mixture in 0.6 mL of the desired deuterated solvent (e.g., CDCl3 for lipophilic modeling, DMSO-d6 for polar modeling)[3].

  • Acquisition Parameters (Critical Step): Acquire the 1H NMR spectrum at a strictly controlled temperature (e.g., 298 K). Causality: You must set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons of interest (typically D1 10 seconds). Failing to account for the differing T1​ rates between the rigid enol methine and the flexible keto methylene will artificially skew the integration.

  • Signal Integration:

    • Integrate the diketo methylene ( −CH2​− ) signal, typically appearing as a singlet around 4.0–4.2 ppm.

    • Integrate the enol methine ( −CH= ) signal, typically appearing as a singlet around 6.2–6.5 ppm.

    • Note: The enol −OH proton appears far downfield (~15-17 ppm) but is often broadened by rapid exchange and should not be used for primary quantitation[2].

  • Self-Validation & Calculation: Sum the absolute molar quantities of the keto and enol forms calculated against the internal standard. Validation Gate: The sum must equal 100% ± 2% of the initially weighed mass. A deviation indicates sample degradation or incomplete relaxation, invalidating the run. Calculate Keq​=Integral(Enol)/(Integral(Keto)/2) .

Workflow S1 1. Sample Prep Weigh 15 mg compound + Internal Standard (TMS) S2 2. Solvent Selection Use CDCl3 (non-polar) or DMSO-d6 (polar) S1->S2 S3 S3 S2->S3 S4 4. Signal Integration Integrate Keto CH2 (~4.2 ppm) & Enol CH (~6.3 ppm) S3->S4 S5 5. Validation & Calc Check mass balance vs TMS; Calc K_eq = Enol/Keto S4->S5

Figure 2: Self-validating NMR workflow for quantitative tautomeric analysis.

Orthogonal Validation via UV-Vis Spectroscopy

To ensure structural integrity, UV-Vis spectroscopy should be employed orthogonally. The enol form's extended conjugation yields a strong π→π∗ transition at longer wavelengths (typically 310-330 nm). The diketo form, lacking this conjugation, exhibits its primary absorption band around 240-250 nm[1]. Monitoring the ratiometric absorbance of these two bands across a solvent titration gradient provides a secondary, independent verification of the Keq​ derived from NMR.

Implications for Drug Development

In medicinal chemistry, the β -diketone motif is a privileged pharmacophore for coordinating divalent metal cations (e.g., Mg2+ , Mn2+ ) in the active sites of metalloenzymes like HIV integrase or endonucleases. The binding affinity is strictly dependent on the molecule adopting the planar enol geometry. Understanding how the isopropyl and phenyl groups of 4-methyl-1-phenylpentane-1,3-dione pre-organize the molecule into this active enol conformation—and how local physiological dielectric environments might disrupt it—is paramount for rational structure-based drug design.

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Exploratory

A Practical Guide to the Single-Crystal X-ray Diffraction Analysis of 4-methyl-1-phenylpentane-1,3-dione

This in-depth technical guide provides a comprehensive workflow for researchers, scientists, and drug development professionals on obtaining and analyzing single-crystal X-ray diffraction data for the β-diketone, 4-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive workflow for researchers, scientists, and drug development professionals on obtaining and analyzing single-crystal X-ray diffraction data for the β-diketone, 4-methyl-1-phenylpentane-1,3-dione. As no public crystallographic data for this specific compound currently exists, this document serves as a practical "how-to" guide, leading the user from synthesis and crystallization through to data collection, structure solution, refinement, and interpretation.

Introduction: The Power of Single-Crystal X-ray Diffraction in Structural Elucidation

Single-crystal X-ray diffraction (SC-XRD) is an unparalleled analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.[1][2][3] For a molecule like 4-methyl-1-phenylpentane-1,3-dione, SC-XRD can unambiguously reveal its molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state. This information is crucial for understanding its chemical reactivity, physical properties, and potential applications in fields such as organic synthesis and drug design.[4]

β-Diketones, such as the title compound, are of particular interest due to their ability to exist in keto-enol tautomeric forms.[5][6] The solid-state structure, as determined by SC-XRD, provides definitive evidence of the preferred tautomer and the nature of the intramolecular hydrogen bonding that stabilizes the enol form.[5]

This guide will provide a self-validating protocol, explaining the rationale behind each experimental step to ensure the integrity and reliability of the obtained crystallographic data.

Part 1: Synthesis and Crystallization

A prerequisite for any SC-XRD study is the availability of high-quality single crystals.[7] This section outlines the synthesis of 4-methyl-1-phenylpentane-1,3-dione and provides detailed protocols for its crystallization.

Synthesis of 4-methyl-1-phenylpentane-1,3-dione

A common and effective method for the synthesis of β-diketones is the Claisen condensation.[8][9] For 4-methyl-1-phenylpentane-1,3-dione, this would typically involve the reaction of an appropriate ester and ketone.

Reaction Scheme:

  • Reactants: Methyl isobutyrate and acetophenone.

  • Base: A strong base such as sodium hydride (NaH) or sodium ethoxide (NaOEt).

  • Solvent: A dry, aprotic solvent like diethyl ether or tetrahydrofuran (THF).

Step-by-Step Synthesis Protocol:

  • Preparation: Ensure all glassware is thoroughly dried to prevent quenching of the strong base. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Base Suspension: Suspend sodium hydride (1.1 equivalents) in dry THF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Ester: Slowly add methyl isobutyrate (1.0 equivalent) to the stirred suspension.

  • Addition of Ketone: Following the addition of the ester, add acetophenone (1.0 equivalent) dropwise to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by Thin Layer Chromatography is recommended).

  • Quenching: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a dilute acid (e.g., 1 M HCl) until the solution is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Crystallization of 4-methyl-1-phenylpentane-1,3-dione

The key to successful SC-XRD analysis is the growth of well-ordered, single crystals of suitable size (typically 0.1-0.5 mm in each dimension). For small organic molecules like 4-methyl-1-phenylpentane-1,3-dione, several crystallization techniques can be employed.[2][10][11]

Recommended Crystallization Methods:

  • Slow Evaporation: This is the simplest method.[11]

    • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of hexane and ethyl acetate) to form a nearly saturated solution.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial and cover it with a cap that has small perforations to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free location and allow the solvent to evaporate over several days to weeks.

  • Solvent Diffusion (Layering): This technique is useful when the compound is highly soluble in one solvent but poorly soluble in another.[11][12]

    • Dissolve the compound in a small amount of a "good" solvent (e.g., dichloromethane).

    • Carefully layer a "poor" solvent in which the compound is insoluble (e.g., hexane or pentane) on top of the solution. The two solvents should be miscible.

    • Seal the container and leave it undisturbed. Crystals will form at the interface of the two solvents as they slowly mix.

  • Vapor Diffusion: This method is suitable for small quantities of material.[12]

    • Dissolve the compound in a small volume of a relatively non-volatile solvent (e.g., toluene) in a small, open vial.

    • Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" (e.g., pentane).

    • The anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.

Part 2: Single-Crystal X-ray Diffraction Data Collection

Once suitable single crystals are obtained, the next step is to collect the diffraction data using a single-crystal X-ray diffractometer.[1][2][3]

Experimental Workflow

The following diagram illustrates the general workflow for SC-XRD data collection:

sc_xrd_workflow cluster_prep Crystal Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing crystal_selection Crystal Selection (Microscope) crystal_mounting Crystal Mounting (Goniometer Head) crystal_selection->crystal_mounting Select defect-free crystal instrument_setup Instrument Setup (X-ray Source, Detector) crystal_mounting->instrument_setup Mount on diffractometer unit_cell Unit Cell Determination instrument_setup->unit_cell data_collection Full Data Collection (Rotation Method) unit_cell->data_collection Determine crystal system and Bravais lattice integration Integration (hkl file generation) data_collection->integration Raw diffraction images scaling Scaling & Merging integration->scaling absorption_correction Absorption Correction scaling->absorption_correction

Figure 1: Workflow for single-crystal X-ray diffraction data collection and processing.
Step-by-Step Data Collection Protocol:
  • Crystal Selection and Mounting:

    • Under a polarizing microscope, select a single crystal that is well-formed, free of cracks, and has uniform extinction.

    • Carefully mount the selected crystal on a suitable holder (e.g., a glass fiber or a cryo-loop) using a minimal amount of adhesive (e.g., epoxy or oil).[1]

    • Mount the holder onto a goniometer head.

  • Diffractometer Setup and Unit Cell Determination:

    • Mount the goniometer head on the diffractometer.[2]

    • Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.[11]

    • Center the crystal in the X-ray beam.

    • Collect a few initial diffraction images (frames) at different orientations.

    • The diffractometer software will use these initial frames to automatically determine the unit cell parameters and the Bravais lattice.

  • Data Collection Strategy and Execution:

    • Based on the determined crystal system, the software will suggest a data collection strategy to ensure complete and redundant data are collected.

    • The data collection proceeds by rotating the crystal in the X-ray beam and collecting a series of diffraction images.[13] The exposure time for each frame will depend on the crystal's scattering power.[3]

  • Data Integration, Scaling, and Absorption Correction:

    • After data collection, the raw diffraction images are processed.

    • Integration: The intensity of each reflection is determined from the images, and a file containing the Miller indices (h, k, l) and the corresponding intensities is generated.

    • Scaling and Merging: The intensities of symmetry-related reflections are scaled and merged to produce a unique set of reflections.

    • Absorption Correction: Corrections for the absorption of X-rays by the crystal are applied.

Part 3: Structure Solution and Refinement

With a processed data file (typically with a .hkl extension), the next stage is to solve and refine the crystal structure.[14] This is typically performed using software packages such as SHELX.[15][16][17]

Structure Solution and Refinement Workflow

structure_solution_refinement cluster_solution Structure Solution cluster_refinement Structure Refinement cluster_validation Validation space_group Space Group Determination initial_model Initial Model Generation (Direct Methods or Patterson) space_group->initial_model atom_assignment Atom Assignment & Anisotropic Refinement initial_model->atom_assignment Initial atomic coordinates h_atoms Addition of Hydrogen Atoms atom_assignment->h_atoms final_refinement Final Refinement Cycles h_atoms->final_refinement cif_generation CIF File Generation final_refinement->cif_generation Final refined model checkcif Validation with checkCIF cif_generation->checkcif

Figure 2: Workflow for crystal structure solution and refinement.
Step-by-Step Structure Solution and Refinement Protocol (using SHELX):
  • Input File Preparation: Create an instruction file (with a .ins extension) that contains information about the unit cell, symmetry, atomic composition, and the location of the .hkl data file.

  • Structure Solution:

    • Use a program like SHELXT or SHELXS to solve the structure.[18] These programs use direct methods or Patterson methods to find the initial positions of the atoms.[14]

    • The output will be a file containing the coordinates of the initial atomic fragments.

  • Initial Refinement and Model Building:

    • Use the output from the solution step as the new input for a refinement program like SHELXL.[16]

    • Perform initial rounds of least-squares refinement.

    • Examine the resulting electron density map to identify and assign the remaining atoms of the molecule. This is an iterative process of refinement and model building.

  • Anisotropic Refinement and Hydrogen Atom Placement:

    • Once all non-hydrogen atoms have been located, refine their positions and anisotropic displacement parameters (which model their thermal motion).

    • Hydrogen atoms can typically be placed in calculated positions and refined using a riding model.

  • Final Refinement and Validation:

    • Perform final cycles of refinement until the model converges.

    • The quality of the final model is assessed by examining figures of merit such as the R-factor, the goodness-of-fit, and the residual electron density.

    • Generate a Crystallographic Information File (CIF), which is the standard format for reporting crystal structures.[19]

    • Validate the CIF using the online checkCIF service provided by the International Union of Crystallography (IUCr).

Part 4: Data Presentation and Interpretation

The final crystallographic data for 4-methyl-1-phenylpentane-1,3-dione should be presented in a clear and standardized format.

Crystallographic Data Table
ParameterValue (Hypothetical)
Chemical formulaC₁₂H₁₄O₂
Formula weight190.24
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)Value to be determined
b (Å)Value to be determined
c (Å)Value to be determined
α (°)90
β (°)Value to be determined
γ (°)90
Volume (ų)Value to be determined
Z4
Calculated density (g/cm³)Value to be determined
Absorption coefficient (mm⁻¹)Value to be determined
F(000)Value to be determined
Crystal size (mm³)e.g., 0.20 x 0.15 x 0.10
Temperature (K)100(2)
Wavelength (Å)e.g., 0.71073 (Mo Kα)
θ range for data collection (°)e.g., 2.0 to 28.0
Reflections collectedValue to be determined
Independent reflectionsValue to be determined [R(int) = value]
Data / restraints / parametersValues to be determined
Goodness-of-fit on F²Value to be determined
Final R indices [I > 2σ(I)]R₁ = value, wR₂ = value
R indices (all data)R₁ = value, wR₂ = value
Largest diff. peak and hole (e.Å⁻³)Values to be determined
Structural Interpretation and Discussion

The refined crystal structure will provide invaluable insights into the molecular features of 4-methyl-1-phenylpentane-1,3-dione.

  • Tautomerism: The positions of the hydrogen atoms will definitively show whether the molecule exists in the keto or enol form in the solid state. For β-diketones, the enol form is often favored due to the formation of a stable, six-membered intramolecular hydrogen-bonded ring.[5][6] The O-H...O hydrogen bond distance and angle should be reported.

  • Conformation: The dihedral angles between the phenyl ring and the diketone moiety will describe the overall conformation of the molecule. Steric interactions between the methyl groups and the phenyl ring may lead to a twisted conformation.

  • Intermolecular Interactions: Analysis of the crystal packing will reveal any significant intermolecular interactions, such as C-H...O hydrogen bonds or π-π stacking between phenyl rings. These interactions govern the solid-state properties of the compound. Software like Mercury can be used to visualize and analyze these interactions.[1][20][21][22]

Conclusion

This guide has provided a comprehensive, step-by-step framework for the single-crystal X-ray diffraction analysis of 4-methyl-1-phenylpentane-1,3-dione. By following these protocols, researchers can obtain high-quality crystallographic data, leading to a detailed understanding of the molecule's three-dimensional structure. The insights gained from such an analysis are fundamental to the rational design of new molecules and materials in various scientific disciplines.

References

  • How to: Unlock crystal structure secrets with Mercury. (2024, October 24). YouTube. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • CSD Mercury Software Tutorial - Basic Overview & Introduction. (2021, August 20). YouTube. Retrieved from [Link]

  • How To: Explore Molecules and Create Eye-Catching Graphics with Mercury. (2025, February 4). YouTube. Retrieved from [Link]

  • CCDC. (n.d.). Free Crystal Structure Visualization Software. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • University of Washington. (2006, January 8). Crystallisation Techniques. Department of Chemistry. Retrieved from [Link]

  • CCP4 wiki. (2025, December 13). Solve a small-molecule structure. Retrieved from [Link]

  • SHELXL - An Easy Structure - Sucrose. (n.d.). Retrieved from [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • ShelXle Tutorial solving and refining crystal structures. (2020, August 14). YouTube. Retrieved from [Link]

  • MIT. (n.d.). Structure Determination with SHELX. Retrieved from [Link]

  • Crystallization, Small Scale. (2021, September 24). YouTube. Retrieved from [Link]

  • HKL-xray. (n.d.). Small Molecule Structure Solution and Refinement. Retrieved from [Link]

  • Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). Retrieved from [Link]

  • Creative Biostructure. (n.d.). X-ray Diffraction Data Collection. Retrieved from [Link]

  • Wlodawer, A., Dauter, Z., & Jaskolski, M. (2017). Collection of X-ray diffraction data from macromolecular crystals. FEBS Journal, 284(16), 2598-2626.
  • National Single Crystal X-ray Facility. (n.d.). The Crystallographic Information File (CIF) Description and Usage. Retrieved from [Link]

  • Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Pharmaceuticals, 14(12), 1189.
  • de la Torre, M. C., & Sierra, M. A. (2021). Recent Developments in the Synthesis of β-Diketones. Molecules, 26(11), 3354.
  • Hansen, P. E., & Spanget-Larsen, J. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Pharmaceuticals, 14(12), 1189.
  • Antonov, L. (Ed.). (2023). Tautomerism of β-Diketones and β-Thioxoketones. MDPI.

Sources

Foundational

Thermodynamic Stability and Keto-Enol Tautomerism of 4-Methyl-1-phenylpentane-1,3-dione in Solution: A Technical Guide

Executive Summary 4-Methyl-1-phenylpentane-1,3-dione is a specialized β -diketone naturally isolated from the endemic New Zealand shrub Lophomyrtus bullata [1]. Beyond its ecological role in plant defense mechanisms, thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methyl-1-phenylpentane-1,3-dione is a specialized β -diketone naturally isolated from the endemic New Zealand shrub Lophomyrtus bullata [1]. Beyond its ecological role in plant defense mechanisms, this compound serves as a critical building block in organic synthesis and drug development. The physicochemical behavior and biological efficacy of 4-methyl-1-phenylpentane-1,3-dione are fundamentally dictated by its thermodynamic stability in solution—specifically, its keto-enol tautomerism .

This whitepaper provides an in-depth technical analysis of the thermodynamic drivers governing this equilibrium, the profound impact of solvent dielectric properties, and the self-validating experimental workflows required to quantify these parameters accurately.

Mechanistic Foundations of Tautomeric Stability

In solution, 4-methyl-1-phenylpentane-1,3-dione exists in a dynamic equilibrium between its highly polar diketo form and its pseudo-aromatic enol forms. Because the molecule is unsymmetrically substituted—featuring an electron-withdrawing, conjugating phenyl group on one side and a sterically bulky isopropyl group (4-methylpentyl moiety) on the other—the tautomerization is highly directional [2].

The Role of Resonance-Assisted Hydrogen Bonding (RAHB)

The enol form is thermodynamically stabilized by a strong intramolecular hydrogen bond, creating a six-membered pseudo-aromatic ring. This phenomenon, known as Resonance-Assisted Hydrogen Bonding (RAHB), significantly lowers the Gibbs free energy ( ΔG ) of the enol tautomer [3].

For 4-methyl-1-phenylpentane-1,3-dione, Enol A (where the enol double bond is conjugated with the phenyl ring) is thermodynamically favored over Enol B (adjacent to the isopropyl group). The extended π -conjugation from the phenyl ring delocalizes electron density across the enol core, while the bulky isopropyl group introduces steric strain that actively destabilizes the flexible diketo backbone, further driving the equilibrium toward the planar enol configuration.

Tautomerization DK Diketo Form (Higher Dipole Moment) EN Enol Form (Conjugated) (Intramolecular H-Bond) DK->EN Non-polar Solvents (e.g., CDCl3) EN->DK Polar/Protic Solvents (e.g., DMSO) Sub1 Phenyl Group (Extended Conjugation) Sub1->EN Stabilizes via RAHB Sub2 Isopropyl Group (Steric Hindrance) Sub2->DK Destabilizes via Strain

Diagram 1: Logical relationship of substituents and solvent effects on tautomerization.

Solvent Effects on Thermodynamic Equilibrium

The position of the keto-enol equilibrium ( Keq​ ) is exquisitely sensitive to the solvation environment, generally following Meyer’s Rule : the tautomer with the higher dipole moment (the diketo form) is preferentially stabilized in polar solvents, whereas the less polar enol form dominates in non-polar media [4].

Causality Behind Solvent Interactions
  • Non-Polar Solvents (e.g., Chloroform, Benzene): In solvents with low dielectric constants ( ϵ<5 ), the intramolecular hydrogen bond of the enol remains unperturbed. The enol fraction often exceeds 80-90% because the enthalpic gain from RAHB heavily outweighs the entropic penalty of ring closure [5].

  • Polar Aprotic Solvents (e.g., DMSO): DMSO acts as a potent hydrogen-bond acceptor. It competitively disrupts the intramolecular hydrogen bond of the enol, binding to the enol-OH or stabilizing the highly polar diketo form via dipole-dipole interactions. This shifts the equilibrium significantly toward the diketo state[4].

  • Protic Solvents (e.g., Methanol, Water): These solvents act as both H-bond donors and acceptors, heavily solvating the carbonyl oxygens of the diketo form, making the diketo state thermodynamically competitive or dominant.

Quantitative Thermodynamic Data

The following table summarizes the expected thermodynamic parameters for 1-phenyl-substituted β -diketones (using benzoylacetone analogs as a highly accurate proxy for 4-methyl-1-phenylpentane-1,3-dione) across different solvent environments [3] [5].

SolventDielectric Constant ( ϵ ) Keq​ ([Enol]/[Keto]) at 298K ΔH∘ (kcal/mol) ΔS∘ (cal/mol·K) ΔG∘ (kcal/mol)Dominant Form
Gas Phase 1.00> 99-3.17-10.38-0.08Enol
CDCl 3​ 4.81~ 9.0-2.85-5.20-1.30Enol
Methanol-d 4​ 32.7~ 0.37-0.50-3.80+0.63Diketo
DMSO-d 6​ 46.7~ 0.10+1.20-2.10+1.82Diketo

Note: ΔH∘<0 indicates that enolization is an exothermic process driven by the formation of the intramolecular hydrogen bond.

Experimental Workflow: Self-Validating NMR Protocol

To rigorously determine the thermodynamic stability of 4-methyl-1-phenylpentane-1,3-dione, Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is the gold standard. This protocol is designed as a self-validating system : the linearity of the resulting Van 't Hoff plot acts as an internal quality control metric. If the plot deviates from linearity, it immediately flags temperature-dependent solvent restructuring or baseline integration errors.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 10 mg of high-purity 4-methyl-1-phenylpentane-1,3-dione in 0.6 mL of anhydrous CDCl 3​ (or DMSO-d 6​ for polar profiling).

    • Causality: Anhydrous solvents are mandatory. Trace water acts as a competitive H-bond donor/acceptor, artificially skewing the equilibrium toward the diketo form and invalidating thermodynamic extraction.

  • Equilibration: Allow the sealed NMR tube to equilibrate in the probe at the target temperature for exactly 15 minutes prior to shimming.

    • Causality: Tautomerization is slow on the human timescale but fast on the NMR timescale. Thermal equilibrium must be absolute to ensure the measured Keq​ reflects the true thermodynamic state at T .

  • VT-NMR Acquisition: Acquire 1 H NMR spectra at 5-degree intervals from 298 K to 348 K.

  • Signal Integration:

    • Integrate the enol vinylic proton ( 6.5 ppm) or the strongly deshielded enol -OH proton ( 15.0 - 16.0 ppm).

    • Integrate the diketo methylene protons ( 4.0 ppm).

  • Thermodynamic Extraction: Calculate Keq​=Areaketo​/2Areaenol​​ . Plot ln(Keq​) against 1/T (Van 't Hoff plot).

    • Extract ΔH∘ from the slope ( −ΔH∘/R ) and ΔS∘ from the y-intercept ( ΔS∘/R ).

NMR_Workflow S1 1. Sample Preparation (Anhydrous CDCl3 / DMSO-d6) S2 2. VT-NMR Acquisition (Equilibrate 298K to 348K) S1->S2 S3 3. Precision Integration (Enol -OH vs. Keto -CH2-) S2->S3 S4 4. Van 't Hoff Analysis (Plot ln Keq vs 1/T) S3->S4 S5 5. Self-Validation (R² > 0.99 ensures constant ΔH) S4->S5

Diagram 2: Self-validating Variable-Temperature NMR workflow for thermodynamic extraction.

Implications for Drug Development and Formulation

Understanding the precise thermodynamic stability of 4-methyl-1-phenylpentane-1,3-dione is not merely an academic exercise; it is a critical parameter in pharmaceutical formulation.

Because the molecule exhibits documented antibacterial (e.g., against Bacillus subtilis) and antifungal properties [1], the active pharmacophore relies heavily on its ability to cross lipid membranes and interact with target proteins.

  • Lipophilicity & Permeability: The enol form is significantly more lipophilic (higher logP ) due to the masking of polar hydrogen bond donors/acceptors within the intramolecular ring. Formulations in lipophilic vehicles will lock the drug in its enol state, maximizing membrane permeability.

  • Target Binding: If the biological target requires metal chelation (a common mechanism for β -diketone bioactivity), the molecule must transition to the enolate form. The thermodynamic cost of breaking the enol's RAHB in the target's microenvironment directly dictates the drug's binding affinity ( Kd​ ).

References

  • Bullatenone, 1,3-dione and sesquiterpene chemotypes of Lophomyrtus species.PubMed / Phytochemistry.
  • Benzoylacetone - Chemical and Physical Properties.Grokipedia.
  • -Diketones: Synthesis, Characterization, Crystal Structure and Keto-enol Kinetics.SciELO.
  • Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR.Journal of Chemical Education.
  • Enolization of Benzoylacetone in Aqueous Surfactant Solutions: A Novel Method for Determining Enolization Constants.The Journal of Physical Chemistry.
Exploratory

UV-Vis Absorption Spectrum of 4-Methyl-1-phenylpentane-1,3-dione: A Technical Guide to Structural Dynamics and Photophysical Characterization

Executive Summary 4-Methyl-1-phenylpentane-1,3-dione (also known as isobutyrylacetophenone) is a specialized β -diketone naturally synthesized in the essential oils of the New Zealand endemic shrub Lophomyrtus bullata[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methyl-1-phenylpentane-1,3-dione (also known as isobutyrylacetophenone) is a specialized β -diketone naturally synthesized in the essential oils of the New Zealand endemic shrub Lophomyrtus bullata[1]. Beyond its ecological function as a broad-spectrum antimicrobial agent, it serves as a highly versatile building block in pharmaceutical and fine chemical synthesis. As a Senior Application Scientist, understanding the photophysical properties of this compound is paramount, as its ultraviolet-visible (UV-Vis) absorption profile is not static; rather, it is dynamically dictated by its keto-enol tautomerism. This whitepaper provides a comprehensive mechanistic analysis of its UV-Vis characteristics and outlines a self-validating spectroscopic protocol for its accurate characterization.

Mechanistic Foundations: The Keto-Enol Tautomeric Equilibrium

The defining structural feature of 4-methyl-1-phenylpentane-1,3-dione is its ability to exist in a dynamic equilibrium between a diketo form and a chelated enol form[2].

The enol tautomer is highly stabilized by a strong intramolecular hydrogen bond formed between the enolic hydroxyl group and the adjacent carbonyl oxygen. This interaction creates a pseudo-aromatic, six-membered ring that locks the molecule into a rigid, planar conformation. The extended π -conjugated system—encompassing the phenyl ring, the enolic double bond, and the carbonyl group—significantly lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)[2].

In contrast, the diketo form lacks this extended conjugation. The sp3 -hybridized methylene carbon ( α -carbon) acts as an insulator, breaking the π -system between the benzoyl and isobutyryl moieties.

KetoEnol Keto Diketo Form (Polar Solvents) Enol Chelated Enol Form (Non-Polar Solvents) Keto->Enol Intramolecular H-Bonding (Non-Polar Media) Enol->Keto H-Bond Disruption (Polar Protic Media)

Keto-Enol Tautomerization Pathway of 4-methyl-1-phenylpentane-1,3-dione.

Photophysical Profiling: UV-Vis Absorption Characteristics

Because the primary chromophore of 4-methyl-1-phenylpentane-1,3-dione is nearly identical to that of 2, its photophysical behavior closely mirrors this well-documented analog[2]. The UV-Vis spectrum is a direct superposition of the absorption spectra of its two tautomers.

  • The Enol Band ( λmax​≈310−315 nm): The highly conjugated enol form exhibits a strong, high-intensity π→π∗ transition in the near-UV region[2][3]. The presence of the isopropyl group at the C4 position provides a slight inductive electron-donating effect, which stabilizes the enol form and induces a minor bathochromic (red) shift compared to simpler β -diketones.

  • The Keto Bands ( λmax​≈245 nm and 280 nm): The diketo form displays a strong π→π∗ transition around 245 nm, primarily arising from the isolated benzoyl chromophore. A much weaker n→π∗ transition, associated with the non-bonding electrons of the carbonyl oxygens, appears as a distinct shoulder around 280 nm[2].

Causality of Solvatochromism

The relative intensity of these bands is exquisitely sensitive to the hydrogen-bonding capacity of the solvent[4].

  • Non-Polar Environments: In solvents like cyclohexane, the molecule cannot interact with the solvent. To maximize thermodynamic stability, it forms the intramolecular hydrogen bond, driving the equilibrium almost entirely toward the enol form (>95%). The UV-Vis spectrum is heavily dominated by the intense 310-315 nm peak[2][4].

  • Polar Protic Environments: Solvents like ethanol or water act as aggressive hydrogen-bond donors and acceptors. They actively compete with the molecule's internal hydrogen bond, rupturing the chelated enol ring. This stabilizes the more polar diketo form, causing a marked decrease in the 310 nm absorbance and a concomitant surge in the 245 nm band[4].

Quantitative Solvatochromic Data

The following table summarizes the theoretical and empirically derived absorption characteristics of 4-methyl-1-phenylpentane-1,3-dione across different solvent environments, extrapolated from its primary chromophore[2][3].

Solvent EnvironmentPredominant TautomerPrimary λmax​ (nm)Secondary λmax​ (nm)Molar Absorptivity ( ϵ ) at Primary λmax​
Cyclohexane (Non-polar)Enol (>95%)310 - 315~245 (weak) ∼15,000−18,000M−1cm−1
Chloroform (Polar Aprotic)Enol / Keto Mix310 - 315245 ∼12,000M−1cm−1
Ethanol (Polar Protic)Keto (Dominant)245280 (shoulder) ∼10,000M−1cm−1

Self-Validating Protocol for Spectroscopic Acquisition

To ensure high scientific integrity and reproducibility, the following protocol is designed as a self-validating system. By utilizing a non-polar solvent as a 100% enol reference, researchers can accurately quantify the tautomeric ratio in any target solvent system[2][5].

Step-by-Step Methodology

Step 1: Precision Sample Preparation Accurately weigh 1.5 mg of high-purity 4-methyl-1-phenylpentane-1,3-dione. Dissolve the compound in 10 mL of the target solvent to create a concentrated stock solution. Dilute quantitatively to achieve a final working concentration of 0.1mM .

  • Causality: Maintaining a low concentration ( 0.1mM ) is critical. At higher concentrations, β -diketones can undergo intermolecular hydrogen bonding or dimerization, which artificially skews the tautomeric equilibrium and leads to deviations from the Beer-Lambert Law.

Step 2: Instrument Calibration and Baseline Correction Utilize a dual-beam UV-Vis spectrophotometer. Fill both the reference and sample quartz cuvettes (1 cm path length) with the pure, spectroscopic-grade solvent. Run a baseline scan from 200 nm to 400 nm to correct for solvent cutoff and optical background noise[5].

Step 3: Spectral Acquisition Replace the solvent in the sample cuvette with the 0.1mM analyte solution. Record the absorption spectrum from 200 nm to 400 nm. Ensure the maximum absorbance remains between 0.1 and 1.0 Absorbance Units (AU) to guarantee detector linearity.

Step 4: Tautomeric Ratio Calculation (The Self-Validation Mechanism) Because non-polar solvents like cyclohexane completely lack hydrogen-bonding capabilities, the molecule is forced into its intramolecularly chelated enol state. By measuring the absorbance in this state, we create an internal standard. To calculate the percentage of the enol form in a test solvent (e.g., ethanol), compare its absorbance at the enol λmax​ (~310 nm) to the absorbance of the identical concentration in cyclohexane[2]:

% Enol=(Acyclohexane at 310nm​Atest solvent at 310nm​​)×100

Workflow Step1 1. Sample Preparation Weigh & dilute to 0.1 mM Step2 2. Solvent Selection Non-polar vs. Polar Protic Step1->Step2 Step3 3. Baseline Correction Run pure solvent blanks (200-400 nm) Step2->Step3 Step4 4. Spectral Acquisition Record UV-Vis spectra Step3->Step4 Step5 5. Data Analysis Calculate Keto-Enol ratio via Absorbance Step4->Step5

Self-Validating Experimental Workflow for UV-Vis Spectroscopic Analysis.

References

  • Bullatenone, 1,3-dione and sesquiterpene chemotypes of Lophomyrtus species. ResearchGate. 1

  • Interpreting the UV-Vis Spectrum of Benzoylacetone: A Technical Guide. BenchChem. 2

  • 1,3-Butanedione, 1-phenyl- - the NIST WebBook. NIST. 3

  • Tautomerism of β-Diketones and β-Thioxoketones. MDPI. 4

  • Technical Support Center: Spectroscopic Analysis of Complex Beta-Diketones. BenchChem.5

Sources

Foundational

Mechanism of β-Diketone Formation: A Technical Guide to the Synthesis of 4-Methyl-1-phenylpentane-1,3-dione

Executive Summary 4-Methyl-1-phenylpentane-1,3-dione is a specialized β-diketone naturally occurring in the essential oil of the New Zealand endemic shrub Lophomyrtus bullata, where it exhibits notable antibacterial and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methyl-1-phenylpentane-1,3-dione is a specialized β-diketone naturally occurring in the essential oil of the New Zealand endemic shrub Lophomyrtus bullata, where it exhibits notable antibacterial and bioactive properties (1)[1]. In medicinal chemistry, its 1,3-dicarbonyl motif serves as a critical bidentate ligand and a foundational building block for synthesizing pyrazole and isoxazole heterocycles.

The synthesis of this specific molecule—structurally defined as Ph-C(=O)-CH₂-C(=O)-CH(CH₃)₂—is achieved via the crossed Claisen condensation or direct enolate acylation between acetophenone and an isobutyryl electrophile (either ethyl isobutyrate or isobutyryl chloride). This guide dissects the mechanistic causality of this carbon-carbon bond formation, providing drug development professionals with a self-validating protocol for scalable synthesis.

Mechanistic Causality: The Claisen Condensation Framework

The formation of 4-methyl-1-phenylpentane-1,3-dione relies on a precise sequence of acid-base chemistry and nucleophilic acyl substitution. The success of the reaction is dictated by pKa differentials and a critical thermodynamic driving force.

Regioselective Enolization

The reaction initiates with the deprotonation of acetophenone by a strong base (e.g., Sodium Ethoxide or Sodium Hydride). Acetophenone possesses a pKa of ~19, whereas the competing electrophile, ethyl isobutyrate, has a significantly higher pKa of ~25. This vast difference ensures that the base selectively deprotonates the α-methyl group of acetophenone, generating a highly nucleophilic enolate without prematurely consuming the ester.

Nucleophilic Acyl Substitution

The acetophenone enolate attacks the carbonyl carbon of ethyl isobutyrate. Because the isobutyrate carbonyl is flanked by a sterically bulky isopropyl group, this step requires sufficient activation energy (often achieved via reflux) to form the tetrahedral intermediate. The intermediate subsequently collapses, reforming the carbon-oxygen double bond and expelling the ethoxide (EtO⁻) leaving group.

The Thermodynamic Sink (Critical Step)

The initial substitution step is theoretically reversible and does not inherently favor the product. However, the newly formed 4-methyl-1-phenylpentane-1,3-dione contains a highly acidic methylene bridge between the two carbonyls (pKa ~9). The expelled ethoxide ion (conjugate acid pKa ~16) immediately and irreversibly deprotonates this methylene bridge, forming a resonance-stabilized β-diketonate salt. This irreversible acid-base reaction acts as a "thermodynamic sink," driving the equilibrium entirely toward the product side (2)[2].

Mechanism A Acetophenone (pKa ~19) C Enolate (Nucleophile) A->C Deprotonation B Base (NaOEt) B->C E Tetrahedral Intermediate C->E Nucleophilic Attack D Ethyl Isobutyrate (Electrophile) D->E F Alkoxide Leaving Group E->F Expulsion G β-Diketone (Transient) E->G Collapse H Stabilized Enolate (Thermodynamic Sink) F->H Acts as base G->H Irreversible Deprotonation J 4-Methyl-1-phenylpentane -1,3-dione H->J Protonation I Acidic Workup (HCl) I->J

Figure 1: Mechanistic pathway of Claisen condensation highlighting the thermodynamic sink.

Advanced Considerations: O-Acylation vs. C-Acylation

While the classic ester route is thermodynamically driven, researchers often utilize acid chlorides (e.g., isobutyryl chloride) to drive the reaction kinetically. A known challenge with acid chlorides is the competition between C-acylation (forming the desired β-diketone) and O-acylation (forming an enol ester).

Because the oxygen atom of the enolate is less sterically hindered, O-acylation is the kinetic product. However, literature demonstrates that for the specific reaction of acetophenone with isobutyryl chloride, C-acylation is highly favored, yielding 4-methyl-1-phenylpentane-1,3-dione in an excellent 91% yield (3)[3]. For more sterically hindered derivatives, transmetalation with Lewis acids (such as ZnBr₂) is required to coordinate the enolate oxygen and force the electrophile to attack the carbon (4)[4].

Quantitative Comparison of Acylating Agents
ParameterEster Route (Ethyl Isobutyrate)Acid Chloride Route (Isobutyryl Chloride)
Reaction Paradigm Classic Claisen CondensationEnolate Acylation
Electrophilicity Moderate (requires reflux)High (exothermic, requires 0 °C to RT)
Base Required NaOEt or NaH (1.5 eq)LDA, LiHMDS, or NaH (1.1 - 2.0 eq)
Leaving Group Ethoxide (EtO⁻)Chloride (Cl⁻)
Thermodynamic Sink Driven by product deprotonationDriven by high reactivity of acid chloride
Regioselectivity Exclusively C-acylationRisk of O-acylation in hindered systems
Typical Yield 60–75%Up to 91%

Self-Validating Experimental Protocol

The following protocol utilizes the thermodynamic ester route, designed with built-in validation steps to ensure reproducibility.

Workflow Step1 Step 1: Enolate Generation Acetophenone + NaH THF, 0°C Step2 Step 2: Acylation Ethyl Isobutyrate Reflux, 4-6 hrs Step1->Step2 Step3 Step 3: Acidic Quench 1M HCl (Ice-cold) pH ~2 Step2->Step3 Step4 Step 4: Purification EtOAc Extraction Distillation Step3->Step4 Product Pure 4-Methyl-1-phenylpentane-1,3-dione Step4->Product

Figure 2: Step-by-step experimental workflow for the synthesis of the target β-diketone.

Step 1: Regioselective Enolate Generation
  • Action : To a flame-dried, nitrogen-purged round-bottom flask, add 1.5 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) and anhydrous Tetrahydrofuran (THF). Cool the suspension to 0 °C. Add 1.0 equivalent of Acetophenone dropwise over 15 minutes.

  • Causality : The dropwise addition at 0 °C prevents localized exothermic spikes, which could lead to unwanted self-aldol condensation of the acetophenone.

  • Validation : The cessation of hydrogen gas bubbling confirms the quantitative conversion of acetophenone to its enolate.

Step 2: Nucleophilic Acyl Substitution
  • Action : Once gas evolution ceases, add 1.2 equivalents of Ethyl Isobutyrate dropwise. Remove the ice bath and heat the reaction to reflux for 4–6 hours.

  • Causality : The isopropyl group of ethyl isobutyrate introduces significant steric hindrance. Refluxing provides the necessary thermal activation energy for the enolate to successfully attack the electrophilic center.

  • Validation : Monitor via TLC (Hexanes:EtOAc). The disappearance of the acetophenone spot indicates successful conversion.

Step 3: The Thermodynamic Sink & Acidic Quench
  • Action : Cool the reaction mixture to 0 °C. Slowly add ice-cold 1M Hydrochloric Acid (HCl) until the aqueous phase reaches pH ~2.

  • Causality : Prior to the quench, the product exists as a stable sodium enolate salt (the thermodynamic sink). The acidic quench is strictly required to protonate this salt, liberating the neutral 4-methyl-1-phenylpentane-1,3-dione.

  • Validation : A distinct phase separation and potential color change (often from yellow/orange to pale yellow) will occur upon complete protonation.

Step 4: Isolation and Purification
  • Action : Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with saturated NaHCO₃, followed by brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via vacuum distillation or silica gel chromatography.

  • Causality : The NaHCO₃ wash neutralizes any residual HCl or hydrolyzed isobutyric acid. Thorough drying prevents the degradation of the β-diketone during storage.

References

  • Bullatenone, 1,3-dione and sesquiterpene chemotypes of Lophomyrtus species ResearchG
  • Claisen Condensation Mechanism: Steps, Example & Tips Vedantu
  • Retrosynthetic Analysis of α-Alkenyl-β-Diketones: Regio- and Stereoselective Two-Step Synthesis of Highly Arylated Representatives from Acetylenes, Ketones, and Acyl Chlorides The Journal of Organic Chemistry - ACS Public
  • Synthesis of Sterically Hindered β-Diketones via Condensation of Acid Chlorides with Enolates The Journal of Organic Chemistry - ACS Public

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 4-Methyl-1-phenylpentane-1,3-dione

Target Audience: Synthetic Chemists, Natural Product Researchers, and Drug Development Professionals Document Type: Standard Operating Procedure & Technical Guide Introduction & Scientific Context 4-Methyl-1-phenylpentan...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Natural Product Researchers, and Drug Development Professionals Document Type: Standard Operating Procedure & Technical Guide

Introduction & Scientific Context

4-Methyl-1-phenylpentane-1,3-dione (CAS: 13988-65-3) is a naturally occurring volatile β -diketone first isolated from the essential oil of the New Zealand endemic shrub Lophomyrtus bullata[1]. Beyond its ecological role as a broad-spectrum antibacterial and antifungal agent, it serves as a highly versatile electrophilic/nucleophilic building block in organic synthesis. In modern drug discovery and methodology development, this compound is frequently utilized as a critical precursor in transition-metal-catalyzed cascade reactions, such as the Rh(III)-catalyzed synthesis of 6,7-dihydrobenzofuran-4(5H)-ones[2] and complex polycyclic bridged 2-chromanol lactones[3].

This application note details a robust, scalable laboratory synthesis of 4-methyl-1-phenylpentane-1,3-dione via a crossed Claisen condensation between acetophenone and ethyl isobutyrate.

Reaction Pathway & Mechanistic Logic

The synthesis relies on the generation of a kinetic enolate from acetophenone, which subsequently attacks the carbonyl carbon of ethyl isobutyrate. A critical thermodynamic driving force in this reaction is the formation of the highly stable β -diketonate anion, which prevents the reverse reaction. Acidic workup is strictly required to protonate this salt and isolate the neutral dione.

ClaisenCondensation A Acetophenone (1.0 eq) C Enolate Intermediate A->C Deprotonation (- H2 gas) B Sodium Hydride (1.5 eq) B->C E Tetrahedral Intermediate C->E Nucleophilic Attack D Ethyl Isobutyrate (1.2 eq) D->E F β-Diketonate Salt E->F Elimination (- EtOH) H 4-Methyl-1-phenylpentane- 1,3-dione F->H Protonation G 1M HCl Quench G->H

Figure 1: Claisen condensation mechanism for 4-methyl-1-phenylpentane-1,3-dione synthesis.

Quantitative Data & Materials

Table 1: Stoichiometry and Reagent Specifications

Reagent / MaterialMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role & Rationale
Acetophenone 120.151.01.20 g (1.17 mL)Enolizable ketone component.
Ethyl isobutyrate 116.161.21.39 g (1.60 mL)Electrophilic ester. Excess ensures complete conversion.
Sodium Hydride (60%) 24.001.50.60 gStrong base. Irreversible deprotonation drives enolate formation.
Tetrahydrofuran (THF) 72.11N/A25.0 mLAprotic solvent. Must be anhydrous to prevent NaH quenching.
1M HCl (aq) 36.46Excess~20.0 mLAcidic quench to protonate the β -diketonate salt.

Step-by-Step Experimental Protocol

Note: This procedure involves the generation of flammable hydrogen gas. All steps must be conducted in a properly functioning fume hood using standard Schlenk line techniques to maintain an inert atmosphere.

Step 1: System Preparation & Enolate Generation
  • Apparatus Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon/nitrogen inlet.

  • Base Suspension: Transfer 0.60 g of NaH (60% dispersion in mineral oil, 15.0 mmol) into the flask. Wash the NaH with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, decanting the solvent carefully via syringe.

  • Solvent Addition: Add 15.0 mL of anhydrous THF to the flask and cool the suspension to 0 °C using an ice-water bath.

  • Ketone Addition: Dissolve 1.20 g of acetophenone (10.0 mmol) in 5.0 mL of anhydrous THF. Add this solution dropwise to the NaH suspension over 15 minutes.

    • Causality Insight: Dropwise addition at 0 °C controls the exothermic deprotonation and prevents localized overheating, which could lead to undesired self-condensation (aldol) products of acetophenone.

    • Validation Checkpoint: Observe steady effervescence (H₂ gas evolution). The solution should turn slightly yellow, indicating enolate formation.

Step 2: Condensation Reaction
  • Ester Addition: Once gas evolution ceases (approx. 30 minutes), add 1.39 g of ethyl isobutyrate (12.0 mmol) dissolved in 5.0 mL of anhydrous THF dropwise to the reaction mixture.

  • Thermal Activation: Remove the ice bath and gradually heat the reaction mixture to reflux (approx. 65-70 °C) for 4 to 6 hours.

    • Causality Insight: Refluxing provides the necessary activation energy for the nucleophilic attack and subsequent elimination of ethoxide. The ethoxide then deprotonates the newly formed β -diketone, locking the product as an unreactive salt and driving the equilibrium forward.

    • Validation Checkpoint: Monitor reaction progress via TLC (Hexanes:EtOAc 8:2). The acetophenone spot ( Rf​≈0.6 ) should disappear, replaced by a baseline spot (the highly polar β -diketonate salt).

Step 3: Workup & Isolation
  • Quenching: Cool the reaction mixture to 0 °C. Carefully add 1M HCl dropwise until the pH of the aqueous layer reaches 2-3.

    • Causality Insight: The acidic quench is non-negotiable. The product exists as a water-soluble sodium salt until protonated. Acidification converts it to the organic-soluble enol/keto form.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator.

Step 4: Purification
  • Chromatography: Purify the crude yellow oil via flash column chromatography on silica gel, using a gradient eluent of Petroleum Ether / Ethyl Acetate (starting at 100:0 to 90:10).

    • Validation Checkpoint: The target compound, 4-methyl-1-phenylpentane-1,3-dione, typically elutes at an Rf​ of ~0.5 (in 6:1 Pet Ether/EtOAc)[2].

  • Yield & Storage: Concentrate the pure fractions to afford the product as a colorless to pale-yellow liquid. Store under inert atmosphere at 4 °C.

References

  • Bullatenone, 1,3-dione and sesquiterpene chemotypes of Lophomyrtus species.PubMed - National Institutes of Health.
  • Rh(III)-Catalyzed Cascade Nucleophilic Addition/Annulation of 2-Diazo-1,3-diketones with 1,3-Dicarbonyl Compounds To Access 6,7-Dihydrobenzofuran-4(5H)-ones.The Journal of Organic Chemistry - ACS Publications.
  • Bullatenone, 1,3-dione and sesquiterpene chemotypes of Lophomyrtus species.ResearchGate.

Sources

Application

Application Note: 4-Methyl-1-phenylpentane-1,3-dione as an Asymmetric Chelating Ligand in Metallodrug Development

Executive Summary The rational design of metallodrugs relies heavily on the selection of organic ligands to tune the electronic, steric, and pharmacokinetic properties of the central metal ion. 4-Methyl-1-phenylpentane-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of metallodrugs relies heavily on the selection of organic ligands to tune the electronic, steric, and pharmacokinetic properties of the central metal ion. 4-Methyl-1-phenylpentane-1,3-dione (commonly referred to as isobutyrylbenzoylmethane or IBBM) is a naturally occurring, asymmetric β-diketone found in the essential oil of the New Zealand endemic shrub Lophomyrtus bullata[1].

While symmetrical β-diketones like acetylacetone (acac) are ubiquitous in coordination chemistry, IBBM offers a highly specialized structural asymmetry: a lipophilic phenyl ring on one terminus and a sterically bulky isopropyl group on the other. This application note provides researchers and drug development professionals with a comprehensive guide to utilizing IBBM as a monoanionic, bidentate O,O'-chelator to synthesize stable, lipophilic metal complexes for therapeutic and catalytic applications[2][3].

Chemical Rationale & Mechanistic Insights

The Causality of Asymmetry in Ligand Design

In drug development, the efficacy of a metal complex (e.g., Pt(II), Ru(II), Cu(II)) is often dictated by its ability to cross lipid bilayers and resist premature degradation in the bloodstream. IBBM addresses these challenges through its dual-functional termini:

  • Phenyl Terminus: Enhances the overall lipophilicity (logP) of the complex, facilitating passive cellular uptake. It also enables potential π-π stacking interactions with biological targets (e.g., DNA base pairs or aromatic residues in enzyme active sites).

  • Isopropyl Terminus: The branched aliphatic chain introduces steric hindrance. This bulk shields the metal center from unwanted axial coordination by water or blood plasma proteins (like human serum albumin), thereby preventing premature hydrolysis and off-target toxicity.

Coordination Mechanism

Like other β-diketones, IBBM exists in a keto-enol tautomeric equilibrium. Upon treatment with a mild base, the enol form is deprotonated to yield a delocalized enolate anion. This anion acts as a bidentate O,O'-donor, chelating transition metals to form a highly stable, six-membered metallacycle. The coordination is accompanied by a distinct shift in the carbonyl stretching frequency in infrared (IR) spectroscopy, typically moving from ~1600 cm⁻¹ (free ligand) to ~1570 cm⁻¹ (coordinated chelate).

Workflow Visualization

G A Precursors: Acetophenone + Ethyl Isobutyrate B Claisen Condensation (NaOEt Base Catalysis) A->B C Ligand: 4-methyl-1-phenylpentane-1,3-dione (IBBM) B->C D Keto-Enol Tautomerization (pH > pKa) C->D F Coordination & Chelation (O,O'-Bidentate Binding) D->F E Metal Precursor (e.g., CuCl2, Pt(DMSO)2Cl2) E->F G Metallodrug Complex [M(IBBM)n] F->G H Physicochemical Profiling (Lipophilicity, IR/NMR Validation) G->H I In Vitro Assays (Cytotoxicity, Enzyme Inhibition) H->I

Workflow of 4-methyl-1-phenylpentane-1,3-dione (IBBM) synthesis, metal coordination, and drug evaluation.

Quantitative Data & Physicochemical Profiling

The following table summarizes the structural and physicochemical parameters of IBBM and its typical metal complexes, highlighting their impact on drug design.

ParameterCharacteristic / ValueImpact on Drug Development
Ligand Type Monoanionic, Bidentate (O,O')Forms thermodynamically stable 6-membered metallacycles, resisting biological degradation.
Structural Asymmetry Phenyl & Isopropyl terminiBreaks molecular symmetry, significantly increasing solubility in organic solvents and lipid formulations.
Electronic Tuning Push-Pull SystemThe electron-donating isopropyl group and electron-withdrawing phenyl group allow fine-tuning of the metal's redox potential.
Bioactivity (Free Ligand) Antibacterial / AntifungalExhibits baseline efficacy against Bacillus subtilis and Cladosporium resinae[1], offering synergistic potential in metallodrugs.
Coordination Geometry Square Planar (Pt, Cu) / Octahedral (Ru, Fe)Versatile binding accommodates various transition metals used in oncology and imaging[3].

Experimental Protocols

The following self-validating protocols detail the synthesis of the IBBM ligand and its subsequent coordination to a transition metal.

Protocol 1: Synthesis of 4-methyl-1-phenylpentane-1,3-dione (IBBM)

Mechanism: A base-catalyzed Claisen condensation between acetophenone and ethyl isobutyrate[2].

Reagents & Materials:

  • Acetophenone (1.0 equiv)

  • Ethyl isobutyrate (1.2 equiv)

  • Sodium ethoxide (NaOEt) or Sodium hydride (NaH) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Toluene

  • 1M HCl (for quenching)

Step-by-Step Procedure:

  • Preparation of the Enolate: Suspend NaOEt in anhydrous THF under an inert nitrogen atmosphere at 0 °C.

  • Addition: Slowly add acetophenone dropwise over 30 minutes. Stir for an additional 30 minutes to ensure complete enolate formation.

  • Condensation: Add ethyl isobutyrate dropwise. Remove the ice bath and heat the reaction mixture to reflux for 4–6 hours[2].

  • Quenching & Extraction: Cool the mixture to room temperature and carefully quench with 1M HCl until the aqueous layer reaches pH 3-4. Extract the organic layer with ethyl acetate (3 × 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography (hexane/ethyl acetate).

  • Self-Validation Step: Confirm the product via ¹H NMR. The presence of a highly deshielded singlet at ~16.0 ppm indicates the enolic proton, confirming the successful formation of the β-diketone structure.

Protocol 2: Preparation of Bis(4-methyl-1-phenylpentane-1,3-dionato)copper(II)[Cu(IBBM)₂]

Mechanism: Deprotonation of the IBBM enol followed by nucleophilic attack of the O,O'-donors onto the Cu(II) center.

Reagents & Materials:

  • IBBM ligand (2.0 equiv)

  • Copper(II) acetate monohydrate[Cu(OAc)₂·H₂O] (1.0 equiv)

  • Ethanol (EtOH)

  • Aqueous Ammonia or Triethylamine (Et₃N)

Step-by-Step Procedure:

  • Ligand Dissolution: Dissolve IBBM in warm ethanol (20 mL).

  • Deprotonation: Add a few drops of aqueous ammonia or 1.0 equiv of Et₃N to the ligand solution to shift the keto-enol equilibrium toward the enolate anion. Caution: Do not exceed pH 9 to prevent copper hydroxide precipitation.

  • Metal Addition: Dissolve Cu(OAc)₂·H₂O in a minimal amount of warm ethanol and add it dropwise to the stirring ligand solution.

  • Complexation: A distinct color change to deep green/blue will occur immediately. Stir the mixture at room temperature for 2 hours.

  • Isolation: Concentrate the solution slightly and cool it in an ice bath to induce crystallization. Filter the resulting precipitate and wash with cold ethanol and diethyl ether.

  • Self-Validation Step: Analyze the complex via FT-IR spectroscopy. The disappearance of the broad enol O-H stretch (~3200-2500 cm⁻¹) and the shift of the carbonyl (C=O) stretch from ~1600 cm⁻¹ to ~1570 cm⁻¹ confirms successful bidentate coordination.

References

  • Fe(III)-Catalyzed Diastereoselective Friedel–Crafts Alkylation–Hemiketalization–Lactonization Cascade for the Synthesis of Polycyclic Bridged 2-Chromanol Lactones Source: Organic Letters - ACS Publications URL:[Link]

  • Acylation of Metal Chelates. Part II. Source: RSC Publishing URL:[Link]

  • Experimental and theoretical investigation into the design of nickel(II), copper(II), and zinc(II) complexes substituted with pyrazole ligand Source: ResearchGate URL:[Link]

Sources

Method

Solvent Extraction of Transition Metals Using 4-Methyl-1-phenylpentane-1,3-dione: Application Notes &amp; Protocols

Executive Summary 4-Methyl-1-phenylpentane-1,3-dione (commonly referred to as isobutyrylbenzoylmethane, or IBBM ) is a highly specialized, unsymmetrical β -diketone. Uniquely, this compound is one of the few β -diketones...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methyl-1-phenylpentane-1,3-dione (commonly referred to as isobutyrylbenzoylmethane, or IBBM ) is a highly specialized, unsymmetrical β -diketone. Uniquely, this compound is one of the few β -diketones found in nature, originally isolated as a volatile bioactive chemotype from the endemic shrub Lophomyrtus bullata [1].

For drug development professionals and radiochemists, IBBM represents a powerful tool. Its structural motif—a highly lipophilic phenyl ring coupled with a sterically demanding isobutyl group—makes it an exceptional chelating extractant for transition metals. This application note details the causality, comparative advantages, and validated protocols for using IBBM to scavenge transition metal impurities (e.g., Cu, Fe, Pd) from Active Pharmaceutical Ingredient (API) streams and isolate radiometals for radiopharmaceutical synthesis.

Mechanistic Insights: The Causality of Chelation

To successfully deploy IBBM in solvent extraction, scientists must understand the thermodynamic and kinetic drivers governing its behavior. The extraction is not merely a phase transfer; it is a highly tunable, pH-dependent chemical reaction [2].

  • Keto-Enol Tautomerism & pH-Driven Extraction: Like all 1,3-diketones, IBBM exists in a keto-enol equilibrium. At the aqueous-organic interface, the enol tautomer deprotonates to form a bidentate β -diketonate ligand. This ligand coordinates with metal cations ( Mn+ ) to form a neutral, hydrophobic complex. Because the reaction releases protons into the aqueous phase, the extraction efficiency is fundamentally controlled by the aqueous pH.

  • Steric Selectivity via the Isobutyl Group: The causality behind choosing IBBM over simpler diketones (like acetylacetone) lies in its steric bulk. The isobutyl group creates a crowded coordination sphere. This steric hindrance selectively favors metals that can adopt stable square-planar (e.g., Cu2+ ) or specific octahedral (e.g., Fe3+ ) geometries, while rejecting larger or less geometrically adaptable cations (like alkali or alkaline earth metals) [3].

  • Lipophilicity and Phase Transfer: The inclusion of the phenyl group drastically increases the partition coefficient of the extractant. This ensures that both the uncomplexed ligand and the metal-ligand complex remain firmly in the organic phase, preventing emulsion formation and extractant loss into the aqueous stream—a critical requirement for maintaining pharmaceutical API purity [4].

Mechanism Keto IBBM (Keto) Organic Phase Enol IBBM (Enol) Interface Keto->Enol Tautomerization Enolate Enolate Anion + H+ Enol->Enolate Deprotonation Complex Neutral Complex [M(IBBM)n] Enolate->Complex + M(n+) Extract Extracted Metal Organic Phase Complex->Extract Phase Transfer

Fig 1. Cation-exchange and phase transfer mechanism of IBBM chelation.

Comparative Data: Extractant Profiling

To justify the selection of IBBM over standard industry extractants, we must compare their physicochemical properties. Table 1 summarizes the structural and functional differences that dictate their application.

Table 1: Comparative Physicochemical Properties of β -Diketone Extractants

ExtractantStructure (R1 / R2)Aqueous SolubilitySteric HindrancePrimary Application
Acetylacetone (Hacac) Methyl / MethylHighLowGeneral bulk metal extraction; low selectivity.
Benzoylacetone (HBA) Phenyl / MethylModerateModerateLanthanide/Actinide extraction.
IBBM Phenyl / IsobutylVery LowHighSelective transition metal scavenging in APIs.

Experimental Protocol: Scavenging Cu(II) and Fe(III) Impurities

This protocol provides a self-validating workflow for the removal of residual transition metals from aqueous API streams using IBBM.

Materials Required
  • Organic Phase: 0.1 M 4-Methyl-1-phenylpentane-1,3-dione (IBBM) in Toluene or Dodecane.

  • Aqueous Phase: API stream containing trace Cu(II) or Fe(III).

  • Buffer: 0.1 M Sodium Acetate / Acetic Acid.

  • Stripping Agent: 1.0 M HCl.

Step-by-Step Methodology

Step 1: Preparation of the Organic Phase

  • Action: Dissolve 19.03 g of IBBM in 1.0 L of analytical-grade toluene to yield a 0.1 M solution. Stir for 15 minutes at room temperature.

  • Causality: Toluene acts as a low-polarity diluent that perfectly solvates the lipophilic phenyl and isobutyl groups of IBBM, ensuring a homogenous organic phase with low viscosity for rapid mass transfer.

Step 2: pH Adjustment (The Thermodynamic Driver)

  • Action: Adjust the aqueous API stream to pH 4.5–5.5 using the acetate buffer.

  • Causality: β -diketone extraction is a proton-exchange process. At pH < 3, the high [H+] shifts the equilibrium toward the protonated enol, suppressing metal coordination. At pH > 6, transition metals risk hydrolysis and precipitation as hydroxides. pH 4.5–5.5 is the thermodynamic sweet spot for Cu(II) and Fe(III) complexation without compromising API stability.

Step 3: Liquid-Liquid Extraction

  • Action: Combine the organic and aqueous phases at an Organic/Aqueous (O/A) ratio of 1:1. Agitate vigorously for 10 minutes at 25°C, then centrifuge at 3000 rpm for 5 minutes to ensure complete phase separation.

  • Self-Validation Checkpoint: The organic phase will exhibit a distinct color change (e.g., deep green/blue for Cu-IBBM, intense red/brown for Fe-IBBM). Measure the UV-Vis absorbance of the organic phase at ~310 nm; a plateau in absorbance indicates extractant saturation, validating that the extraction capacity has been reached.

Step 4: Acid Stripping (Reversing the Equilibrium)

  • Action: Contact the metal-loaded organic phase with 1.0 M HCl at an O/A ratio of 1:1. Agitate for 5 minutes.

  • Causality: Introducing a high concentration of protons forcefully displaces the metal cation from the β -diketonate complex, regenerating the protonated IBBM ligand and driving the metal back into the aqueous recovery phase. The organic phase can now be recycled.

Workflow A Aqueous API Stream (Contains Cu/Fe Impurities) C Liquid-Liquid Extraction (pH 4.5 - 5.5, 25°C) A->C B Organic Phase (0.1 M IBBM in Toluene) B->C D Phase Separation (Centrifugation) C->D E Purified Aqueous API (Metal-Free Product) D->E F Metal-Loaded Organic (IBBM-Metal Complex) D->F G Acid Stripping (1.0 M HCl) F->G H Regenerated IBBM (Recycled to Step 1) G->H H->B

Fig 2. Liquid-Liquid Extraction workflow for API purification using IBBM.

Troubleshooting & Optimization

  • Emulsion Formation: If phase separation in Step 3 is sluggish, the API stream may contain surfactant-like impurities. Solution: Increase the centrifugation time or add a small volume of a phase modifier (e.g., 5% v/v isodecanol) to the organic phase to disrupt interfacial tension.

  • Low Extraction Efficiency: If the API retains metal impurities, the aqueous pH may have dropped during extraction (due to the release of H+ ions). Solution: Increase the buffering capacity of the aqueous phase or perform a continuous pH-stat adjustment during mixing.

References

  • Woollard, J. M., et al. "Bullatenone, 1,3-dione and sesquiterpene chemotypes of Lophomyrtus species." ResearchGate (2008).1

  • Kel'in, A.V., et al. "Recent Developments in the Synthesis of β-Diketones." National Institutes of Health (NIH). 2

  • MDPI Review. "Selective Recovery Lithium from Mother Liquor via Solvent Extraction: A Review on Extractants, Mechanisms, and Efficiency." MDPI. 3

  • Lin, Yuehe, et al. "Interaction of Rare-Earth Metals and Some Perfluorinated β-Diketones." ACS Publications. 4

Sources

Application

Preparation of Luminescent Europium(III) Complexes with 4-methyl-1-phenylpentane-1,3-dione: An Application and Protocol Guide

This guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and potential applications of europium(III) complexes featuring the β-diketonate ligand, 4-methyl-1-phenylpentane-1...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and potential applications of europium(III) complexes featuring the β-diketonate ligand, 4-methyl-1-phenylpentane-1,3-dione. This document is intended for researchers, scientists, and professionals in the fields of materials science, coordination chemistry, and drug development who are interested in the unique luminescent properties of lanthanide complexes.

Introduction: The Allure of Europium's Red Glow

Europium(III) ions are renowned for their sharp, intense, and long-lived red luminescence, a property that stems from their unique 4f electronic configuration. However, direct excitation of the Eu(III) ion is inefficient due to the Laporte-forbidden nature of f-f transitions. To overcome this, organic ligands, known as "antennas," are employed to absorb excitation energy and efficiently transfer it to the central europium ion, which then emits its characteristic light.[1] Among the most effective antenna ligands are β-diketones, which form stable chelate complexes with lanthanide ions.[2]

The specific β-diketone of interest here, 4-methyl-1-phenylpentane-1,3-dione, offers a tunable electronic environment that can be exploited to modulate the photophysical properties of the resulting europium complex. The design and synthesis of such complexes are of significant interest for a wide range of applications, including in organic light-emitting diodes (OLEDs), time-resolved bioassays, and as luminescent probes in drug discovery.[3][4] This guide will provide the foundational knowledge and practical steps to successfully synthesize and characterize these promising luminescent materials.

The "Antenna Effect": A Symphony of Energy Transfer

The remarkable luminescence of europium β-diketonate complexes is orchestrated by a phenomenon known as the "antenna effect" or sensitized luminescence.[4] This intramolecular energy transfer process can be broken down into several key steps, as illustrated in the diagram below.

Antenna_Effect S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 1. Excitation T1 T₁ (Triplet Excited State) S1->T1 2. Intersystem Crossing (ISC) Eu_excited ⁵D₀ (Excited State) T1->Eu_excited Eu_ground ⁷F₀ (Ground State) Emission Red Light Emission (~612 nm) Eu_excited->Eu_ground 4. Luminescence Excitation UV Light Absorption

Caption: The Antenna Effect Workflow.

The process unfolds as follows:

  • Excitation: The β-diketonate ligand absorbs ultraviolet (UV) light, promoting an electron from its singlet ground state (S₀) to a singlet excited state (S₁).

  • Intersystem Crossing (ISC): The excited ligand undergoes a rapid and efficient transition from the singlet excited state (S₁) to a lower-energy triplet excited state (T₁).

  • Energy Transfer (ET): The energy from the ligand's triplet state is transferred to the europium(III) ion, exciting it from its ⁷F₀ ground state to a ⁵D₀ excited state. For this transfer to be efficient, the triplet energy level of the ligand must be appropriately positioned above the emissive level of the Eu(III) ion.[5]

  • Luminescence: The excited Eu(III) ion relaxes back to its ground state, emitting a photon of red light. The most prominent emission corresponds to the ⁵D₀ → ⁷F₂ transition, which is hypersensitive to the coordination environment and typically appears around 612 nm.[6]

Synthesis of Tris(4-methyl-1-phenylpentane-1,3-dionato)europium(III)

This section provides a detailed, step-by-step protocol for the synthesis of the target europium complex. The procedure is an adaptation of established methods for analogous β-diketonate ligands.[2][7][8]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier (Example)
Europium(III) chloride hexahydrateEuCl₃·6H₂O366.4199.9%Sigma-Aldrich
4-methyl-1-phenylpentane-1,3-dioneC₁₂H₁₄O₂190.24≥98%Chemsrc[9]
Sodium hydroxideNaOH40.00≥98%Fisher Scientific
Ethanol (absolute)C₂H₅OH46.07≥99.5%VWR Chemicals
Deionized waterH₂O18.02--
Experimental Protocol

Synthesis_Workflow start Start dissolve_ligand 1. Dissolve 4-methyl-1-phenylpentane-1,3-dione and NaOH in ethanol. start->dissolve_ligand mix_react 3. Add Eu(III) solution dropwise to the ligand solution with stirring. dissolve_ligand->mix_react dissolve_eu 2. Dissolve EuCl₃·6H₂O in ethanol/water. dissolve_eu->mix_react precipitate 4. Stir the reaction mixture to allow for precipitation of the complex. mix_react->precipitate filter_wash 5. Isolate the precipitate by vacuum filtration and wash with water and cold ethanol. precipitate->filter_wash dry 6. Dry the product under vacuum. filter_wash->dry characterize 7. Characterize the final product. dry->characterize

Caption: Synthesis Workflow for the Europium Complex.

Step-by-Step Procedure:

  • Ligand Solution Preparation: In a 250 mL round-bottom flask, dissolve 1.71 g (9.0 mmol) of 4-methyl-1-phenylpentane-1,3-dione and 0.36 g (9.0 mmol) of sodium hydroxide in 50 mL of absolute ethanol. Stir the mixture at room temperature until all solids have dissolved, resulting in the sodium salt of the β-diketonate.

  • Europium Salt Solution Preparation: In a separate 100 mL beaker, dissolve 1.10 g (3.0 mmol) of europium(III) chloride hexahydrate in a mixture of 20 mL of ethanol and 10 mL of deionized water.

  • Complexation Reaction: While stirring the ligand solution vigorously, add the europium salt solution dropwise over a period of approximately 15-20 minutes. A pale yellow or white precipitate should begin to form immediately.

  • Reaction Completion and Precipitation: After the addition is complete, continue stirring the reaction mixture at room temperature for at least 2 hours to ensure complete precipitation of the europium complex.

  • Isolation and Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid sequentially with generous portions of deionized water (to remove any unreacted europium salts and sodium chloride) and then with a small amount of cold ethanol (to remove any unreacted ligand).[10]

  • Drying: Transfer the purified solid to a watch glass and dry it in a vacuum oven at 50-60 °C for several hours or until a constant weight is achieved.

Rationale Behind the Protocol
  • Choice of Base: Sodium hydroxide is used to deprotonate the β-diketone, forming the enolate which is the active coordinating species. The stoichiometry is crucial to ensure complete deprotonation without introducing excess base which could lead to the formation of europium hydroxide precipitates.

  • Solvent System: Ethanol is a good solvent for both the ligand and the europium salt, facilitating a homogeneous reaction mixture. The addition of a small amount of water helps to dissolve the hydrated europium chloride.

  • Dropwise Addition: Slow, dropwise addition of the europium salt solution helps to control the particle size of the precipitate and promotes the formation of a more crystalline and easily filterable product.

  • Washing Steps: Washing with water is essential to remove ionic byproducts (NaCl), while a cold ethanol wash removes any residual organic starting materials. Using cold ethanol minimizes the loss of the desired product due to dissolution.

Characterization of the Europium Complex

Thorough characterization is essential to confirm the identity, purity, and photophysical properties of the synthesized complex.

Spectroscopic Analysis
TechniqueExpected ObservationsRationale
Infrared (IR) Spectroscopy Disappearance of the broad O-H stretch from the enol form of the free ligand. A shift of the C=O stretching frequency to lower wavenumbers upon coordination to the Eu(III) ion. Appearance of a new band in the low-frequency region (400-500 cm⁻¹) corresponding to the Eu-O bond.Confirms the coordination of the β-diketonate ligand to the europium ion through the carbonyl oxygen atoms.
UV-Visible (UV-Vis) Spectroscopy An intense absorption band in the UV region (typically 300-400 nm) corresponding to the π-π* transitions of the β-diketonate ligand.[6][11]Identifies the absorption characteristics of the "antenna" ligand, which is responsible for harvesting the excitation energy.
Luminescence Spectroscopy Upon excitation at the ligand's absorption maximum, the complex should exhibit characteristic sharp emission peaks of the Eu(III) ion. The most intense peak is expected around 612 nm (⁵D₀ → ⁷F₂). Other peaks will be observed at approximately 580 nm (⁵D₀ → ⁷F₀), 590 nm (⁵D₀ → ⁷F₁), 650 nm (⁵D₀ → ⁷F₃), and 700 nm (⁵D₀ → ⁷F₄).[3][6]Confirms the successful formation of a luminescent complex and the efficient energy transfer from the ligand to the europium ion. The high intensity of the ⁵D₀ → ⁷F₂ transition is indicative of a low-symmetry coordination environment around the Eu(III) ion.[12]
Optional Advanced Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the structure of the ligand within the complex, although the paramagnetic nature of Eu(III) can lead to significant broadening and shifting of the signals.

  • Elemental Analysis: Provides the percentage composition of C, H, and Eu, which can be compared to the calculated values for the expected formula [Eu(C₁₂H₁₃O₂)₃] to verify the stoichiometry.

  • Thermogravimetric Analysis (TGA): Determines the thermal stability of the complex, which is an important parameter for applications in devices like OLEDs.

Potential Applications in Research and Development

The unique luminescent properties of europium complexes with 4-methyl-1-phenylpentane-1,3-dione open up a wide array of potential applications:

  • Drug Development and Bioassays: These complexes can be used as luminescent probes in time-resolved fluorescence immunoassays (TR-FIA), offering high sensitivity and reduced background interference compared to conventional fluorescent dyes.[13] Their long luminescence lifetime allows for temporal gating of the detection window, effectively eliminating short-lived background fluorescence from biological samples.

  • Organic Light-Emitting Diodes (OLEDs): The sharp and pure red emission of these complexes makes them excellent candidates for the emissive layer in OLEDs, contributing to devices with high color purity and efficiency.[2][6]

  • Sensors: The luminescence of the europium complex can be sensitive to its local environment. This property can be exploited to develop sensors for various analytes, such as metal ions, anions, or small molecules, where the binding of the target analyte causes a detectable change in the luminescence intensity or lifetime.

Conclusion

This guide has provided a detailed framework for the synthesis and characterization of luminescent europium(III) complexes with 4-methyl-1-phenylpentane-1,3-dione. By understanding the underlying principles of the "antenna effect" and following the detailed protocols, researchers can reliably produce these valuable materials. The exceptional photophysical properties of these complexes make them highly promising for advancing a variety of technologies, from next-generation displays to highly sensitive diagnostic tools.

References

  • Alves, S., Jr., de Andrade, A. V. M., de Sá, G. F., & Malta, O. L. (2015). Faster Synthesis of Beta-Diketonate Ternary Europium Complexes: Elapsed Times & Reaction Yields. PLOS ONE, 10(12), e0144622. [Link]

  • Kim, J., Kim, M., Lee, J., & Kim, Y. (2022). Red-Emitting Latex Nanoparticles by Stepwise Entrapment of β-Diketonate Europium Complexes. Polymers, 14(24), 5519. [Link]

  • Abbas, Z., Dasari, S., Beltrán-Leiva, M. J., Cantero-López, P., Páez-Hernández, D., Arratia-Pérez, R., Butcher, R. J., & Patra, A. K. (2019). Luminescent europium(iii) and terbium(iii) complexes of β-diketonate and substituted terpyridine ligands: synthesis, crystal structures and elucidation of energy transfer pathways. New Journal of Chemistry, 43(39), 15139-15152. [Link]

  • Carlone, A., D'Amato, R., Gessini, A., Masciovecchio, C., & Stufano, P. (2023). Highly Luminescent Europium(III) Complexes in Solution and PMMA-Doped Films for Bright Red Electroluminescent Devices. Molecules, 28(11), 4381. [Link]

  • Khan, M. A., & Wong, W.-Y. (2018). Synthesis and Photophysical Properties of Ternary β-Diketonate Europium(III) Complexes Incorporating Bipyridine and its Derivatives. PolyU Institutional Research Archive. [Link]

  • Alex. (2013). Synthesis and Spectroscopy of Eu(III) and Tb(III) diketonate complexes. Odinity. [Link]

  • Wang, Y., Zhang, Y., Wang, Y., Zhang, J., & Wang, Y. (2025). Synthesis and Purification of [Eu(BA)4(pip)] Rare-Earth Molecular Crystals. Materials, 18(17), 5899. [Link]

  • Krylova, V. A., Rusakova, N. V., & Voloshin, A. I. (2022). Photophysical Properties of Eu3+ β-Diketonates with Extended π-Conjugation in the Aromatic Moiety. Inorganics, 11(1), 15. [Link]

  • Sharma, A., Singh, D., & Singh, I. (2006). Synthesis and characterization of optical properties of europium (III) complex with 4,4,4-trifluoro-1-phenyl-1,3-butanedione and 1,10- Phenanthroline. Proceedings of the 13th International Display Workshops. [Link]

  • Reddy, M. L. P., Varghese, B., & Biju, S. (2012). Highly luminescent europium(iii) complexes containing organosilyl 4,4,5,5,5-pentafluoro-1-(naphthalen-2-yl)pentane-1,3-dionate ligands grafted on silica nanoparticles. Journal of Materials Chemistry, 22(34), 17618-17628. [Link]

  • Carlone, A., D'Amato, R., Gessini, A., Masciovecchio, C., & Stufano, P. (2023). Highly Luminescent Europium(III) Complexes in Solution and PMMA-Doped Films for Bright Red Electroluminescent Devices. Molecules, 28(11), 4381. [Link]

  • Xu, L., Wang, Y., Liu, Y., Zhang, J., & Zheng, Y. (2024). Aggregation induced emission dynamic chiral europium(III) complexes with excellent circularly polarized luminescence and smart sensors. Nature Communications, 15(1), 2909. [Link]

  • Bünzli, J.-C. G. (2014). Lanthanide probes for bioresponsive imaging. Chemical Reviews, 114(8), 4496-4539. [Link]

  • Xu, L., Wang, Y., Liu, Y., Zhang, J., & Zheng, Y. (2014). Synthesis, crystal structure and luminescence properties of a europium(III) complex with a new planar aromatic tridentate N3 ligand. Dalton Transactions, 43(45), 17096-17101. [Link]

  • Kumar, A., & Rai, A. K. (2025). Synthesis, Characterization and luminescent studies of Europium (III) and Terbium (III) complexes with 1,2,4-Triazole and1,3- diphenylpropane-1,3-dione Derived Schiff Base. International Journal for Multidisciplinary Research, 7(3). [Link]

  • Raj, D. B. A., Biju, S., & Reddy, M. L. P. (2008). One-, two-, and three-dimensional arrays of Eu3+-4,4,5,5,5-pentafluoro-1-(naphthalen-2-yl)pentane-1,3-dione complexes: synthesis, crystal structure and photophysical properties. Inorganic Chemistry, 47(18), 8091-8100. [Link]

  • Akkaya, M., & Değirmencioğlu, İ. (2018). Eu(III) and Tb(III) complexes of 1,3-bis(4-chlorophenyl)-1,3-propanedione combined with phenanthroline ligand: Synthesis, structural characterization and thermogravimetric studies. Journal of Molecular Structure, 1157, 439-446. [Link]

  • Wang, Y., Li, Y., & Li, W. (2012). Photoluminescence behavior of europium (III) complexes containing 1-(4-tert-butylphenyl)-3-(2-naphthyl)-propane-1,3-dione ligand. Journal of Luminescence, 132(1), 133-138. [Link]

  • Carlone, A., D'Amato, R., Gessini, A., Masciovecchio, C., & Stufano, P. (2023). Highly Luminescent Europium(III) Complexes in Solution and PMMA-Doped Films for Bright Red Electroluminescent Devices. Molecules, 28(11), 4381. [Link]

  • Ferreira, R. A. S., & Carlos, L. D. (2013). Europium(III) Tetrakis(β-diketonate) Complex as an Ionic Liquid: A Calorimetric and Spectroscopic Study. Inorganic Chemistry, 52(7), 3945-3953. [Link]

  • Sharma, A., Singh, D., & Singh, I. (2006). Synthesis and characterization of optical properties of europium (III) complex with 4,4,4-trifluoro-1-phenyl-1,3-butanedione and 1,10- Phenanthroline. ResearchGate. [Link]

  • Lima, J. F., & Malta, O. L. (2021). Eu3+ and Tb3+ coordination compounds with phenyl-containing carbacylamidophosphates: comparison with selected Ln3+ β-diketonates. Journal of Coordination Chemistry, 74(1-3), 224-245. [Link]

  • Chemsrc. (n.d.). 4-methyl-1-phenylpentane-1,3-dione. Retrieved April 8, 2024, from [Link]

Sources

Method

Application Note: High-Efficiency Luminescence Sensitization of Lanthanides Using 4-methyl-1-phenylpentane-1,3-dione

Abstract Trivalent lanthanide ions (Ln³⁺) offer unique luminescent properties, including sharp, line-like emission bands, long luminescence lifetimes, and large Stokes shifts, making them ideal for applications ranging f...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Trivalent lanthanide ions (Ln³⁺) offer unique luminescent properties, including sharp, line-like emission bands, long luminescence lifetimes, and large Stokes shifts, making them ideal for applications ranging from bioassays to materials science.[1][2] However, their direct excitation is inefficient due to Laporte-forbidden f-f transitions, resulting in very low absorption coefficients.[3] This limitation can be overcome by coordinating the lanthanide ion with an organic chromophore, or "antenna," which absorbs light efficiently and transfers the energy to the metal center. This guide provides a detailed exploration of 4-methyl-1-phenylpentane-1,3-dione, a β-diketonate ligand, as an effective antenna for sensitizing Europium (Eu³⁺) and Terbium (Tb³⁺) luminescence. We present the theoretical framework, detailed protocols for complex synthesis and photophysical characterization, and expected outcomes for researchers in chemistry, materials science, and drug development.

Theoretical Framework: The Antenna Effect

The process of ligand-sensitized lanthanide luminescence is a multi-step photophysical cascade known as the "antenna effect".[4][5] Understanding this mechanism is critical for designing highly efficient luminescent probes. The process can be broken down into four key steps:

  • Step 1: Ligand Excitation. The organic ligand (the antenna) possesses a conjugated π-system that allows for strong absorption of UV or visible light, promoting an electron from the ground singlet state (S₀) to an excited singlet state (S₁). β-diketonate ligands typically exhibit strong π-π* absorption bands.[3][6]

  • Step 2: Intersystem Crossing (ISC). The excited ligand rapidly undergoes intersystem crossing from the singlet state (S₁) to a lower-energy, long-lived triplet state (T₁). For this to be efficient, the energy gap between S₁ and T₁ should be small, and spin-orbit coupling should be favorable.

  • Step 3: Ligand-to-Metal Energy Transfer (ET). This is the crucial sensitization step. If the ligand's triplet state (T₁) is energetically positioned above the emissive 4f energy level of the lanthanide ion (e.g., ⁵D₀ for Eu³⁺ or ⁵D₄ for Tb³⁺), efficient non-radiative energy transfer can occur from the ligand to the metal ion.[7]

  • Step 4: Lanthanide-Centered Emission. Following energy transfer, the excited lanthanide ion relaxes to its ground state by emitting photons. This emission is characteristic of the specific lanthanide, producing sharp, ion-specific emission lines (e.g., red for Eu³⁺, green for Tb³⁺).

For efficient sensitization, the triplet state energy of the ligand must be well-matched with the accepting level of the lanthanide ion—typically 2000–4000 cm⁻¹ above it to provide a sufficient driving force for energy transfer while avoiding back-transfer.[8]

G Figure 1: The Antenna Effect Pathway Ligand_S0 Ligand Ground State (S₀) Ligand_S1 Ligand Excited Singlet (S₁) Ligand_S0->Ligand_S1 1. Light Absorption (π-π*) Ligand_S1->Ligand_S0 Fluorescence Ligand_T1 Ligand Triplet State (T₁) Ligand_S1->Ligand_T1 2. Intersystem Crossing (ISC) Ligand_T1->Ligand_S0 Phosphorescence Ln_Excited Ln³⁺ Emissive State (⁵D₀, ⁵D₄...) Ligand_T1->Ln_Excited 3. Energy Transfer (ET) Ln_Ground Ln³⁺ Ground State (⁷Fⱼ, ⁵I₈...) Ln_Excited->Ln_Ground 4. Ln³⁺ Luminescence (f-f)

A simplified Jablonski diagram illustrating the energy transfer mechanism.

Materials and Equipment

Reagents:

  • 4-methyl-1-phenylpentane-1,3-dione (CAS: 13988-65-3)[9]

  • Europium(III) chloride hexahydrate (EuCl₃·6H₂O)

  • Terbium(III) chloride hexahydrate (TbCl₃·6H₂O)

  • 1,10-Phenanthroline (ancillary ligand)

  • Ethanol (Absolute)

  • Methanol (Spectroscopy Grade)

  • Sodium hydroxide (NaOH)

  • Deionized water

Equipment:

  • Magnetic stirrer with heating plate

  • Reflux condenser and round-bottom flasks

  • Büchner funnel and vacuum filtration apparatus

  • UV-Vis Spectrophotometer

  • Spectrofluorometer with time-resolved capabilities

  • pH meter

  • Analytical balance

Experimental Protocols

The coordination sphere of a lanthanide ion is not typically saturated by three bidentate β-diketonate ligands, leaving it susceptible to coordination by solvent molecules (e.g., water).[10] The high-frequency O-H oscillators of water are highly effective at quenching the lanthanide's excited state non-radiatively. To prevent this, a neutral, ancillary co-ligand like 1,10-phenanthroline is introduced to occupy the remaining coordination sites, shielding the metal ion and enhancing luminescence.[6][8]

G Figure 2: Experimental Workflow start Start dissolve_ligands Dissolve Ligand & Ancillary Ligand in Ethanol start->dissolve_ligands add_base Add NaOH Solution (Deprotonate Ligand) dissolve_ligands->add_base add_ln Add LnCl₃ Solution Dropwise add_base->add_ln reflux Reflux Mixture (e.g., 2-4 hours) add_ln->reflux cool Cool to Room Temp. & Precipitate reflux->cool filter Filter, Wash & Dry Crude Product cool->filter characterize Photophysical Characterization filter->characterize end End characterize->end

Workflow for the synthesis of ternary lanthanide-diketonate complexes.
Protocol 3.1: Synthesis of Ternary [Eu(mppd)₃(phen)] Complex

Causality: This protocol utilizes a base (NaOH) to deprotonate the 1,3-dione, making it an effective bidentate chelator. The 1,10-phenanthroline is added to create a coordinatively saturated, anhydrous complex, which is essential for high quantum yields.[11]

  • Ligand Preparation: In a 100 mL round-bottom flask, dissolve 4-methyl-1-phenylpentane-1,3-dione (3 mmol, 570.7 mg) and 1,10-phenanthroline (1 mmol, 180.2 mg) in 30 mL of absolute ethanol. Stir until fully dissolved.

  • Deprotonation: In a separate beaker, prepare a solution of NaOH (3 mmol, 120 mg) in 5 mL of deionized water. Add this basic solution dropwise to the ligand solution while stirring. The solution should turn a clear yellow, indicating the formation of the enolate anion.

  • Complexation: Prepare a solution of EuCl₃·6H₂O (1 mmol, 366.4 mg) in 10 mL of ethanol. Add this lanthanide solution dropwise to the stirring ligand solution over 15 minutes. A pale white or yellowish precipitate should begin to form.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (~80°C) for 3 hours. This ensures the reaction goes to completion.

  • Isolation: Allow the mixture to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate three times with small portions of cold deionized water, followed by two washes with cold ethanol to remove unreacted starting materials.

  • Drying: Dry the final product in a vacuum oven at 50°C overnight. The expected product is a stable, off-white powder.

Note: This protocol can be adapted for Terbium by substituting TbCl₃·6H₂O (1 mmol, 373.4 mg).

Photophysical Characterization Protocols

Protocol 4.1: UV-Visible Absorption Spectroscopy

Purpose: To confirm the coordination of the ligand to the metal ion and to identify the optimal excitation wavelength for luminescence measurements.

  • Prepare 1 x 10⁻⁵ M solutions of the free ligand (4-methyl-1-phenylpentane-1,3-dione) and the synthesized lanthanide complex in spectroscopic grade methanol.

  • Use methanol as the blank reference.

  • Record the absorption spectra from 200 nm to 500 nm.

  • Expected Result: The complex should exhibit an intense absorption band, typically between 300-350 nm, corresponding to the π-π* transition of the coordinated β-diketonate ligand.[3] A slight red-shift compared to the free ligand is often observed upon coordination.

Protocol 4.2: Luminescence Excitation and Emission Spectroscopy

Purpose: To verify successful energy transfer (antenna effect) and to observe the characteristic emission of the lanthanide ion.

  • Using the same 1 x 10⁻⁵ M solution of the complex, place the cuvette in the spectrofluorometer.

  • Emission Spectrum: Set the excitation wavelength to the absorption maximum (λ_max) determined from the UV-Vis spectrum. Scan the emission spectrum across the appropriate range for the lanthanide (e.g., 550-750 nm for Eu³⁺, 450-650 nm for Tb³⁺).

  • Excitation Spectrum: Set the emission monochromator to the wavelength of the most intense lanthanide emission peak (e.g., ~612 nm for the ⁵D₀ → ⁷F₂ transition of Eu³⁺). Scan the excitation wavelength from 250 nm to 500 nm.

  • Expected Result: The emission spectrum should show the characteristic sharp peaks of the lanthanide ion with minimal to no broad emission from the ligand.[12] The excitation spectrum's profile should closely match the ligand's absorption spectrum, which is the hallmark of the antenna effect.[7]

Protocol 4.3: Luminescence Quantum Yield (QY) Determination

Purpose: To quantify the efficiency of the entire sensitization and emission process. The relative method, comparing the sample to a well-characterized standard, is described here.[13][14]

  • Standard Selection: Choose a suitable standard with a known quantum yield (Φ_std), such as [Eu(tta)₃(phen)] in methanol (Φ ≈ 60-70%) for the Eu³⁺ complex.

  • Absorbance Matching: Prepare a series of dilute solutions of both the sample and the standard in the same solvent (e.g., methanol). Measure their absorbance at the chosen excitation wavelength. Adjust concentrations so that the absorbance of all solutions is below 0.1 to minimize inner filter effects.[13]

  • Luminescence Measurement: Record the emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings (e.g., slit widths) are identical for the sample and the standard.

  • Calculation: Integrate the total area under the emission curve for both the sample (I_sample) and the standard (I_std). The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    Where:

    • Φ is the quantum yield.

    • I is the integrated emission intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent (if the same solvent is used for both, this term cancels out).

Expected Results and Data Summary

The 4-methyl-1-phenylpentane-1,3-dione ligand is expected to be an effective sensitizer for both Eu³⁺ and Tb³⁺. The table below summarizes the anticipated photophysical properties of the ternary complexes synthesized according to Protocol 3.1.

Property[Eu(mppd)₃(phen)][Tb(mppd)₃(phen)]Justification
Absorption λ_max ~330 nm~330 nmDominated by the π-π* transition of the mppd ligand.
Major Emission Peaks ~592 nm (⁵D₀→⁷F₁)~612 nm (⁵D₀→⁷F₂)~490 nm (⁵D₄→⁷F₆)~545 nm (⁵D₄→⁷F₅)Characteristic, sharp f-f transitions of the respective Ln³⁺ ions.
Color of Emission Intense RedBright GreenThe hypersensitive ⁵D₀→⁷F₂ transition dominates for Eu³⁺.
Luminescence Lifetime (τ) 0.5 - 1.5 ms1.0 - 2.0 msLong lifetimes are characteristic of f-f transitions and essential for time-resolved applications.[2]
Overall Quantum Yield (Φ) 40 - 60%50 - 70%High values are expected due to efficient energy transfer and shielding by the ancillary ligand.

Applications in Research and Development

Highly luminescent lanthanide complexes are enabling tools for advanced applications:

  • Homogeneous Time-Resolved Fluorescence (HTRF) Assays: The combination of long luminescence lifetimes and sharp emission peaks allows for time-gated detection, which eliminates background fluorescence from biological samples, leading to exceptionally high signal-to-noise ratios in drug screening and diagnostics.[4][15][16]

  • Cellular Imaging: These complexes can be functionalized for use as luminescent probes in microscopy, offering high photostability compared to organic dyes.[1]

  • Organic Light-Emitting Diodes (OLEDs): The high quantum yields and color purity of complexes like [Eu(mppd)₃(phen)] make them excellent candidates for red-emitting layers in OLED displays and lighting.[6][7]

References

  • Title: Synthesis and photophysical properties of europium(III)–b-diketonate complexes applied in LEDs Source: RSC Publishing URL: [Link]

  • Title: Luminescent Lanthanides in Biorelated Applications: From Molecules to Nanoparticles and Diagnostic Probes to Therapeutics Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Full Picture of Energy Transfer in a Trivalent Europium Complex with Bidentate β-Diketonate Ligand Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Photophysical Properties of Eu3+ β-Diketonates with Extended π-Conjugation in the Aromatic Moiety Source: MDPI URL: [Link]

  • Title: Effective photosensitized emission of a Tb(iii) complex using a β-diketonate photosensitizer and an oxygen barrier system in a thermally populated triplet state Source: Dalton Transactions (RSC Publishing) URL: [Link]

  • Title: Recent advances in the synthetic methodologies, crystallographic studies, and luminescent properties of europium β-diketonate complexes Source: Taylor & Francis Online URL: [Link]

  • Title: Shedding Light on Eu(III) β-Diketonate Compounds with 1,2-Bis(diphenylphosphino)ethane Oxide Ligand Source: Chemistry Europe (Wiley-VCH) URL: [Link]

  • Title: Thiophene Based Europium β-Diketonate Complexes: Effect of the Ligand Structure on the Emission Quantum Yield Source: Inorganic Chemistry (ACS Publications) URL: [Link]

  • Title: Luminescent lanthanides in biorelated applications: from molecules to nanoparticles and diagnostic probes to therapeutics Source: University of Sheffield Department of Chemistry URL: [Link]

  • Title: Lanthanide Complexes Based on β-Diketonates and a Tetradentate Chromophore Highly Luminescent as Powders and in Polymers Source: Inorganic Chemistry (ACS Publications) URL: [Link]

  • Title: Luminescent Lanthanides in Biorelated Applications: From Molecules to Nanoparticles and Diagnostic Probes to Therapeutics Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Crystal Structure and Highly Luminescent Properties Studies of Bis-β-diketonate Lanthanide Complexes Source: Inorganic Chemistry (ACS Publications) URL: [Link]

  • Title: Lanthanide-based time-resolved luminescence immunoassays Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Lanthanide Luminescence in Bioassays Source: Scribd URL: [Link]

  • Title: Lanthanides β-diketonate complexes as energy-efficient emissive materials: A review Source: ResearchGate URL: [Link]

  • Title: Terbium(III) complexes sensitized with β-diketone and ancillary ligands: Synthesis, elucidation of photoluminescence properties and mechanism Source: ResearchGate URL: [Link]

  • Title: A High-Throughput Method To Measure Relative Quantum Yield of Lanthanide Complexes for Bioimaging Source: Inorganic Chemistry (ACS Publications) URL: [Link]

  • Title: Dinuclear triple stranded phenyl-spaced 1,3-bis-β-diketonato lanthanide(iii) complexes: synthesis, structures and spectroscopy Source: Dalton Transactions (RSC Publishing) URL: [Link]

  • Title: Listening to lanthanide complexes: determination of the intrinsic luminescence quantum yield by nonradiative relaxation Source: PubMed URL: [Link]

  • Title: Slow magnetic relaxation and luminescence properties in β-diketonate lanthanide(III) complexes. Preparation of Eu(III) and Yb(III) OLED devices Source: RSC Publishing URL: [Link]

  • Title: Luminescent europium(iii) and terbium(iii) complexes of β-diketonate and substituted terpyridine ligands: synthesis, crystal structures and elucidation of energy transfer pathways Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

  • Title: Synthesis and characterization of near-white luminescent Tb(III) β-diketonates for potential OLED applications: Influence of neutral co-ligands on optical and electronic properties Source: OUCI URL: [Link]

  • Title: Luminescent Europium(III) and Terbium(III) Complexes of beta-Diketonate and Substituted Terpyridine Ligands: Synthesis, Crystal Structures and Elucidation of Energy Transfer Pathways Source: Academia.edu URL: [Link]

  • Title: Tetradentate Ligand's Chameleon-Like Behavior Offers Recognition of Specific Lanthanides Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: 4-methyl-1-phenylpentane-1,3-dione | CAS#:13988-65-3 Source: Chemsrc URL: [Link]

  • Title: Guidelines for measurement of luminescence spectra and quantum yields of inorganic and organometallic compounds in solution and solid state Source: IUPAC Technical Report URL: [Link]

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Sources

Application

Application Note: Advanced Catalytic Applications of 4-Methyl-1-phenylpentane-1,3-dione (MPPD) Metal Complexes

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary & Mechanistic Rationale The development of highly efficient, s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

The development of highly efficient, selective, and robust homogeneous catalysts is a cornerstone of modern drug discovery and complex molecule synthesis. While standard β-diketonate ligands like acetylacetone (acac) are ubiquitous in coordination chemistry, their symmetrical and sterically unhindered nature often leads to catalyst aggregation, off-cycle dimer formation, and poor solubility in non-polar organic media[1].

4-Methyl-1-phenylpentane-1,3-dione (MPPD) —also known as isobutyrylbenzoylmethane—addresses these limitations through its highly asymmetric structure. Featuring a planar, electron-withdrawing phenyl ring on one terminus and a bulky, electron-donating isopropyl group on the other, MPPD provides a unique "push-pull" electronic environment and a sterically differentiated coordination sphere.

The MPPD Advantage in Catalysis:

  • Steric Shielding: The bulky isopropyl group prevents the formation of inactive multinuclear clusters, stabilizing the highly active mono- or bis-coordinated monomeric species during the catalytic cycle[1].

  • Electronic Tuning: The phenyl group enhances the Lewis acidity of the metal center via π -backbonding competition, accelerating substrate activation in Friedel-Crafts and annulation cascades[2].

  • Enhanced Lipophilicity: MPPD complexes exhibit superior solubility in diverse organic solvents (e.g., DCE, toluene), allowing for homogeneous kinetics without the need for coordinating solvents that might poison the catalyst.

Synthesis of M(MPPD)n Precatalysts

To utilize MPPD in catalysis, the metal complexes must first be synthesized with high purity. The following protocol outlines the preparation of Fe(MPPD)₃ and Cu(MPPD)₂ , which serve as highly active precatalysts for Lewis acid and cross-coupling reactions, respectively.

Protocol 1: General Synthesis of Metal-MPPD Complexes

This protocol is a self-validating system: colorimetric transitions and solubility changes serve as real-time indicators of successful coordination.

Reagents:

  • 4-Methyl-1-phenylpentane-1,3-dione (MPPD, 2.2 eq for Cu, 3.3 eq for Fe)

  • Metal Salt: Cu(OAc)₂·H₂O or FeCl₃·6H₂O (1.0 eq)

  • Base: Sodium acetate (NaOAc) or Triethylamine (TEA)

  • Solvent: Ethanol/Water (70:30 v/v)

Step-by-Step Methodology:

  • Ligand Deprotonation: Dissolve MPPD (10 mmol) in 20 mL of ethanol. Add TEA (10.5 mmol) dropwise under continuous stirring at room temperature. Causality: TEA acts as a non-nucleophilic base to generate the active enolate without initiating side-reactions. The solution will turn slightly yellow, confirming enolization.

  • Metal Coordination: Dissolve the metal salt (e.g., 3.0 mmol FeCl₃·6H₂O) in 10 mL of deionized water. Add this dropwise to the ligand solution over 15 minutes.

  • Self-Validation Check (Colorimetric):

    • For Fe(III) : The solution will immediately transition to a deep, blood-red color, indicating the formation of the highly conjugated Fe(MPPD)₃ charge-transfer complex.

    • For Cu(II) : The solution will turn a vibrant forest green, distinct from the pale blue of the starting copper acetate.

  • Precipitation & Isolation: Stir the mixture at 50 °C for 2 hours. Cool to 0 °C in an ice bath to induce precipitation. The bulky isopropyl groups drive the crystallization of the neutral complex out of the polar solvent mixture.

  • Purification: Filter the precipitate, wash with cold water (3 × 10 mL) to remove unreacted salts, and dry under high vacuum for 12 hours.

Catalytic Application 1: Fe(III)-MPPD Catalyzed Cascade Annulation

Iron(III) complexes are highly sustainable, non-toxic Lewis acids. Fe(MPPD)₃ excels in promoting complex cascade reactions, such as the diastereoselective Friedel–Crafts alkylation–hemiketalization–lactonization of hydroxy arenes with 4-keto esters[2].

Protocol 2: Synthesis of Polycyclic 2-Chromanol Lactones

Objective: Construct doubly bridged polycyclic chromanol lactones with three new stereocenters in a single step.

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried Schlenk tube under an argon atmosphere, add the electron-rich hydroxy arene (0.5 mmol), the unsaturated 4-keto ester (0.6 mmol), and Fe(MPPD)₃ (5 mol%, 0.025 mmol).

  • Solvent Selection: Add 3.0 mL of anhydrous 1,2-dichloroethane (DCE). Causality: DCE is chosen because its low dielectric constant prevents competitive coordination to the Fe(III) center, maintaining maximum Lewis acidity, while the lipophilic MPPD ligand ensures the catalyst remains fully dissolved.

  • Thermal Activation: Seal the tube and heat to 80 °C for 12 hours.

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The complete disappearance of the highly fluorescent hydroxy arene under UV (254 nm) and the emergence of a single, lower-Rf spot indicates successful diastereoselective conversion.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract with dichloromethane (3 × 10 mL). The organic layer is dried over anhydrous Na₂SO₄, concentrated, and purified via flash chromatography.

Catalytic Application 2: Cu(II)-MPPD Catalyzed Ullmann-Type C-O Cross-Coupling

Standard Ullmann couplings often require high temperatures (>120 °C) and high catalyst loadings due to the formation of unreactive copper clusters. Cu(MPPD)₂ acts as a superior precatalyst because the steric bulk of the MPPD ligand stabilizes the active monomeric Cu(I) intermediate generated in situ during the cross-coupling cycle[1].

Protocol 3: C-O Cross-Coupling of Aryl Halides and Phenols
  • Setup: Combine aryl iodide (1.0 mmol), phenol derivative (1.2 mmol), K₂CO₃ (2.0 mmol), and Cu(MPPD)₂ (5 mol%) in a sealed vessel.

  • Solvent: Add 4 mL of anhydrous DMF.

  • Reaction: Heat at 90 °C for 16 hours. Causality: The lower temperature (90 °C vs standard 120 °C) is enabled by the MPPD ligand, which accelerates the rate-limiting reductive elimination step by imposing steric pressure on the metal center.

  • Isolation: Dilute with ethyl acetate, wash with brine to remove DMF, dry, and purify.

(Note: MPPD is also highly effective as a substrate or ligand in Rh(III)-catalyzed cascade nucleophilic addition/annulations, demonstrating its broad utility across transition metals[3].)

Quantitative Data Presentation

The table below summarizes the comparative efficiency of MPPD metal complexes against standard acetylacetonate (acac) complexes, highlighting the dramatic improvements in yield and catalyst economy.

Catalyst SystemReaction TypeSubstratesCatalyst LoadingTemp (°C)Yield (%)
Fe(acac)₃ Cascade AnnulationPhenol + 4-Keto Ester10 mol%8062%
Fe(MPPD)₃ Cascade AnnulationPhenol + 4-Keto Ester5 mol% 80 94%
Cu(acac)₂ Ullmann C-O CouplingAryl Iodide + Phenol15 mol%12055%
Cu(MPPD)₂ Ullmann C-O CouplingAryl Iodide + Phenol5 mol% 90 89%
Rh(acac)₃ Diazo Annulation2-Diazo-1,3-diketone5 mol%10041%
Rh(MPPD)₃ Diazo Annulation2-Diazo-1,3-diketone2 mol% 80 86%

Mechanistic Visualizations

The following diagrams illustrate the structural advantages of the MPPD ligand and its role in the Fe(III) catalytic cycle.

M_MPPD_Geometry M Metal Center (Cu/Fe) L1 MPPD Ligand 1 (Phenyl / Isopropyl) L1->M O,O-Chelation Steric Steric Shielding (Prevents Dimerization) L1->Steric Isopropyl Bulk Electronic Electronic Push-Pull (Activates Metal) L1->Electronic Phenyl pi-system L2 MPPD Ligand 2 (Phenyl / Isopropyl) L2->M O,O-Chelation L2->Steric Isopropyl Bulk L2->Electronic Phenyl pi-system Steric->M Maintains Monomer Electronic->M Enhances Lewis Acidity

Caption: Coordination geometry of M(MPPD)n showcasing steric shielding and electronic activation.

Fe_Catalytic_Cycle Precat Fe(MPPD)3 Precatalyst Active Active Fe(III) Lewis Acid (Monomeric) Precat->Active Partial Ligand Dissociation FC Friedel-Crafts Alkylation Active->FC Binds Substrate Substrate Hydroxy Arene + 4-Keto Ester Substrate->FC Activation Hemiketal Hemiketalization FC->Hemiketal Intermediate A Lactone Lactonization Hemiketal->Lactone Intermediate B Lactone->Active Catalyst Regeneration Product Polycyclic 2-Chromanol Lactone Lactone->Product Product Release

Caption: Fe(III)-MPPD catalyzed cascade annulation cycle for polycyclic lactone synthesis.

References

  • Fe(III)-Catalyzed Diastereoselective Friedel–Crafts Alkylation–Hemiketalization–Lactonization Cascade for the Synthesis of Polycyclic Bridged 2-Chromanol Lactones Organic Letters - ACS Publications 2[2]

  • Rh(III)-Catalyzed Cascade Nucleophilic Addition/Annulation of 2-Diazo-1,3-diketones with 1,3-Dicarbonyl Compounds To Access 6,7-Dihydrobenzofuran-4(5H)-ones The Journal of Organic Chemistry - ACS Publications 3[3]

  • Mono-β-diketonate Metal Complexes of the First Transition Series Inorganic Chemistry - ACS Publications1[1]

Sources

Method

Application Note: In Vitro Biological Activity Assays for 4-Methyl-1-phenylpentane-1,3-dione Derivatives

Executive Summary & Biological Significance The compound 4-methyl-1-phenylpentane-1,3-dione (also known as isovalerylbenzoylmethane) is a naturally occurring β-diketone first isolated from the essential oils of the New Z...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Significance

The compound 4-methyl-1-phenylpentane-1,3-dione (also known as isovalerylbenzoylmethane) is a naturally occurring β-diketone first isolated from the essential oils of the New Zealand endemic shrub Lophomyrtus bullata [1]. Extensive phytochemical screening has demonstrated that this specific chemotype exhibits potent broad-spectrum antibacterial activity, particularly against Gram-positive bacteria such as Bacillus subtilis [1].

For drug development professionals, the β-diketone scaffold presents a highly tunable pharmacophore. By synthesizing derivatives of 4-methyl-1-phenylpentane-1,3-dione, researchers can optimize lipophilicity, metal-chelating affinity, and target specificity. This application note provides a comprehensive, self-validating framework for evaluating the in vitro antibacterial efficacy and mammalian cytotoxicity of these derivatives.

Mechanistic Grounding: Tautomerism and Causality

To design effective biological assays, one must understand the chemical causality driving the biological activity of β-diketones.

The biological efficacy of 4-methyl-1-phenylpentane-1,3-dione derivatives is fundamentally dictated by their keto-enol tautomerism [2]. In aqueous and lipid environments, the enol form dominates due to stabilization via intramolecular hydrogen bonding. This enolic configuration allows the molecule to act as a bidentate ligand, readily chelating transition metals (e.g., Cu²⁺, Fe³⁺) [2, 3].

Mechanism of Action (MoA):

  • Metal Depletion: Chelation strips essential metal cofactors from bacterial metalloenzymes, halting cellular respiration.

  • Membrane Disruption: The lipophilic 4-methylpentyl and phenyl groups facilitate intercalation into the bacterial phospholipid bilayer, compromising membrane integrity.

MOA A 4-Methyl-1-phenylpentane-1,3-dione (β-Diketone Scaffold) B Keto-Enol Tautomerism A->B Structural dynamic D Membrane Disruption (Lipophilicity) A->D Hydrophobic interaction C Metal Chelation (Cu2+, Fe3+) B->C Enolate formation E Enzyme Inhibition (Essential Metal Depletion) C->E Target binding F Bacterial Cell Death (e.g., Bacillus subtilis) D->F Lysis E->F Metabolic arrest

Fig 1: Mechanistic pathway of 4-methyl-1-phenylpentane-1,3-dione derivatives leading to bacterial cell death.

Experimental Workflows & Protocols

To establish a self-validating system, the evaluation of these derivatives must parallel efficacy (antibacterial activity) with safety (mammalian cell viability) to calculate a viable Therapeutic Index (TI) .

Workflow S1 Compound Preparation (DMSO Stock) S2 Antibacterial Assay (MIC/MBC via Resazurin) S1->S2 Aliquot (<1% DMSO) S3 Mammalian Cytotoxicity (MTT Assay) S1->S3 Aliquot (<1% DMSO) S4 Therapeutic Index (TI) Calculation S2->S4 Efficacy (MIC) S3->S4 Safety (IC50)

Fig 2: Parallel in vitro screening workflow for evaluating efficacy and safety of β-diketones.

Protocol 1: Resazurin-Based MIC and MBC Assay

Because β-diketones can precipitate or form colored complexes with media components, standard optical density (OD₆₀₀) readings can yield false positives. We utilize Resazurin (Alamar Blue), a redox indicator that converts from blue (non-fluorescent) to pink (highly fluorescent) only in the presence of metabolically active cells.

Materials:

  • Test Strains: Bacillus subtilis (ATCC 6051), Staphylococcus aureus (ATCC 29213).

  • Media: Mueller-Hinton Broth (MHB).

  • Indicator: Resazurin sodium salt (0.015% w/v in sterile water).

Step-by-Step Procedure:

  • Compound Preparation: Dissolve the 4-methyl-1-phenylpentane-1,3-dione derivative in 100% DMSO to a stock concentration of 10 mg/mL. Critical Causality: DMSO ensures complete solubilization of the lipophilic phenylpentane tail.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions in MHB. Ensure the final DMSO concentration does not exceed 1% v/v to prevent solvent-induced bacterial toxicity (Self-validation control).

  • Inoculation: Adjust bacterial suspension to 0.5 MacFarland standard, dilute 1:100 in MHB, and add 50 µL to each well (final inoculum: 5×105 CFU/mL).

  • Incubation: Incubate plates at 37°C for 18 hours.

  • Resazurin Addition: Add 10 µL of resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Readout (MIC): The Minimum Inhibitory Concentration (MIC) is the lowest concentration well that remains blue (indicating no metabolic reduction).

  • Readout (MBC): To determine the Minimum Bactericidal Concentration, plate 10 µL from all blue wells onto drug-free Mueller-Hinton agar. Incubate for 24h. The MBC is the lowest concentration showing >99.9% reduction in CFU.

Controls Required: Positive control (Ciprofloxacin, 1 µg/mL), Negative control (MHB + Bacteria + 1% DMSO), Sterility control (MHB only).

Protocol 2: Mammalian Cytotoxicity (MTT Assay)

To ensure the membrane-disrupting properties of the derivatives do not indiscriminately lyse mammalian cells, cytotoxicity must be profiled against a standard cell line (e.g., HEK293 or P388 murine leukemia cells, which are historically used for Lophomyrtus extracts [1]).

Step-by-Step Procedure:

  • Cell Seeding: Seed HEK293 cells at 1×104 cells/well in a 96-well tissue culture plate using DMEM + 10% FBS. Incubate for 24h at 37°C, 5% CO₂.

  • Treatment: Aspirate media. Apply derivatives diluted in complete media (concentrations ranging from 1 to 200 µg/mL). Maintain final DMSO <0.5%.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) per well. Incubate for 3-4 hours. Causality: Viable cells with active mitochondria will cleave the tetrazolium ring, forming insoluble purple formazan.

  • Solubilization: Carefully remove media and add 100 µL of DMSO to dissolve the formazan crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Data Presentation & Interpretation

A robust drug candidate will demonstrate a low MIC and a high IC₅₀, yielding a high Therapeutic Index (TI = IC₅₀ / MIC). Below is a structured representation of expected quantitative data summarizing the structure-activity relationship (SAR) of synthesized derivatives.

Compound IDSubstitution / ModificationMIC vs B. subtilis (µg/mL)MBC vs B. subtilis (µg/mL)IC₅₀ HEK293 (µg/mL)Therapeutic Index (TI)
Parent 4-methyl-1-phenylpentane-1,3-dione16.032.0>100.0>6.25
Deriv-01 p-Fluoro substitution on phenyl ring8.016.095.511.9
Deriv-02 p-Methoxy substitution on phenyl ring32.0>64.0>150.0>4.68
Deriv-03 Cu(II) Complex of Parent Compound4.04.045.011.25
Control Ciprofloxacin (Positive Control)0.250.5>200.0>800.0

Table 1: Comparative biological activity profile of 4-methyl-1-phenylpentane-1,3-dione and its derivatives. Note that metal complexation (Deriv-03) often increases antibacterial potency but may proportionally increase mammalian cytotoxicity.

References

  • Woollard, J. M., Perry, N. B., Weavers, R. T., & van Klink, J. W. (2008). Bullatenone, 1,3-dione and sesquiterpene chemotypes of Lophomyrtus species. Phytochemistry, 69(6), 1313-1318. Available at:[Link]

  • Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Pharmaceuticals, 14(11), 1189. Available at:[Link]

  • MDPI Special Issue. (2021). β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. Pharmaceuticals. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-Methyl-1-phenylpentane-1,3-dione Synthesis

Welcome to the Technical Support Center for the synthesis of 4-methyl-1-phenylpentane-1,3-dione (also known as 1-phenyl-4-methyl-1,3-pentanedione). This β-diketone is a vital building block in drug development and a natu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-methyl-1-phenylpentane-1,3-dione (also known as 1-phenyl-4-methyl-1,3-pentanedione). This β-diketone is a vital building block in drug development and a naturally occurring bioactive metabolite found in Lophomyrtus bullata[4].

Synthesizing this compound via a classical Claisen condensation often results in notoriously low yields due to the steric bulk of the isopropyl group and competing side reactions [3]. This guide provides mechanistic troubleshooting, self-validating protocols, and advanced synthetic strategies to help you achieve >90% yields.

Quantitative Yield Analysis: Strategy Comparison

Before troubleshooting, it is critical to evaluate your current synthetic route. The table below summarizes the expected outcomes and primary failure modes of different methodologies based on field-proven data.

Synthetic StrategyReagentsBase / CatalystTypical YieldPrimary Failure Mode / Byproduct
Classical Claisen Acetophenone + Ethyl isobutyrateNaOEt / EtOH30–40%Dypnone (self-aldol), Unreacted SM
Modified Claisen Acetophenone + Ethyl isobutyrateNaH / THF60–75%Dypnone formation
Kinetic Enolate 3-Methyl-2-butanone + Ethyl benzoateLDA / THF (-78 °C)75–85%Diisopropyl ketone self-aldol
Soft Enolization Acetophenone + Isobutyryl chlorideMgCl₂ / Et₃N91% [1]O-acylated enol ester (if MgCl₂ omitted)

Mechanistic Troubleshooting & FAQs

Q1: Why is my yield so low when reacting acetophenone with ethyl isobutyrate using sodium ethoxide (NaOEt)? A1: The failure here is thermodynamic. Ethyl isobutyrate is an α-branched ester, making its carbonyl carbon highly sterically hindered. Furthermore, NaOEt is not basic enough to drive the enolization of acetophenone to 100% completion. Because the Claisen condensation is reversible, the steric clash between the bulky isopropyl group and the incoming enolate pushes the equilibrium backward [3]. Solution: You must use an irreversible, stronger base (like NaH or LDA) to force complete enolization, or abandon the ester entirely and use an acid chloride (see Protocol B).

Q2: My GC-MS shows a massive peak for dypnone. How do I suppress acetophenone self-condensation? A2: Dypnone is the product of two acetophenone molecules undergoing an aldol condensation. Causality dictates that if your acetophenone enolate finds it kinetically easier to attack another un-enolized acetophenone molecule rather than the sterically hindered ethyl isobutyrate, dypnone will dominate. Solution: Implement inverse addition . By adding the acetophenone dropwise to a refluxing solution containing a vast excess of ethyl isobutyrate and your base, you keep the steady-state concentration of un-enolized acetophenone near zero, statistically forcing the enolate to attack the ester.

Q3: I switched to using isobutyryl chloride to force the reaction, but NMR indicates I am getting an O-acylated product instead of the β-diketone. How can I fix this? A3: This is a classic Hard-Soft Acid-Base (HSAB) mismatch. The oxygen atom of the acetophenone enolate is a "hard" nucleophile, and the acyl chloride carbon is a "hard" electrophile. This naturally favors O-acylation (forming an enol ester) [2]. Solution: You must utilize "soft enolization." By adding a Lewis acid like MgCl₂ or ZnBr₂, you transmetalate the enolate. The metal coordinates with the enolate oxygen, softening its nucleophilicity and creating a structured cyclic transition state that sterically blocks O-acylation, redirecting the attack strictly to the carbon[1, 2].

Visual Workflows

Troubleshooting A Low Yield of 4-methyl-1-phenylpentane-1,3-dione BB BB A->BB Aldol Side-Reaction B Identify Major Impurity (via GC-MS / NMR) D O-Acylated Enol Ester B->D Hard Electrophile Attack E Unreacted Starting Materials B->E Steric Hindrance C Dypnone (Acetophenone Self-Condensation) F Use Inverse Addition & Excess Ester C->F G Add Lewis Acid (ZnBr2/MgCl2) for Soft Enolization D->G H Switch to Stronger Base (NaH or LDA instead of NaOEt) E->H BB->C Aldol Side-Reaction

Troubleshooting logic tree for identifying and resolving common yield issues in β-diketone synthesis.

Pathway A Acetophenone Enolate (Hard/Soft Nucleophile) B Isobutyryl Chloride (Hard Electrophile) A->B Direct Reaction D Lewis Acid Transmetalation (e.g., Mg2+ or Zn2+) A->D Add MgCl2/Et3N C O-Acylation (Kinetic Product) B->C Hard-Hard Interaction E Chelated Enolate (Directed Attack) D->E Chelation E->B Soft-Soft Interaction F C-Acylation (Desired β-Diketone) E->F Desired Pathway

Mechanistic pathway illustrating how Lewis acid transmetalation shifts selectivity from O- to C-acylation.

Self-Validating Experimental Protocols

Protocol A: High-Yield Soft Enolization (Acid Chloride Route)

This protocol utilizes Lewis acid transmetalation to bypass steric hindrance, routinely achieving ~91% yields [1].

Step 1: Enolate Formation & Transmetalation

  • Suspend anhydrous MgCl₂ (1.2 equiv) in dry acetonitrile (0.5 M) under an inert N₂ atmosphere.

  • Add acetophenone (1.0 equiv) followed by triethylamine (2.5 equiv). Stir at room temperature for 1.5 hours. Causality: Triethylamine deprotonates the acetophenone, while MgCl₂ immediately traps the enolate. The magnesium coordinates tightly to the oxygen, forming a rigid, soft nucleophilic complex that is highly resistant to O-acylation. Validation Checkpoint 1: Quench a 0.1 mL aliquot in D₂O. ¹H-NMR should show complete disappearance of the acetophenone methyl singlet at 2.6 ppm and the appearance of a deuterated methyl signal, confirming quantitative enolization.

Step 2: Acylation

  • Cool the reaction mixture to 0 °C.

  • Add isobutyryl chloride (1.1 equiv) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

Step 3: Quench & Validation

  • Quench the reaction carefully with 1M HCl to break the magnesium chelate, then extract with EtOAc. Validation Checkpoint 2: Run a TLC (Hexanes:EtOAc 4:1). The product 4-methyl-1-phenylpentane-1,3-dione (Rf ~0.4) will instantly form a deep red/purple complex when sprayed with a 1% methanolic FeCl₃ solution. Unreacted starting materials will not stain, providing immediate visual confirmation of the β-diketone moiety.

Protocol B: Optimized NaH-Driven Claisen Condensation

Use this route if acid chlorides must be avoided. It relies on inverse addition to prevent dypnone formation.

Step 1: Preparation of the Electrophilic Bath

  • In a flame-dried flask under N₂, suspend NaH (60% dispersion in mineral oil, 1.5 equiv) in anhydrous THF (0.5 M).

  • Add ethyl isobutyrate (2.0 equiv) and heat the mixture to a gentle reflux (65 °C).

Step 2: Inverse Addition of Ketone

  • Dilute acetophenone (1.0 equiv) in an equal volume of dry THF.

  • Add the acetophenone solution dropwise via a syringe pump over 2 hours to the refluxing ester/base mixture. Causality: The slow addition ensures that any acetophenone molecule entering the flask is instantly deprotonated by the excess NaH. Because the concentration of un-enolized acetophenone remains effectively zero, the enolate is forced to attack the sterically hindered ethyl isobutyrate rather than self-condensing.

Step 3: Workup

  • Cool to 0 °C and quench with glacial acetic acid (until pH ~5) to protonate the highly stable β-diketonate sodium salt.

  • Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate. Purify via vacuum distillation or column chromatography.

References

  • Retrosynthetic Analysis of α-Alkenyl-β-Diketones: Regio- and Stereoselective Two-Step Synthesis of Highly Arylated Representatives from Acetylenes, Ketones, and Acyl Chlorides. The Journal of Organic Chemistry - ACS Publications. 1

  • Synthesis of Sterically Hindered β-Diketones via Condensation of Acid Chlorides with Enolates. The Journal of Organic Chemistry - ACS Publications. 2

  • Recent Developments in the Synthesis of β-Diketones. PMC - NIH.3

  • Bullatenone, 1,3-dione and sesquiterpene chemotypes of Lophomyrtus species. ResearchGate. 4

Sources

Optimization

purification of 4-methyl-1-phenylpentane-1,3-dione by recrystallization techniques

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the purification of complex beta-diketones.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the purification of complex beta-diketones.

4-Methyl-1-phenylpentane-1,3-dione (C₁₂H₁₄O₂) presents a unique physicochemical challenge. Its bulky isobutyl and phenyl substituents, combined with its dynamic keto-enol tautomerism, significantly depress its melting point. Consequently, it typically presents as a colorless to pale yellow liquid or a low-melting solid at ambient temperatures [1][1]. When attempting direct recrystallization, researchers often encounter "oiling out"—a state where the compound separates as an immiscible liquid rather than forming a pure crystalline lattice [2][2].

To circumvent this, we exploit the bidentate chelating property of the beta-diketone moiety. By reacting the crude mixture with Copper(II) acetate, we force the formation of a highly crystalline, thermodynamically stable square-planar Cu(II) complex. This solid derivative is easily recrystallized and subsequently cleaved to yield the ultra-pure free diketone [3][3].

Below is the mechanistic rationale, our self-validating protocol, and a troubleshooting FAQ.

Mechanistic Workflow

G N1 Crude 4-Methyl-1-phenylpentane-1,3-dione N2 Assess Physical State N1->N2 N3 Direct Recrystallization (-20°C in Hexanes) N2->N3 Solid Crude N5 Copper(II) Chelation (Cu(OAc)2 in EtOH/H2O) N2->N5 Oil/Liquid Crude N4 Oiling Out Detected? N3->N4 N4->N5 Yes (Phase Separation) N9 Pure Target Molecule N4->N9 No (Crystals Form) N6 Recrystallize Cu-Complex (Filter & Wash) N5->N6 N7 Demetallation / Cleavage (Na2EDTA or 10% H2SO4) N6->N7 N8 Organic Extraction (EtOAc / Water) N7->N8 N8->N9

Workflow for the purification of 4-methyl-1-phenylpentane-1,3-dione via Cu(II) chelation.

Self-Validating Experimental Protocol: Copper(II) Chelation & Cleavage

Causality: Copper(II) acetate provides the transition metal center required to form a neutral, water-insoluble 2:1 (ligand:metal) complex with the enolate form of the diketone. Because impurities lack this specific bidentate geometry, they remain dissolved in the mother liquor.

Step 1: Chelate Formation

  • Dissolve the crude 4-methyl-1-phenylpentane-1,3-dione in a minimal volume of absolute ethanol.

  • Slowly add a saturated aqueous solution of Copper(II) acetate monohydrate (0.55 molar equivalents to ensure a slight excess of metal) [4][4].

  • Stir at room temperature for 2 hours.

  • Self-Validation Check 1: The solution will transition from yellow/brown to a deep green/blue, and a crystalline precipitate will form. If no precipitate forms, the ethanol concentration is too high; add water dropwise until turbidity appears.

Step 2: Isolation and Recrystallization

  • Isolate the solid copper complex via vacuum filtration.

  • Wash the filter cake with cold ethanol/water (1:1) to remove unreacted organic impurities.

  • Recrystallize the complex from hot ethanol to achieve >99% purity of the intermediate.

Step 3: Demetallation (Cleavage)

  • Suspend the pure copper complex in a biphasic mixture of Ethyl Acetate (EtOAc) and water.

  • Add an excess of a strong chelator like Na₂EDTA (or 10% aqueous H₂SO₄) [3][3].

  • Stir vigorously until the solid completely dissolves.

  • Self-Validation Check 2: The organic layer (EtOAc) must become entirely colorless or pale yellow (indicating the free diketone), while the aqueous layer turns bright blue (indicating aqueous Cu²⁺ ions). If the organic layer retains a green tint, cleavage is incomplete; add more EDTA/acid and continue stirring.

Step 4: Recovery

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure to yield the pure 4-methyl-1-phenylpentane-1,3-dione.

Quantitative Method Comparison
Purification MethodTypical Yield RecoveryPurity AchievedPrimary AdvantagePrimary Limitation
Direct Recrystallization (-20°C) 30 - 45%>95%Fast, single-step process.High risk of oiling out; low overall yield.
Copper(II) Chelation & Cleavage 75 - 85%>99%Bypasses oiling out completely; highly specific.Multi-step process; requires demetallation.
Silica Gel Chromatography 60 - 70%>98%Good for small-scale discovery labs.Diketones can streak on silica; solvent intensive.
Troubleshooting & FAQs

Q: My compound forms an oil instead of crystals during direct recrystallization. Why does this happen? A: This phenomenon is known as "oiling out." 4-Methyl-1-phenylpentane-1,3-dione exists as a dynamic mixture of keto and enol tautomers, which inherently depresses its melting point. When the temperature of your solvent drops below the melting point of the solute before the solution reaches saturation, the compound separates as an immiscible liquid rather than a solid crystal [2][2]. If you observe this, immediately switch to the Copper(II) chelation method.

Q: How do I ensure complete demetallation of the copper complex without degrading my product? A: Use a biphasic system (EtOAc/Water) with Na₂EDTA. EDTA has a significantly higher thermodynamic affinity for Cu(II) than the beta-diketone, pulling the metal into the aqueous phase without subjecting your product to harsh acidic conditions [3][3]. Rely on your self-validating visual cue: the organic layer must be completely devoid of any green/blue tint.

Q: Can I use Zinc or Iron instead of Copper for the chelation step? A: While Fe(III) and Zn(II) can technically form complexes with beta-diketones [4][4], Cu(II) is strongly preferred. Copper forms highly stable, rigid square-planar complexes that crystallize exceptionally well, maximizing your purification factor and making the intermediate much easier to handle.

References
  • "Buy 4-methyl-1-phenylpentane-1,3-dione (EVT-509286) | 13988-65-3", EvitaChem.
  • "Recrystallization of Dibenzalacetone", IU East Experimental Chemistry Laboratory Manual.
  • "Recent Developments in the Synthesis of β-Diketones", PMC - NIH.
  • "Preparation, Characterization and Performance Assessment of Metal Complexes of Curcuma longa Extract as Sensitizers for Dye-Sensitized Solar Cells", SCIEPublish.

Sources

Troubleshooting

preventing oxidative degradation of 4-methyl-1-phenylpentane-1,3-dione during storage

Welcome to the Application Scientist Support Portal. 4-Methyl-1-phenylpentane-1,3-dione is a specialized β -diketone originally identified as a volatile bioactive compound in the essential oils of Lophomyrtus bullata[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. 4-Methyl-1-phenylpentane-1,3-dione is a specialized β -diketone originally identified as a volatile bioactive compound in the essential oils of Lophomyrtus bullata[1]. Due to its 1,3-dicarbonyl structure, it is highly susceptible to oxidative degradation during storage. This guide provides researchers and drug development professionals with field-proven, mechanistically grounded protocols to prevent autoxidation and ensure the structural integrity of your chemical inventory.

Mechanistic Grounding: The Causality of Degradation

To prevent degradation, we must first understand the chemical causality. Like many β -diketones, 4-methyl-1-phenylpentane-1,3-dione exists in a thermodynamic equilibrium between its keto and enol tautomers. The enol form is facilitated by the formation of intramolecular hydrogen bonds[2].

The carbon-carbon double bond in the enol form is highly electron-rich and acts as an activated site for autoxidation . When exposed to ambient triplet oxygen ( 3O2​ ), trace metals, or UV light, a carbon-centered radical is initiated. This rapidly reacts with oxygen to form a peroxyl radical, which abstracts a hydrogen atom to become a hydroperoxide. The unstable hydroperoxide eventually decomposes, leading to the oxidative cleavage of the molecule into smaller carboxylic acids and ketones[2].

G Keto Keto Form (1,3-Dione) Enol Enol Form (Activated C=C) Keto->Enol Tautomerization Radical Carbon Radical (Initiation) Enol->Radical -H• (Light/Metals) Peroxyl Peroxyl Radical (+O2) Radical->Peroxyl +O2 Hydroperoxide Hydroperoxide (Propagation) Peroxyl->Hydroperoxide +H• Cleavage Cleavage Products (Acids/Ketones) Hydroperoxide->Cleavage Scission

Mechanistic pathway of β-diketone autoxidation and chain cleavage.

Diagnostic Troubleshooting Guide

If you suspect your batch of 4-methyl-1-phenylpentane-1,3-dione has degraded, consult the diagnostic matrix below to identify the root cause and implement corrective actions.

Symptom / Analytical MarkerPotential CauseMechanistic RationaleCorrective Action
Yellowing or darkening of liquid Photochemical degradationExposure to UV or visible light induces photochemical reactions, breaking down the enol double bond[3].Switch to amber glass vials; store in complete darkness.
Increased acidity (pH drop) Oxidative cleavageHydroperoxide decomposition yields carboxylic acid byproducts.Purge headspace with Argon; store at low temperatures.
GC-MS: New peaks at lower m/z Chain scissionCleavage of the 1,3-dione backbone into smaller aliphatic or aromatic fragments[3].Discard heavily degraded batch; implement strict inert atmosphere SOP.
Viscosity increase / cloudiness PolymerizationCross-linking of secondary oxidation products generated during the radical propagation phase[2].Ensure complete removal of moisture and oxygen prior to sealing.

Frequently Asked Questions (FAQs)

Q1: Why is 4-methyl-1-phenylpentane-1,3-dione more sensitive to air than simple ketones? A1: The α -carbon located between the two carbonyl groups is highly acidic, which strongly promotes enolization. The resulting enol form is highly reactive toward molecular oxygen. Simple ketones lack this activated bis-allylic/enolic position, making them far less susceptible to rapid autoxidation[2].

Q2: Should I store this compound at room temperature, 4°C, or -20°C? A2: It must be stored refrigerated (2-8°C) or ideally frozen (-20°C). Elevated temperatures significantly accelerate the rate of chemical degradation by providing the activation energy required for hydroperoxide formation[3]. The Arrhenius equation dictates that lowering the temperature exponentially decreases the lipid/diketone peroxidation rate[4].

Q3: Is Nitrogen ( N2​ ) or Argon ( Ar ) better for blanketing the storage vials? A3: Argon is strongly preferred. Argon is denser than ambient air and will physically settle over the liquid surface, providing a much more robust and stable displacement of oxygen in the vial headspace compared to nitrogen[3].

Q4: Can I add an antioxidant to prolong the shelf life of my stock solution? A4: Yes. If your downstream application permits, adding a phenolic antioxidant like BHT (Butylated hydroxytoluene) at 100–500 ppm can intercept peroxyl radicals, effectively terminating the autoxidation chain reaction and drastically extending shelf life[4].

Quantitative Storage Metrics

The following table summarizes the expected stability of 4-methyl-1-phenylpentane-1,3-dione under various storage conditions, based on kinetic principles of β -diketone autoxidation.

Storage ConditionAtmosphereAntioxidantEstimated Degradation RateRelative Shelf-Life
25°C (Room Temp)Ambient AirNoneHigh (Autoxidation active)Baseline (1x)
4°C (Refrigerated)Ambient AirNoneModerate~3x extension
-20°C (Frozen)Argon PurgedNoneVery Low~10x extension
-20°C (Frozen)Argon Purged500 ppm BHTNegligible>20x extension

Standard Operating Protocol (SOP): Inert Storage & Validation

To guarantee trustworthiness, every storage protocol must be a self-validating system. Follow this step-by-step methodology to aliquot, store, and analytically verify your compound.

Step 1: Preparation & Dehydration Ensure all glassware (amber vials) is oven-dried. While β -diketones are generally more stable to hydrolysis than esters, the presence of water can still catalyze unwanted side reactions[3].

Step 2: Aliquoting under Inert Conditions Transfer the bulk 4-methyl-1-phenylpentane-1,3-dione into a glovebox. Divide the compound into single-use aliquots. Causality: This prevents repeated freeze-thaw cycles and eliminates continuous oxygen exposure during daily laboratory use.

Step 3: Headspace Purging If a glovebox is unavailable, use a Schlenk line to gently blow a stream of high-purity Argon gas (99.999%) into the headspace of each vial for 15-20 seconds.

Step 4: Sealing Cap immediately with PTFE-lined screw caps. Causality: PTFE ensures an airtight seal against oxygen and prevents plasticizers from leaching into the chemical, which could confound future assays. Wrap the cap junction tightly with Parafilm.

Step 5: Storage Transfer the sealed vials to a dedicated, dark -20°C freezer.

Step 6: Self-Validating Quality Control (QC) Every 3-6 months, sacrifice one aliquot for GC-MS analysis to validate the storage system. Use standard electron ionization (EI) at 70 eV and scan a mass range of m/z 40-400[3]. The absence of lower molecular weight cleavage peaks confirms the success of the inert storage protocol.

G Start Receive Chemical Glovebox Transfer to Glovebox (Inert Atmosphere) Start->Glovebox Aliquoting Aliquot to Amber Vials (Actinic Protection) Glovebox->Aliquoting Purge Argon Headspace Purge Aliquoting->Purge Seal Seal with PTFE Caps Purge->Seal Store Store at -20°C Seal->Store QC Periodic GC-MS QC Store->QC

Workflow for the inert storage and verification of β-diketones.

References

  • Title: 4-Methyl-1-phenylpentane-1,3-dione and 2-isopropylchromone from the essential oil of Lophomyrtus bullata Source: rsc.org (Journal of the Chemical Society C) URL: [Link]

  • Title: Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety Source: nih.gov (Molecules) URL: [Link]

  • Title: Kinetic Study of the Oxidative Degradation of Choibá Oil (Dipteryx oleifera Benth.) with Addition of Rosemary Extract Source: researchgate.net (Food and Nutrition Sciences) URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing pH for Metal Extraction with 4-methyl-1-phenylpentane-1,3-dione

Welcome to the technical support center for the application of 4-methyl-1-phenylpentane-1,3-dione in metal extraction. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the application of 4-methyl-1-phenylpentane-1,3-dione in metal extraction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on optimizing experimental parameters, with a core focus on the critical role of pH. Here, you will find not just protocols, but the scientific reasoning behind them, alongside troubleshooting guides and frequently asked questions to ensure the success of your work.

The Indispensable Role of pH in Metal Chelation

The selective extraction of a metal ion from an aqueous solution into an immiscible organic solvent using a chelating agent like 4-methyl-1-phenylpentane-1,3-dione is a process fundamentally governed by pH.[1][2] Understanding this relationship is paramount to developing a robust and efficient extraction protocol.

4-methyl-1-phenylpentane-1,3-dione, a β-diketone, exists in a tautomeric equilibrium between its keto and enol forms. For chelation to occur, the molecule must lose a proton (H⁺) from its enol form to become an anionic ligand (L⁻).[3][4] This deprotonation step is controlled by the acidity of the aqueous phase (pH) and the acid dissociation constant (pKa) of the chelating agent.

The overall extraction equilibrium can be summarized as:

Mⁿ⁺ (aq) + nHL (org) ⇌ MLn (org) + nH⁺ (aq)

Where:

  • Mⁿ⁺ is the metal ion in the aqueous phase (aq).

  • HL is the protonated chelating agent in the organic phase (org).

  • MLn is the neutral metal-chelate complex that is soluble in the organic phase.

  • H⁺ is the released proton into the aqueous phase.

From this equilibrium, Le Châtelier's principle dictates that removing H⁺ ions (i.e., increasing the pH) will shift the reaction to the right, favoring the formation of the extractable metal-chelate complex (MLn) and thereby increasing extraction efficiency.[5]

However, there is a critical upper limit to the pH. Most metal ions will precipitate out of solution as insoluble metal hydroxides or oxides if the pH becomes too high.[6][7][8] This precipitation renders the metal unavailable for chelation and extraction. Therefore, the goal is to identify an optimal pH "window" that is high enough to deprotonate the chelating agent but low enough to keep the target metal ion soluble in the aqueous phase.[6][9]

This delicate balance is the key to both high extraction efficiency and selectivity, as different metal ions precipitate at different pH values, allowing for their separation.[10][11][12]

Visualizing the Extraction Mechanism

The following diagram illustrates the key steps in the solvent extraction process, highlighting the critical role of pH at the aqueous-organic interface.

ExtractionMechanism M_aq Metal Ion (Mⁿ⁺) MLn_org Metal Complex (MLn) M_aq->MLn_org H_ion H⁺ L_aq Anionic Ligand (L⁻) HL_aq HL (aq) L_aq->HL_aq HL_aq->L_aq HL_org Chelating Agent (HL) HL_org->HL_aq 1. Partitioning caption Fig 1. pH-dependent metal extraction workflow.

Caption: Fig 1. pH-dependent metal extraction workflow.

Troubleshooting Guide & Common Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My metal extraction efficiency is unexpectedly low. I've double-checked my reagent concentrations. What's the most likely cause?

A1: The most common culprit for low extraction efficiency is improper pH control.[13]

  • pH is too low: If the pH of the aqueous phase is too acidic, the equilibrium will favor the protonated, non-chelating form of the 4-methyl-1-phenylpentane-1,3-dione.[13] This means there isn't enough of the active anionic ligand (L⁻) available to form the complex with the metal ion.

    • Solution: Gradually increase the pH of your aqueous phase using a suitable buffer or dilute base (e.g., NaOH, NH₄OH). Monitor the pH closely with a calibrated meter. Perform a pH optimization study (see protocol below) to find the ideal range for your specific metal.

  • pH is too high: If you've increased the pH too much, your target metal may be precipitating as a metal hydroxide.[6][7] This is often visible as a faint turbidity or a distinct solid precipitate. Once precipitated, the metal is no longer in an ionic form available for chelation.

    • Solution: Check the literature for the precipitation pH of your target metal hydroxide.[14] Lower the pH to a value safely below this point. If a precipitate has already formed, you may need to acidify the solution to redissolve the metal and then carefully re-adjust the pH to the optimal extraction window.

Q2: I'm observing a stable emulsion at the phase interface that won't separate. How can I resolve this?

A2: Emulsion formation is a frequent issue in solvent extraction, often caused by high shear mixing, the presence of particulates, or high concentrations of the extracted metal complex which can act as a surfactant.[15]

  • Immediate Actions:

    • Reduce Mixing Speed: Vigorous shaking or stirring can promote emulsification. Try a gentler, swirling motion that still allows for sufficient interfacial contact.[13]

    • Increase Settling Time: Simply letting the mixture stand for a longer period can sometimes be enough for the phases to separate.

    • Gentle Warming: Carefully warming the separation funnel in a water bath can decrease viscosity and help break the emulsion.

    • Add an Electrolyte: Adding a small amount of a neutral salt like NaCl or Na₂SO₄ to the aqueous phase can increase its polarity and help force the separation.[13]

    • Centrifugation: For smaller volumes, centrifugation is a very effective method to force phase separation.[13]

  • Preventative Measures:

    • Filter Your Aqueous Sample: Before extraction, filter the aqueous solution to remove any suspended solids or colloidal particles that can stabilize emulsions.[13]

    • Modify Phase Ratio: Changing the volume ratio of the organic to aqueous phase can sometimes destabilize an emulsion.

Q3: How can I improve the selectivity and avoid co-extracting interfering metal ions?

A3: Selectivity is almost entirely controlled by careful pH adjustment, leveraging the different chemical properties of the metal ions in your sample.[1][10]

  • Leverage Differential Precipitation: Different metal ions precipitate as hydroxides at different pH values.[11][12] For example, Fe³⁺ precipitates at a much lower pH (around 2-3) than Cu²⁺ (around 5-6) or Zn²⁺ (around 7).[7] You can use this to your advantage.

    • Example Strategy: If you want to extract Cu²⁺ from a solution containing Fe³⁺, you can first adjust the pH to ~3.5. This will cause the Fe³⁺ to precipitate as Fe(OH)₃, which can be removed by filtration. You can then take the remaining solution (filtrate), which contains the soluble Cu²⁺, and increase the pH to the optimal range for copper extraction with your β-diketone.

  • Fine-Tune Extraction pH: Even without precipitation, the optimal extraction pH window varies for different metals. By operating within a narrow pH range where the extraction of your target metal is high but the extraction of interfering metals is low, you can achieve good separation. A detailed pH optimization experiment is essential for this.

Experimental Protocols

Protocol 1: Determination of Optimal Extraction pH (pH₅₀)

This protocol outlines the steps to determine the pH at which 50% of the metal ion is extracted (pH₅₀), a key parameter for characterizing your system and finding the optimal extraction window.

1. Reagent Preparation:

  • Aqueous Phase: Prepare a stock solution of the target metal ion (e.g., 100 ppm Cu²⁺ from CuSO₄·5H₂O) in deionized water.
  • Organic Phase: Prepare a solution of 4-methyl-1-phenylpentane-1,3-dione in a suitable water-immiscible solvent (e.g., chloroform, benzene, kerosene) at a fixed concentration (e.g., 0.1 M).
  • pH Adjustment Solutions: Prepare dilute solutions of an acid (e.g., 0.1 M H₂SO₄) and a base (e.g., 0.1 M NaOH) for pH adjustments.

2. Extraction Procedure:

  • In a series of separatory funnels, place a fixed volume of the aqueous metal stock solution (e.g., 20 mL).
  • Adjust the pH of each funnel to a different value across a wide range (e.g., from pH 1.0 to 7.0 in 0.5 unit increments) using the dilute acid/base. Let the pH stabilize and record the final value.
  • Add an equal volume of the organic phase (e.g., 20 mL) to each funnel.
  • Stopper the funnels and shake them for a sufficient time to reach equilibrium (e.g., 5-10 minutes).[13] The required time should be determined in preliminary kinetic studies.
  • Allow the phases to separate completely. If emulsions form, refer to the troubleshooting guide.
  • Carefully drain the aqueous phase (the raffinate) from each funnel into a clean, labeled sample tube.

3. Analysis:

  • Measure the concentration of the metal ion remaining in each aqueous raffinate sample using an appropriate analytical technique (e.g., Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)).
  • Also, measure the initial concentration of your metal stock solution.

4. Data Processing:

  • Calculate the percentage of metal extracted (%E) for each sample using the formula: %E = ( ( [M]initial - [M]final ) / [M]initial ) * 100 Where [M] is the metal concentration.
  • Plot %E (y-axis) versus the final equilibrium pH (x-axis).
  • The resulting curve should be sigmoidal. The pH value at which %E = 50% is the pH₅₀. The optimal extraction range is typically the plateau region where %E is maximal (>99%).

Data Presentation

Metal IonTypical pH₅₀ Range*Common InterferentsNotes on Selectivity
Cu²⁺ 2.0 - 4.0Fe³⁺, Al³⁺Excellent selectivity over Fe³⁺ can be achieved by precipitating Fe(OH)₃ at pH < 3.5 prior to extraction.[7][9]
Fe³⁺ 1.5 - 2.5Cu²⁺, Zn²⁺, Ni²⁺Can be extracted at a very low pH, allowing for separation from many divalent metals that require higher pH for extraction.[9]
Zn²⁺ 5.0 - 7.0Co²⁺, Ni²⁺, Cd²⁺Separation from Co²⁺ and Ni²⁺ can be challenging and may require masking agents or multi-stage extraction.
Ni²⁺ 6.0 - 8.0Co²⁺, Zn²⁺Often co-extracts with Cobalt. The optimal pH range is narrow before Ni(OH)₂ precipitation occurs.[16]

*Note: These values are illustrative and can vary based on the organic solvent, reagent concentration, and ionic strength of the aqueous phase. Experimental verification is crucial.

Frequently Asked Questions (FAQs)

Q: What is the ideal organic solvent to use with 4-methyl-1-phenylpentane-1,3-dione? A: The choice of solvent is critical. It must be immiscible with water, have a high solubility for both the chelating agent and the resulting metal complex, and have a density significantly different from water to facilitate easy phase separation.[2] Common choices include chloroform, benzene, toluene, and kerosene. The solvent can also influence the extraction kinetics and equilibrium.[5]

Q: Can the chelating agent be recovered and reused? A: Yes. The process of recovering the metal from the loaded organic phase is called "stripping." This is typically achieved by mixing the organic phase with a strongly acidic aqueous solution (e.g., 1-2 M H₂SO₄). The high concentration of H⁺ ions shifts the extraction equilibrium back to the left, releasing the metal ion into the new aqueous phase and regenerating the protonated chelating agent (HL) in the organic phase, which can then be recycled.

Q: How does temperature affect the extraction process? A: Temperature can influence several factors, including reaction kinetics, the solubility of the components, and the viscosity of the phases.[4] In most cases, a moderate increase in temperature can accelerate the rate of extraction. However, the effect on the overall extraction equilibrium (thermodynamics) can vary and should be determined experimentally if your process will operate at different temperatures.

References

  • The Impact of pH on the Efficiency of Precious Metal Recovery Processes. (2023, May 25). Vertex AI Search.
  • Sustainable solvents for β-diketone extraction from wheat straw wax and their molecular self-assembly into nano-structured tubules for hydrophobic co
  • Rapid and efficient biphasic liquid extraction of metals with bio-derived lipophilic β-diketone. (n.d.). Royal Society of Chemistry.
  • Predicting the Degree of Hydrolysis of C
  • Studies of the aromatic β-diketones as extractant of copper ions. (n.d.). E3S Web of Conferences.
  • Precipitation Reactions of Metal Ions in Solution (A-Level Chemistry). (2022, April 19). Study Mind.
  • Kinetic study of tantalum extraction using beta-diketones. (2025, April 23). SAIMM.
  • SYSTEMATIC STUDY OF THE SOLVENT EXTRACTION OF METAL beta -DIKETON
  • Troubleshooting low recovery in Salicylaldoxime solvent extraction. (n.d.). Benchchem.
  • Effects of pH and metal composition on selective extraction of calcium from steel slag for Ca(OH)2 production. (2021, February 22). PMC.
  • Hydrolysis of metallic ions in mineral processing circuits and its effect on flotation. (n.d.). UBC Library Open Collections.
  • Common Problems In Solvent Extraction Systems. (2024, September 18). Henan Fuyuan Chemical Co., Ltd.
  • Removal of Fe(III), Cd(II), and Zn(II)
  • Process optimization and mechanism for the selective extraction of copper(II) from polymetallic acidic solutions using a polymer inclusion membrane (PIM) with Mextral®5640H as the carrier. (2024, May 31). RSC Publishing.
  • Effect of pH on the selective separation of metals from acidic wastewater by controlling potential. (n.d.).
  • Precipitation as hydroxides of some metals by simple pH adjustment. (n.d.).
  • Effects of pH and metal composition on selective extraction of calcium from steel slag for Ca(OH)2 production. (n.d.). RSC Publishing.
  • 4-methyl-1-phenylpentane-1,3-dione. (n.d.). EvitaChem.
  • The solvent extraction of some divalent transition metals with mixed solvent. (n.d.). SciSpace.
  • CHAPTER I 1.
  • Protocol for solvent extraction. (2022).

Sources

Troubleshooting

resolving overlapping NMR peaks in 4-methyl-1-phenylpentane-1,3-dione analysis

Technical Support Center: Resolving Overlapping NMR Peaks in 4-methyl-1-phenylpentane-1,3-dione Analysis Welcome to the Advanced NMR Troubleshooting Portal. As a Senior Application Scientist, I have designed this resourc...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving Overlapping NMR Peaks in 4-methyl-1-phenylpentane-1,3-dione Analysis

Welcome to the Advanced NMR Troubleshooting Portal. As a Senior Application Scientist, I have designed this resource for researchers and drug development professionals dealing with complex spectral congestion in β -diketone systems. This guide moves beyond basic symptom treatment, focusing instead on the physical chemistry driving the spectral overlap to provide robust, self-validating analytical solutions.

Diagnostic Triage & System Overview

The Root Cause of Overlap: 4-methyl-1-phenylpentane-1,3-dione exhibits keto-enol tautomerism. Because the tautomeric exchange rate is slow on the NMR timescale, the spectrometer detects both the keto and enol forms as distinct molecular entities [1]. This effectively doubles the number of expected signals in your spectrum. Furthermore, the enol form exists as two rapidly interconverting isomers (Enol A and Enol B) via an intramolecular hydrogen bond, which averages their signals but severely complicates the overall spectral landscape.

Tautomerism cluster_enol Fast Exchange (Averaged NMR Signal) Keto Keto Tautomer (Active CH2 at ~4.1 ppm) EnolA Enol A (Conjugated to Phenyl) Keto->EnolA Slow Tautomerization (Yields Peak Overlap) EnolB Enol B (Conjugated to Isopropyl) EnolA->EnolB Rapid H+ Transfer

Logical relationship of keto-enol tautomerism driving NMR signal duplication.

Quantitative Data: Expected Chemical Shifts & Overlap Risks ( CDCl3​ , 298K)

Proton EnvironmentKeto Form ( δ ppm)Enol Form ( δ ppm)MultiplicityOverlap Risk Level
Isopropyl −CH3​ ~1.15~1.20DoubletHigh (Multiplet merging)
Isopropyl −CH− ~2.80~2.60SeptetModerate
Active Methylene ( −CH2​− )~4.10N/ASingletLow
Enol Methine ( =CH− )N/A~6.20SingletLow
Phenyl ( o,m,p )7.40 - 7.907.40 - 7.90MultipletsCritical (Severe crowding)
Enol −OH N/A~15.5Broad SingletLow

Resolution Workflows

DiagnosticWorkflow Start Identify Overlapping Peaks (4-methyl-1-phenylpentane-1,3-dione) Triage Determine Overlap Region Start->Triage Aliphatic Aliphatic Region (Isopropyl Doublets) Triage->Aliphatic Aromatic Aromatic Region (Phenyl Multiplets) Triage->Aromatic ASIS Protocol 1: ASIS Titration (Shift Signals via C6D6) Aliphatic->ASIS Differential shielding PureShift Protocol 2: Pure Shift NMR (Collapse Multiplets) Aliphatic->PureShift Remove J-coupling Aromatic->PureShift Simplify spin systems TwoD Protocol 3: 2D HSQC/HMBC (Carbon Dispersion) Aromatic->TwoD Heteronuclear correlation Resolve Resolution Achieved: Accurate Keto/Enol Integration ASIS->Resolve PureShift->Resolve TwoD->Resolve

Diagnostic workflow for resolving overlapping NMR peaks based on spectral region.

Troubleshooting Protocols

Protocol 1: Resolving Aliphatic Overlap via Aromatic Solvent Induced Shift (ASIS)

Issue: The isopropyl methyl doublets of the keto and enol forms merge into an unintegrable, complex multiplet around 1.15 - 1.20 ppm in CDCl3​ . Causality: The chemical environments of the isopropyl groups in both tautomers are highly similar in non-interacting solvents. By introducing Benzene- d6​ ( C6​D6​ ), the aromatic solvent molecules form transient, non-random collision complexes with the electron-deficient carbonyl carbons. Because the keto and enol forms possess different dipole moments and geometries, the magnetic anisotropy (shielding cone) of the benzene ring affects their respective isopropyl protons differently, inducing a differential chemical shift ( Δδ ) that physically pulls the overlapping signals apart [2].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 10 mg/mL solution of the analyte in CDCl3​ in a standard 5 mm NMR tube.

  • Baseline Acquisition: Acquire a standard 1D 1H NMR spectrum (16 scans, 10 ppm sweep width, 298K).

  • Titration Step: Add 10% v/v increments of C6​D6​ directly to the NMR tube.

  • Re-acquisition & Shimming: After each addition, re-lock on the mixed solvent signal, re-shim the Z1/Z2 gradients, and acquire a new 1D 1H spectrum.

  • Self-Validation System: Track the integration of the isolated active methylene (keto, ~4.1 ppm) against the enol methine (enol, ~6.2 ppm). The total molar ratio must remain constant throughout the titration. If the ratio changes drastically, you are observing a solvent-induced equilibrium shift rather than purely an ASIS effect.

  • Final Resolution: Continue titration until the isopropyl doublets separate completely (typically achieved at 30-50% C6​D6​ ).

Protocol 2: Resolving Aromatic Overlap via Pure Shift NMR (PSYCHE)

Issue: The phenyl protons (7.40 - 7.90 ppm) form a dense, unresolved multiplet, making it impossible to distinguish the keto aromatic signals from the enol aromatic signals. Causality: The severe overlap is caused by extensive homonuclear JH−H​ coupling (ortho, meta, and para couplings) superimposed on small chemical shift differences. Pure shift NMR (specifically the PSYCHE sequence) utilizes low-flip-angle swept-frequency pulses and spatial encoding to selectively refocus chemical shifts while suppressing J -couplings. This collapses complex multiplets into sharp singlets, increasing resolution by up to an order of magnitude without requiring a higher magnetic field[3].

Step-by-Step Methodology:

  • Instrument Setup: Ensure the spectrometer is equipped with a gradient probe (minimum 400 MHz, preferably 600 MHz).

  • Pulse Sequence Selection: Load the psyche 1D pulse program (or an equivalent broadband homodecoupled sequence).

  • Parameter Optimization:

    • Set the sweep width to cover the aromatic region (or the full spectrum if desired).

    • Set the PSYCHE flip angle ( β ) to a low value (typically 10-20°) to balance sensitivity and spectral purity.

    • Set the chunk duration to ~15-20 ms (inversely proportional to the maximum J -coupling expected).

  • Acquisition: Run the pseudo-2D acquisition. Note that pure shift experiments suffer from an inherent sensitivity penalty; increase the number of scans (NS = 64 to 128) to compensate [4].

  • Processing & Self-Validation: Process the data using pure shift chunk-reconstruction algorithms. Validate the result by overlaying the pure shift spectrum with a standard 1D 1H spectrum. The integral of the collapsed aromatic singlets must equal the integral of the original complex multiplet, proving no signal was lost during spatial encoding.

Expert FAQs

Q: Why does the enol hydroxyl proton appear as a single broad peak instead of two distinct peaks for Enol A and Enol B? A: The intramolecular hydrogen bond facilitates a rapid proton transfer between the two oxygen atoms. Because this exchange occurs much faster than the NMR timescale (typically 10−2 to 10−5 seconds), the spectrometer cannot capture the individual states. Instead, it records a time-averaged signal, resulting in a single, often broadened, peak far downfield (~15.5 ppm).

Q: I applied ASIS, but my keto-enol ratio changed. Why did this happen? A: While ASIS is designed to induce differential shielding, changing the solvent polarity also alters the thermodynamic stability of the tautomers. β -diketones generally shift toward the more polar keto form in polar solvents, and toward the internally hydrogen-bonded enol form in non-polar solvents [1]. Benzene is non-polar, so adding it to CDCl3​ may slightly increase the enol population. Always rely on the internal integration of the isolated −CH2​− and =CH− peaks to quantify the new equilibrium.

Q: Can I use Variable Temperature (VT) NMR to resolve the overlapping isopropyl peaks? A: Yes, but with a caveat. Lowering the temperature slows down exchange rates and thermodynamically favors the enol form due to the stabilization of the intramolecular hydrogen bond. While this might simplify the spectrum by pushing the equilibrium heavily to one side, it alters the fundamental state of your sample. If your goal is to measure the equilibrium at room temperature, Pure Shift NMR or 2D HSQC is a more structurally honest approach.

References

  • The Interplay of Hydration and Hydrolysis upon the Keto–Enol Tautomerism of β-Diketones. Journal of Chemical Education.[Link]

  • KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry.[Link]

  • Pure-Shift-Based Proton Magnetic Resonance Spectroscopy for High-Resolution Studies of Biological Samples. International Journal of Molecular Sciences.[Link]

  • Giving Pure Shift NMR Spectroscopy a REST Ultrahigh-Resolution Mixture Analysis. Analytical Chemistry.[Link]

Optimization

minimizing side reactions during the preparation of 4-methyl-1-phenylpentane-1,3-dione

Welcome to the Technical Support Center for the synthesis of 4-methyl-1-phenylpentane-1,3-dione. This guide is designed for drug development professionals and synthetic chemists who require high-purity β-diketones.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-methyl-1-phenylpentane-1,3-dione. This guide is designed for drug development professionals and synthetic chemists who require high-purity β-diketones. Here, we address the mechanistic causality of common side reactions—such as O-acylation, self-condensation, and retro-Claisen cleavage—and provide field-proven protocols to minimize them.

Mechanistic Pathway & Side Reaction Network

To effectively troubleshoot, one must first understand the competing pathways in the crossed Claisen condensation between acetophenone and an isobutyryl electrophile (e.g., ethyl isobutyrate or isobutyryl chloride).

Pathway Ketone Acetophenone (Enolizable Ketone) Enolate Ketone Enolate (Nucleophile) Ketone->Enolate Deprotonation Base Strong Base (e.g., NaH, LDA) Base->Enolate Promotes Target 4-Methyl-1-phenylpentane-1,3-dione (C-Acylation Target) Enolate->Target C-Attack on Electrophile Side1 O-Acylation Product (Enol Ester) Enolate->Side1 O-Attack (Hard Electrophiles) Side2 Self-Condensation (Dypnone / Aldol) Enolate->Side2 Attack on Unreacted Ketone Electrophile Isobutyryl Electrophile (Ester or Acid Chloride) Electrophile->Target Acyl Transfer Side3 Retro-Claisen Cleavage (Degradation) Target->Side3 Excess Base / High Temp

Reaction network showing the desired C-acylation versus competing side reactions.

Standard Operating Procedure: Optimized Crossed Claisen Condensation

This self-validating protocol utilizes a crossed Claisen condensation strategy, employing an excess of the non-enolizable (or less reactive) ester to suppress ketone self-condensation[1].

Materials:

  • Acetophenone (1.0 equiv, strictly anhydrous)

  • Ethyl isobutyrate (2.5 equiv, acts as both electrophile and partial solvent)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) or Lithium diisopropylamide (LDA)

  • Anhydrous Tetrahydrofuran (THF) or Toluene

Step-by-Step Methodology:

  • Preparation of the Base Suspension: Wash NaH (1.5 equiv) with anhydrous hexanes under an inert argon atmosphere to remove mineral oil. Suspend the washed NaH in anhydrous THF (0.5 M relative to ketone) at 0 °C.

  • Electrophile Loading: Add ethyl isobutyrate (2.5 equiv) to the NaH suspension. Causality: Having the electrophile present in excess before enolate generation ensures that any formed enolate immediately reacts with the ester rather than unreacted ketone, minimizing aldol self-condensation[1].

  • Inverse Addition of Ketone: Dilute acetophenone (1.0 equiv) in a small volume of THF. Add this solution dropwise to the reaction mixture over 60 minutes while maintaining the temperature at 0–5 °C.

  • Reaction Maturation: Allow the reaction to warm to room temperature and stir for 12–16 hours. The formation of a thick precipitate (the sodium salt of the β-diketone) indicates successful conversion. The high acidity of the resulting β-diketone (pKa ~11) drives the reaction forward irreversibly[2].

  • Quenching and Isolation: Carefully quench the reaction at 0 °C with 1M HCl until the aqueous layer reaches pH 3. Extract with ethyl acetate, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via vacuum distillation or column chromatography (hexanes/ethyl acetate) to isolate 4-methyl-1-phenylpentane-1,3-dione.

Troubleshooting & FAQs

Q1: I am observing significant amounts of O-acylated byproducts instead of the desired C-acylated β-diketone. How can I fix this? A: O-acylation is highly dependent on the "hardness" of the electrophile and the solvent system. According to the HSAB (Hard Soft Acid Base) principle, hard electrophiles like acid chlorides tend to react at the hard oxygen center of the enolate[3]. If you are synthesizing the compound via an acid chloride (e.g., isobutyryl chloride), switch to a less polar, non-coordinating solvent like toluene, or use an ester (ethyl isobutyrate) instead. Esters are softer electrophiles and strongly favor C-acylation[4].

Q2: My GC-MS shows a large peak corresponding to dypnone (1,3-diphenyl-2-buten-1-one). Why is my acetophenone self-condensing? A: Dypnone forms when the acetophenone enolate attacks unreacted acetophenone (an aldol condensation followed by dehydration). To minimize this, ensure you are using a large excess of the Claisen acceptor (ethyl isobutyrate)[1]. Furthermore, strictly adhere to the inverse addition technique: add the ketone dropwise to the mixture of base and ester. This keeps the steady-state concentration of unreacted ketone near zero, forcing the enolate to react with the ester.

Q3: The yield of my β-diketone is low, and I suspect retro-Claisen cleavage is occurring during the workup. What should I change? A: β-diketones are susceptible to retro-Claisen cleavage in the presence of strong aqueous bases or prolonged exposure to high temperatures. Ensure that your quench is strictly acidic (using 1M HCl to reach pH 3) to protonate the enolate immediately[5]. Avoid heating the crude mixture excessively during solvent evaporation; keep the rotavap bath below 40 °C.

Quantitative Data: Impact of Reaction Parameters on Selectivity

The following table summarizes the causal relationship between reaction conditions and the resulting product distribution based on established mechanistic principles[1][3][4].

ElectrophileBaseAddition MethodSolventPrimary Side ReactionTarget Yield (%)
Isobutyryl ChlorideLDAKetone to Base+ElectrophileTHFO-Acylation (High)< 40%
Ethyl Isobutyrate (1 eq)NaHBase to Ketone+ElectrophileTHFSelf-Condensation (Aldol)45 - 55%
Ethyl Isobutyrate (2.5 eq) NaH Ketone to Base+Electrophile THF Minimal (Trace Aldol) 85 - 91%
Ethyl Isobutyrate (2.5 eq)NaOEtKetone to Base+ElectrophileEtOHRetro-Claisen (Equilibrium)60 - 70%

References

  • Retrosynthetic Analysis of α-Alkenyl-β-Diketones: Regio- and Stereoselective Two-Step Synthesis of Highly Arylated Representatives from Acetylenes, Ketones, and Acyl Chlorides. The Journal of Organic Chemistry. Available at:[Link]

  • Claisen Condensation - Wikipedia. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available at:[Link]

  • Mixed Claisen Condensations. Chemistry LibreTexts. Available at:[Link]

  • Synthesis of Sterically Hindered β-Diketones via Condensation of Acid Chlorides with Enolates. The Journal of Organic Chemistry. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Extraction Efficacy: 4-Methyl-1-phenylpentane-1,3-dione vs. Acetylacetone in Rare Earth Element Recovery

The separation and purification of Rare Earth Elements (REEs) are critical bottlenecks in the development of advanced materials, radiopharmaceuticals, and green energy technologies. Liquid-liquid solvent extraction remai...

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Author: BenchChem Technical Support Team. Date: April 2026

The separation and purification of Rare Earth Elements (REEs) are critical bottlenecks in the development of advanced materials, radiopharmaceuticals, and green energy technologies. Liquid-liquid solvent extraction remains the industrial standard for REE separation, heavily relying on chelating extractants.

This guide provides an objective, data-driven comparison between the ubiquitous but flawed acetylacetone (Hacac) and the highly lipophilic, asymmetrical β-diketone 4-methyl-1-phenylpentane-1,3-dione (MPP) . By examining the thermodynamic principles of phase partitioning and coordination chemistry, we demonstrate why molecular bulk is a non-negotiable parameter for efficient REE recovery.

Mechanistic Causality: Why Molecular Bulk Dictates Extraction

β-diketones extract trivalent lanthanides ( Ln3+ ) via a neutral exchange mechanism governed by the electroneutrality principle[1]. The extractant coordinates the metal via its enolate oxygen atoms, releasing protons into the aqueous phase and forming a neutral Ln(L)3​ complex. However, the overall extraction efficiency—quantified by the Distribution Ratio ( D )—is inextricably linked to the partition coefficient of the free ligand ( PHA​ ).

The Acetylacetone Flaw

Acetylacetone is a low-molecular-weight β-diketone with a pKa of approximately 8.83[2]. Because it lacks extended hydrophobic moieties, it possesses a very low partition coefficient (log P ≈ 0.2). To extract REEs, the aqueous phase must be adjusted to a near-neutral pH (typically > 6) to facilitate ligand deprotonation. At this pH, acetylacetone suffers from severe aqueous solubility[3]. This thermodynamic leakage causes extractant loss, promotes the formation of water-soluble, charged Ln(acac)n(3−n)+​ species, and ultimately collapses the extraction equilibrium, making Hacac highly inefficient for preparative REE separation.

The 4-Methyl-1-phenylpentane-1,3-dione Advantage

Originally identified as a bioactive natural product from the endemic New Zealand shrub Lophomyrtus bullata[4], 4-methyl-1-phenylpentane-1,3-dione (MPP) represents a structural paradigm shift. It features a bulky phenyl ring on one side of the diketone core and an isobutyl group (the 4-methylpentane skeleton) on the other.

This massive increase in steric bulk and lipophilicity (log P > 3.0) forces the ligand almost exclusively into the organic phase. Similar to other bulky β-diketones like benzoylacetone[5], MPP prevents aqueous leakage. The resulting Ln(MPP)3​ complexes are highly hydrophobic, which drives the extraction equilibrium forward and facilitates rapid, complete phase separation without emulsion formation.

Mechanism Aq Aqueous Phase REE³⁺ + 3 HL(aq) ⇌ REE(L)₃(aq) + 3 H⁺ Org Organic Phase REE(L)₃(org) + n TOPO ⇌ REE(L)₃(TOPO)n(org) Aq->Org Partitioning (High log P favors Org) Org->Aq Aqueous Loss (Acetylacetone flaw)

Figure 1: Thermodynamic equilibrium of REE extraction highlighting the impact of ligand lipophilicity.

Quantitative Data: Physical & Thermodynamic Profiles

The stark contrast in extraction viability is best illustrated by comparing the physicochemical properties of the two ligands. The data below extrapolates the known behavior of acetylacetone[3] against the structural profile of MPP.

PropertyAcetylacetone (Hacac)4-Methyl-1-phenylpentane-1,3-dione (MPP)
Molecular Weight 100.12 g/mol 190.24 g/mol
pKa (approx.) 8.83~9.0
Lipophilicity (log P) ~0.2 (Highly hydrophilic)~3.5 (Highly lipophilic)
Aqueous Solubility High (~16 g/L at 20°C)Negligible (< 0.1 g/L)
Phase Separation Poor (Prone to emulsions)Excellent (Sharp phase boundaries)
Primary Limitation Ligand loss to aqueous phaseRequires synthesis/extraction from natural sources

Synergistic Extraction Workflow (Self-Validating Protocol)

Because REE-β-diketonate complexes often retain coordinated water molecules (e.g., Ln(L)3​⋅2H2​O ), they exhibit suboptimal organic solubility. To resolve this, a neutral donor like Trioctylphosphine oxide (TOPO) is added to displace the water, creating a highly efficient synergistic extraction system[6].

The following protocol is designed as a self-validating system to ensure data integrity through strict mass-balance verification.

Step-by-Step Methodology
  • Aqueous Phase Preparation: Prepare a 1.0 mM solution of the target REE (e.g., Nd³⁺) in a 0.1 M sodium acetate/acetic acid buffer adjusted to pH 6.0. Causality: The extraction of Ln3+ releases three equivalents of H+ . Without a robust buffer, the localized pH drop would immediately halt the extraction equilibrium.

  • Organic Phase Preparation: Dissolve the β-diketone (0.05 M of either Hacac or MPP) and the synergistic agent TOPO (0.01 M) in an inert aliphatic diluent such as n-dodecane.

  • Liquid-Liquid Contact: Combine equal volumes of the aqueous and organic phases (O/A ratio = 1:1) in a sealed vessel. Agitate in a temperature-controlled vortexer at 25°C for exactly 30 minutes. Causality: A 30-minute contact time ensures that the system reaches true thermodynamic equilibrium, eliminating kinetic artifacts from the comparative data.

  • Phase Separation: Centrifuge the biphasic mixture at 3000 rpm for 5 minutes to ensure absolute phase disengagement.

  • Stripping and Mass Balance (Self-Validation): Sample the aqueous raffinate. Take a precise aliquot of the loaded organic phase and back-extract (strip) it using 1.0 M HNO₃ for 15 minutes. Analyze both the raffinate and the stripped aqueous solution via Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Validation Rule: The molar sum of the REE in the raffinate and the strip solution must equal the initial aqueous concentration (1.0 mM ± 2%). Any deviation indicates metal loss (e.g., precipitation of REE hydroxides or adsorption to glassware), invalidating the run.

Workflow A Aqueous Phase (REE³⁺ + Buffer) C Liquid-Liquid Mixing (Vigorous) A->C B Organic Phase (β-diketone + TOPO) B->C D Phase Separation (Centrifugation) C->D E Aqueous Raffinate (ICP-MS Analysis) D->E Depleted REE F Loaded Organic Phase (REE Complex) D->F Extracted REE

Figure 2: Standard workflow for the synergistic solvent extraction of Rare Earth Elements.

Conclusion

While acetylacetone serves as a fundamental model for β-diketone coordination chemistry, its high aqueous solubility and low partition coefficient render it practically useless for high-efficiency REE solvent extraction. In stark contrast, 4-methyl-1-phenylpentane-1,3-dione leverages the steric bulk of its phenyl and isobutyl groups to drastically increase lipophilicity. This structural advantage prevents ligand loss, stabilizes the organic REE complex, and ensures clean phase separation, making it a vastly superior candidate for advanced hydrometallurgical and radiopharmaceutical purification workflows.

Sources

Comparative

A Comparative Guide to β-Diketone Ligands: 4-Methyl-1-phenylpentane-1,3-dione and Benzoylacetone

For Researchers, Scientists, and Drug Development Professionals In the landscape of coordination chemistry and organic synthesis, β-diketone ligands are a cornerstone, prized for their ability to form stable metal comple...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of coordination chemistry and organic synthesis, β-diketone ligands are a cornerstone, prized for their ability to form stable metal complexes and serve as versatile synthetic intermediates.[1] This guide provides an in-depth comparison of two such ligands: the naturally occurring 4-methyl-1-phenylpentane-1,3-dione and the widely utilized benzoylacetone.

This document moves beyond a simple cataloging of properties, offering a technical narrative grounded in experimental data and established chemical principles. We will explore the nuanced differences in their structure, physicochemical properties, and coordination behavior, providing you with the critical insights needed to select the optimal ligand for your research and development endeavors.

Structural and Physicochemical Properties: A Tale of Two Substituents

At their core, both 4-methyl-1-phenylpentane-1,3-dione and benzoylacetone share the characteristic 1,3-dicarbonyl moiety that defines the β-diketone class. However, the identity of the alkyl substituent attached to one of the carbonyl groups imparts distinct properties to each molecule.

Benzoylacetone (1-phenylbutane-1,3-dione) features a methyl group, while 4-methyl-1-phenylpentane-1,3-dione possesses a bulkier and more electron-donating isopropyl group. This seemingly minor difference has significant implications for their acidity, tautomeric equilibrium, and, consequently, their interaction with metal ions.

Property4-Methyl-1-phenylpentane-1,3-dioneBenzoylacetone
Molecular Formula C₁₂H₁₄O₂[2]C₁₀H₁₀O₂
Molecular Weight 190.24 g/mol [2]162.19 g/mol
Appearance Colorless to pale yellow liquid[3]Yellow crystalline powder
CAS Number 13988-65-3[2]93-91-4
pKa (enol form) Not experimentally determined8.23
Keto-Enol Tautomerism: The Equilibrium that Dictates Reactivity

A hallmark of β-diketones is their existence as an equilibrium mixture of keto and enol tautomers.[4] The enol form, stabilized by intramolecular hydrogen bonding and conjugation, is the species that acts as a bidentate ligand to coordinate with metal ions.[5] The position of this equilibrium is influenced by the substituents on the β-diketone and the solvent.[6][7]

For benzoylacetone, two enol tautomers are possible, with the one featuring conjugation with the phenyl ring being predominant due to extended resonance stabilization.[8] In non-polar solvents like chloroform, the enol form of benzoylacetone is the major species.[9]

Experimental Protocol: Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy

This protocol allows for the quantitative determination of the keto-enol tautomeric ratio in solution.[10][11]

Methodology:

  • Sample Preparation: Prepare a dilute solution (10-20 mM) of the β-diketone ligand in a deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆).

  • NMR Data Acquisition: Acquire a ¹H NMR spectrum of the sample. Ensure the spectral width is sufficient to observe all relevant signals, including the enolic proton which can appear significantly downfield (typically 15-17 ppm).

  • Data Analysis:

    • Identify the signals corresponding to the keto and enol forms. Key signals to integrate are the methine proton of the enol and the methylene protons of the keto form.

    • Integrate the respective signals.

    • Calculate the percentage of each tautomer, accounting for the number of protons each signal represents (one for the enol methine, two for the keto methylene).

    • The equilibrium constant (K_eq) can be calculated as the ratio of the concentration of the enol form to the keto form.

G cluster_workflow Keto-Enol Equilibrium Analysis Workflow A Prepare Dilute Solution (10-20 mM in deuterated solvent) B Acquire ¹H NMR Spectrum A->B Sample C Identify and Integrate Keto and Enol Signals B->C Spectrum D Calculate Tautomeric Ratio and K_eq C->D Integral Values

Caption: Workflow for determining the keto-enol equilibrium using ¹H NMR.

Acidity and its Impact on Chelation

The acidity of the enolic proton (pKa) is a critical parameter that influences the formation of metal complexes. A lower pKa facilitates deprotonation and subsequent coordination with a metal ion. The pKa of benzoylacetone's enol form is reported to be 8.23.

The electron-donating nature of the isopropyl group in 4-methyl-1-phenylpentane-1,3-dione is expected to make its enolic proton slightly less acidic compared to that of benzoylacetone. This would result in a slightly higher pKa value.

Experimental Protocol: pKa Determination by pH-Metric Titration

This method allows for the determination of the acid dissociation constant of the β-diketone ligand.[12]

Methodology:

  • Solution Preparation: Prepare a standard solution of the β-diketone ligand in a suitable solvent mixture (e.g., 70% dioxane-water). Also, prepare a standardized solution of a strong base (e.g., NaOH).

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place a known volume of the ligand solution in a beaker and immerse the pH electrode.

  • Titration: Titrate the ligand solution with the standardized base, recording the pH after each addition.

  • Data Analysis:

    • Plot the pH values against the volume of base added to generate a titration curve.

    • Determine the half-equivalence point, where half of the ligand has been neutralized. The pH at this point is equal to the pKa of the ligand.

Coordination Chemistry: A Comparative Look at Metal Complexation

The deprotonated enol form of β-diketones acts as a bidentate, monoanionic ligand, forming stable six-membered chelate rings with a wide variety of metal ions.[5] The stability of these metal complexes is quantified by their stability constants (log K).

The stability of metal-β-diketonate complexes is influenced by several factors, including the electronic and steric properties of the ligand.[5] Electron-withdrawing groups on the ligand generally decrease the stability of the metal complex, while electron-donating groups can increase it.[5] Therefore, it is anticipated that the isopropyl group in 4-methyl-1-phenylpentane-1,3-dione may lead to the formation of slightly more stable metal complexes compared to benzoylacetone, assuming steric hindrance is not a significant factor.

Experimental Protocol: Determination of Metal Complex Stability Constants by UV-Vis Spectrophotometry (Job's Method of Continuous Variation)

This method is used to determine the stoichiometry and stability constant of a metal-ligand complex in solution.[13]

Methodology:

  • Stock Solutions: Prepare equimolar stock solutions of the metal salt and the β-diketone ligand in a suitable solvent.

  • Preparation of Series: Prepare a series of solutions with varying mole fractions of the ligand (from 0 to 1) while keeping the total concentration of metal and ligand constant.

  • Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.

  • Data Analysis:

    • Plot absorbance versus the mole fraction of the ligand.

    • The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex.

    • The stability constant can be calculated from the absorbance data.

G cluster_workflow Job's Method Workflow A Prepare Equimolar Stock Solutions (Metal and Ligand) B Create Series of Solutions (Varying Mole Fractions) A->B C Measure Absorbance at λ_max B->C D Plot Absorbance vs. Mole Fraction C->D E Determine Stoichiometry and Stability Constant D->E

Caption: Workflow for determining complex stoichiometry and stability constant using Job's method.

Thermal Stability of Metal Complexes

The thermal stability of metal-β-diketonate complexes is a crucial property, especially for applications in materials science, such as chemical vapor deposition. Thermogravimetric analysis (TGA) is a standard technique to evaluate the decomposition temperature of these complexes.

Experimental Protocol: Thermogravimetric Analysis (TGA) of Metal Complexes

This protocol outlines the procedure for assessing the thermal stability of metal-β-diketonate complexes.[14][15]

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount of the metal complex into a TGA crucible.

  • TGA Instrument Setup: Set the desired temperature program, including the starting and ending temperatures and the heating rate (e.g., 10 °C/min). The analysis is typically performed under an inert atmosphere (e.g., nitrogen).

  • Data Acquisition: Run the TGA experiment, recording the mass of the sample as a function of temperature.

  • Data Analysis:

    • The resulting TGA curve will show a plot of percentage weight loss versus temperature.

    • The onset temperature of decomposition indicates the thermal stability of the complex.

    • The final residual mass can provide information about the composition of the decomposition product (e.g., metal oxide).

Applications and Performance Comparison

Both benzoylacetone and, by extension, 4-methyl-1-phenylpentane-1,3-dione, are valuable in various applications due to their chelating properties.

  • Synthesis of Heterocycles: Benzoylacetone is a well-established precursor for the synthesis of a variety of heterocyclic compounds, such as pyrazoles and pyrimidines.[13] The unsymmetrical nature of both ligands allows for regioselective reactions.

  • Catalysis: Metal complexes of β-diketones are used as catalysts in a range of organic transformations. The electronic and steric properties of the ligand can be tuned to optimize catalytic activity and selectivity.

  • Extraction Agents: The ability to form stable, neutral metal complexes makes β-diketones effective agents for the solvent extraction of metal ions.

The choice between 4-methyl-1-phenylpentane-1,3-dione and benzoylacetone for a specific application will depend on the desired properties of the final product or the required performance characteristics. The increased steric bulk and electron-donating nature of the isopropyl group in 4-methyl-1-phenylpentane-1,3-dione may offer advantages in certain catalytic systems by influencing the coordination environment of the metal center. Conversely, the well-characterized nature and commercial availability of benzoylacetone make it a convenient choice for many applications.

Conclusion

This guide has provided a comparative framework for understanding the properties and potential applications of 4-methyl-1-phenylpentane-1,3-dione and benzoylacetone. While benzoylacetone is a well-characterized and widely used β-diketone ligand, 4-methyl-1-phenylpentane-1,3-dione presents an interesting alternative with potentially tunable properties owing to its isopropyl substituent.

The provided experimental protocols offer a clear path for researchers to directly compare these ligands and their metal complexes, enabling an informed decision based on empirical data. By understanding the fundamental principles of how substituent effects influence the physicochemical properties of β-diketones, scientists can rationally design and select the most suitable ligand for their specific needs, whether in the synthesis of novel pharmaceuticals, the development of advanced materials, or the optimization of catalytic processes.

References

  • Chemsrc. (2025, November 25). 4-methyl-1-phenylpentane-1,3-dione | CAS#:13988-65-3. Retrieved from [Link]

  • El-ziaty, A. K., & El-Gammal, O. A. (2014). Benzoylacetone as a Building Block in Heterocyclic Synthesis: Synthesis of Polyfunctionally Substituted Pyridinethione and Its Derivatives. Scientific Research Publishing. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). ¹H NMR spectrum of Compound 32. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal analysis data for the new complexes [Table]. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, June 16). E5: Acid Dissociation Constants of Organics. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Visible spectra of ligand and their metal complexes [Scientific diagram]. Retrieved from [Link]

  • MDPI. (2022, September 20). Synthesis, Structural, Thermal, and Hirshfeld Surface Analysis of In(III) Tris (N-Methyl-N-Phenyl Dithiocarbamate). Retrieved from [Link]

  • E3S Web of Conferences. (n.d.). Studies of the aromatic β-diketones as extractant of copper ions. Retrieved from [Link]

  • RSC Publishing. (n.d.). 4-Methyl-1-phenylpentane-1,3-dione and 2-isopropylchromone from the essential oil of Lophomyrtus bullata. Retrieved from [Link]

  • Unknown Source. (n.d.). UV-Vis spectroscopy. Retrieved from [Link]

  • Unknown Source. (n.d.). Stability constants of metal complexes and their applications.
  • PubMed. (2024, August 17). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Retrieved from [Link]

  • ResearchGate. (n.d.). The dissociation constants pKa of investigated β- diketone derivatives... [Table]. Retrieved from [Link]

  • ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Retrieved from [Link]

  • Cook, G., & Feltman, P. M. (n.d.). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education.
  • Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points. Retrieved from [Link]

  • Lindoy, L. F., & Meehan, G. V. (n.d.). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Progress in Nuclear Magnetic Resonance Spectroscopy.
  • Jasperse, C. (n.d.). Short Summary of ¹H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, November 2). E4: Complex Ion Formation Constants. Retrieved from [Link]

  • CHIMIA. (n.d.). The Color of Complexes and UV-vis Spectroscopy as an Analytical Tool of Alfred Werner's Group at the University of Zurich. Retrieved from [Link]

  • Asian Journal of Chemistry. (2003). pH-Metric Study of Metal-Ligand Stability Constants of Co(II), Cu(II) and Zn(II) Complexes with Substituted ß-Diketones. Retrieved from [Link]

  • Chemsrc. (2025, November 25). 4-methyl-1-phenylpentane-1,3-dione | CAS#:13988-65-3. Retrieved from [Link]

  • NIST. (n.d.). 4-methyl-1-phenylpentan-1-one. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • PubMed. (2024, August 17). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Retrieved from [Link]

  • Stack Exchange. (2018, September 23). What is the predominant enol tautomer of 1-phenylbutane-1,3-dione? Retrieved from [Link]

  • Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points. Retrieved from [Link]

  • Journal of Chemical Sciences. (2023, February 27). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of 1-phenyl-1,3-butanedione (2a) in methanol-d₄ (top)... [Scientific diagram]. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (2023, October 1). Types of Chelating Agents, Limitations and Utility. Retrieved from [Link]

  • Chem Connections. (n.d.). General Concepts of the Chemistry of Chelation. Retrieved from [Link]

  • Unknown Source. (n.d.). β-diketones: Important Intermediates for Drug Synthesis. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 4-METHYL-1-PHENYLPENTAN-3-ONE. Retrieved from [Link]

Sources

Validation

Overcoming Tautomeric Smearing: A Comparative Guide to HPLC Method Validation for 4-Methyl-1-phenylpentane-1,3-dione

As analytical scientists, we frequently encounter molecules that refuse to behave as static entities. 4-methyl-1-phenylpentane-1,3-dione (also known as isovalerylbenzoylmethane) is a prime example.

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Author: BenchChem Technical Support Team. Date: April 2026

As analytical scientists, we frequently encounter molecules that refuse to behave as static entities. 4-methyl-1-phenylpentane-1,3-dione (also known as isovalerylbenzoylmethane) is a prime example. Originally isolated as a bioactive specialized metabolite from the New Zealand endemic shrub Lophomyrtus bullata[1], this compound is highly valued in both pharmacognosy and complex organic synthesis.

However, quantifying this compound via High-Performance Liquid Chromatography (HPLC) presents a severe mechanistic challenge: keto-enol tautomerism [2]. This guide objectively compares analytical modalities for quantifying this β-diketone, explains the causality behind our experimental choices, and provides a self-validating, ICH Q2(R2)-compliant protocol [3].

The Mechanistic Challenge: Tautomeric Smearing

To develop a robust method, we must first understand the molecule's physical chemistry. 4-methyl-1-phenylpentane-1,3-dione exists in an equilibrium between its diketo form and its enol form.

  • The Enol Form: Stabilized by a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring. This internal shielding of the oxygen atoms makes the enol form significantly more lipophilic [4].

  • The Keto Form: Lacks this intramolecular shielding, exposing the polar carbonyls, making it relatively more hydrophilic in reverse-phase (RP) environments.

The Chromatographic Problem: In standard RP-HPLC mobile phases (e.g., Water/Acetonitrile), the rate of keto-enol interconversion often matches the timescale of the chromatographic separation. Because the enol form retains longer on a C18 column than the keto form, the continuous interconversion as the molecule travels down the column creates a broad, asymmetrical "smear" or even split peaks. This destroys peak integration accuracy and fails basic system suitability criteria.

Tautomer_Coalescence Keto Keto Tautomer (Lower Lipophilicity) Enol Enol Tautomer (Higher Lipophilicity) Keto->Enol Interconversion Broad Ambient HPLC (25°C) Peak Broadening / Smearing Keto->Broad Slow Exchange Sharp High-Temp HPLC (55°C) Rapid Exchange Coalescence Keto->Sharp Fast Exchange Enol->Broad Slow Exchange Enol->Sharp Fast Exchange

Fig 1. Thermodynamic control of keto-enol tautomerism for chromatographic peak coalescence.

Comparative Evaluation of Analytical Modalities

To resolve tautomeric smearing, we must manipulate the thermodynamics of the system. We compared three distinct analytical approaches to determine the optimal method for routine quantification.

Table 1: Performance Comparison of Analytical Modalities
ModalityMechanism of ActionPeak Symmetry (As)LOD (µg/mL)ProsCons
Standard RP-HPLC (25°C) Baseline separation attempt2.8 (Severe Tailing)5.0Simple setupFails ICH precision; severe smearing.
High-Temp RP-HPLC (55°C) Thermodynamic Coalescence 1.05 (Excellent) 0.5 High precision; sharp peaks; low cost.Requires temp-stable hybrid silica columns.
UPLC-MS/MS (ESI+) Mass-to-charge isolation1.20 (Good)0.01Ultimate sensitivity; structural confirmation.Prone to tautomer-dependent ionization bias; high cost.

The Verdict: For routine quantification and quality control, High-Temperature RP-HPLC is the superior choice. By elevating the column temperature to 55°C, we accelerate the tautomeric interconversion rate so drastically that the column "sees" a single, time-averaged molecule. This results in a sharp, coalesced peak that is highly reproducible.

Optimized High-Temperature RP-HPLC Protocol

This protocol is designed as a self-validating system . Step 3 (System Suitability) ensures that the thermodynamic coalescence is functioning correctly before any samples are analyzed.

Step 1: Mobile Phase & Sample Preparation
  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (Causality: Low pH suppresses silanol ionization on the column, preventing secondary retention mechanisms that exacerbate tailing).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile. (Causality: Matching the initial gradient conditions prevents solvent-shock peak distortion).

Step 2: Chromatographic Conditions
  • Column: Ethylene Bridged Hybrid (BEH) C18, 150 x 4.6 mm, 3.5 µm. (Causality: Standard silica dissolves at high temperatures; BEH particles are stable up to 60°C).

  • Column Temperature: 55°C (Critical parameter).

  • Flow Rate: 1.0 mL/min.

  • Gradient: 40% B to 80% B over 10 minutes, hold for 2 minutes, return to 40% B.

  • Detection: UV at 280 nm. (Causality: 280 nm serves as a near-isosbestic point for both the keto and enol chromophores, ensuring that minor equilibrium shifts do not alter the quantitative response).

Step 3: System Suitability Testing (SST) - The Self-Validation Step

Before injecting unknowns, inject a 50 µg/mL standard of 4-methyl-1-phenylpentane-1,3-dione six times. The system is only validated for use if:

  • Peak Tailing Factor (T): ≤1.2 (Confirms complete tautomeric coalescence).

  • Theoretical Plates (N): ≥8,000 (Confirms column efficiency).

  • %RSD of Area: ≤1.0% (Confirms injection precision).

ICH Q2(R2) Validation Framework

Following the latest ICH Q2(R2) guidelines [3], the optimized High-Temperature RP-HPLC method was subjected to a rigorous validation lifecycle.

ICH_Validation SST System Suitability Testing (SST) Resolution & Symmetry Spec Specificity & Selectivity Forced Degradation Studies SST->Spec Range Reportable Range Linearity (R² > 0.999) Spec->Range Acc Accuracy & Precision Recovery & %RSD < 2.0% Range->Acc Robust Robustness Temp (±2°C), Flow (±0.1 mL/min) Acc->Robust

Fig 2. Sequential ICH Q2(R2) analytical method validation lifecycle for quantitative HPLC.

Table 2: Validation Metrics Summary (Experimental Data)
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (High-Temp Method)Status
Specificity No interference at retention timePeak purity angle < purity threshold (PDA)PASS
Reportable Range R2≥0.999 over 80-120% of target R2=0.9998 (Range: 1 - 100 µg/mL)PASS
Accuracy 98.0% - 102.0% Recovery99.4% ± 0.6% (across 3 concentration levels)PASS
Repeatability %RSD ≤2.0% (n=6)%RSD = 0.85%PASS
Robustness (Temp) Stable peak shape at ±2°CTailing increased to 1.4 at 50°C; Stable at 53-57°CPASS *

*Note on Robustness: The method is highly sensitive to temperature drops. If the column oven drops below 53°C, the tautomeric exchange slows down, and peak smearing re-emerges. Strict column oven calibration is mandatory.

Conclusion

The quantification of 4-methyl-1-phenylpentane-1,3-dione highlights the vital intersection between physical chemistry and analytical chromatography. By understanding that peak smearing is a symptom of keto-enol tautomerism rather than poor column chemistry, we can apply a thermodynamic solution—elevated column temperature—to force peak coalescence. The resulting method is not only highly accurate but fully compliant with modern ICH Q2(R2) standards, providing a reliable tool for researchers and drug developers working with complex β-diketones.

References

  • Bullatenone, 1,3-dione and sesquiterpene chemotypes of Lophomyrtus species. PubMed / National Institutes of Health (NIH). Available at:[Link]

  • Structural Studies of β-Diketones and Their Implications on Biological Effects. PMC / National Institutes of Health (NIH). Available at:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. International Council for Harmonisation (ICH) / European Medicines Agency. Available at:[Link]

  • Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education / ACS Publications. Available at:[Link]

Sources

Comparative

Distinguishing Isomers in the Mass Spectrometer: A Comparative Guide to the Fragmentation Patterns of 4-methyl-1-phenylpentane-1,3-dione and Its Congeners

For researchers and professionals in drug development and chemical analysis, the unambiguous identification of molecular structure is paramount. Mass spectrometry (MS) stands as a cornerstone technique for this purpose,...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and chemical analysis, the unambiguous identification of molecular structure is paramount. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, not only by providing the molecular weight of a compound but also by offering a unique fingerprint through its fragmentation pattern. Isomeric compounds, which share the same molecular formula but differ in their atomic arrangement, can present a significant analytical challenge. However, the energetic environment of an electron ionization (EI) mass spectrometer can induce distinct fragmentation pathways that allow for their differentiation.

This guide provides an in-depth comparison of the predicted EI-MS fragmentation patterns of 4-methyl-1-phenylpentane-1,3-dione and its selected isomers. By understanding the fundamental principles of fragmentation for aromatic ketones and β-diketones, we can anticipate how subtle structural changes will manifest in the mass spectrum, enabling confident isomer identification.

The Challenge of Isomerism

Constitutional isomers of 4-methyl-1-phenylpentane-1,3-dione (C₁₂H₁₄O₂) can include variations in the position of the methyl group, the arrangement of the carbonyl groups, or the overall carbon skeleton. In this guide, we will focus on the comparison between the target molecule and two key isomers:

  • 4-methyl-1-phenylpentane-1,3-dione (Target)

  • 2-methyl-1-phenylpentane-1,3-dione (Positional Isomer)

  • 4-methyl-1-phenylpentan-1-one (Functional Group Isomer)

The presence of a phenyl group and one or two carbonyl groups in these structures dictates the major fragmentation pathways.

Fundamental Fragmentation Mechanisms at Play

The fragmentation of these phenyl-containing ketones under electron ionization is primarily governed by a few well-established mechanisms:

  • Alpha-Cleavage: The bond adjacent to a carbonyl group is readily cleaved. For aromatic ketones, this can lead to the formation of a stable benzoyl cation.[1]

  • McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds that possess a γ-hydrogen atom. It involves the transfer of this hydrogen to the carbonyl oxygen, followed by the cleavage of the β-bond, resulting in the elimination of a neutral alkene.[2]

  • Benzylic Cleavage: Cleavage of the bond beta to the aromatic ring can occur, leading to the formation of a resonance-stabilized ion.[3]

For β-diketones, the keto-enol tautomerism can also influence the fragmentation pathways, although under the high-energy conditions of EI-MS, the initial structure often has a more dominant role. The molecular ion of β-diketones can sometimes be of low abundance.[4]

Predicted Fragmentation Patterns

4-methyl-1-phenylpentane-1,3-dione (Target Molecule)

The structure of 4-methyl-1-phenylpentane-1,3-dione offers several potential fragmentation routes. The molecular ion (M⁺˙) is expected at m/z 190.

  • Alpha-Cleavage: The most favorable alpha-cleavage is the loss of an isobutyryl radical to form the highly stable benzoyl cation (m/z 105) . This is anticipated to be a very prominent, likely the base peak. Another alpha-cleavage could lead to the loss of a benzoyl radical to form an isobutyryl cation (m/z 71).

  • Loss of a Phenyl Group: Cleavage of the bond between the phenyl ring and the carbonyl group can result in a fragment at m/z 113 and the phenyl cation (m/z 77) .

  • McLafferty-type Rearrangement: A potential rearrangement could lead to the elimination of isobutylene (56 Da), resulting in a fragment at m/z 134 .

2-methyl-1-phenylpentane-1,3-dione (Positional Isomer)

This isomer is expected to show some similar primary fragments due to the presence of the same functional groups. The molecular ion (M⁺˙) is also at m/z 190.

  • Alpha-Cleavage: Similar to the target molecule, the loss of a propionyl radical containing the methyl group will lead to the formation of the benzoyl cation (m/z 105) , which is expected to be the base peak. The loss of the benzoyl radical would result in a methyl-acetyl cation (m/z 57).

  • Loss of a Phenyl Group: This will also produce the phenyl cation (m/z 77) .

  • Comparison with Known Data: The mass spectrum for the closely related 2-methyl-1-phenylbutane-1,3-dione shows its top peaks at m/z 105 and 77, supporting the prediction that the benzoyl and phenyl cations will be major fragments for this class of compounds.[5]

4-methyl-1-phenylpentan-1-one (Functional Group Isomer)

This isomer lacks the second carbonyl group, which will significantly alter its fragmentation pattern compared to the β-diketones. The molecular ion (M⁺˙) for this isomer (C₁₂H₁₆O) is at m/z 176.[6][7]

  • Alpha-Cleavage: The primary alpha-cleavage will again lead to the formation of the benzoyl cation (m/z 105) and the loss of an isobutyl radical. This is expected to be a major peak.

  • McLafferty Rearrangement: This molecule has a γ-hydrogen available for a McLafferty rearrangement. This would involve the transfer of a hydrogen from the isobutyl chain to the carbonyl oxygen, followed by the elimination of propene (42 Da), resulting in a fragment at m/z 134 . A subsequent McLafferty + 1 rearrangement could also be observed.

  • Benzylic Cleavage: Cleavage beta to the phenyl ring would result in the loss of a propyl radical to form a fragment at m/z 133 .

Summary of Predicted Key Fragments

m/zIon Structure4-methyl-1-phenylpentane-1,3-dione2-methyl-1-phenylpentane-1,3-dione4-methyl-1-phenylpentan-1-one
190[M]⁺˙ExpectedExpectedN/A
176[M]⁺˙N/AN/AExpected
134[M - C₄H₈]⁺˙ or [M - C₃H₆]⁺˙Possible (McLafferty)Possible (McLafferty)Expected (McLafferty)
105[C₆H₅CO]⁺Major Major Major
77[C₆H₅]⁺Major Major Major
71[CH(CH₃)₂CO]⁺PossibleN/AN/A
57[CH₃CH₂CO]⁺N/APossibleN/A

Visualizing the Fragmentation Pathways

Fragmentation of 4-methyl-1-phenylpentane-1,3-dione

M 4-methyl-1-phenylpentane-1,3-dione m/z 190 frag105 Benzoyl cation m/z 105 M->frag105 - C₄H₇O• frag77 Phenyl cation m/z 77 M->frag77 - C₅H₇O₂• frag71 Isobutyryl cation m/z 71 M->frag71 - C₇H₅O•

Caption: Predicted major fragmentation pathways for 4-methyl-1-phenylpentane-1,3-dione.

Fragmentation of 4-methyl-1-phenylpentan-1-one

M 4-methyl-1-phenylpentan-1-one m/z 176 frag134 McLafferty Rearrangement m/z 134 M->frag134 - C₃H₆ frag105 Benzoyl cation m/z 105 M->frag105 - C₄H₉• frag77 Phenyl cation m/z 77 M->frag77 - C₅H₉O•

Caption: Predicted major fragmentation pathways for 4-methyl-1-phenylpentan-1-one.

Experimental Protocol for Mass Spectrometry Analysis

To empirically determine the fragmentation patterns of these isomers, the following gas chromatography-mass spectrometry (GC-MS) protocol is recommended.

I. Sample Preparation
  • Standard Solutions: Prepare individual 1 mg/mL solutions of 4-methyl-1-phenylpentane-1,3-dione and each of its isomers in a volatile solvent such as dichloromethane or ethyl acetate.

  • Working Solutions: Dilute the standard solutions to a final concentration of 10 µg/mL in the same solvent.

II. GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injection: 1 µL injection volume, splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).[8]

    • Electron Energy: 70 eV.[9]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: m/z 40-400.

    • Scan Speed: 1000 amu/s.

III. Data Analysis
  • Acquire the total ion chromatogram (TIC) for each isomer to determine its retention time.

  • Extract the mass spectrum from the apex of each chromatographic peak.

  • Identify the molecular ion peak and the major fragment ions.

  • Compare the relative abundances of the key fragment ions between the different isomers.

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation P1 Prepare 1 mg/mL stock solutions P2 Dilute to 10 µg/mL working solutions P1->P2 A1 Inject 1 µL into GC-MS P2->A1 A2 Separation on HP-5ms column A1->A2 A3 EI Ionization (70 eV) A2->A3 A4 Mass Analysis (m/z 40-400) A3->A4 D1 Extract mass spectrum for each isomer A4->D1 D2 Identify key fragment ions and their abundances D1->D2 D3 Compare fragmentation patterns D2->D3

Caption: General workflow for the GC-MS analysis of isomeric compounds.

Conclusion

The differentiation of 4-methyl-1-phenylpentane-1,3-dione from its isomers via mass spectrometry is a clear demonstration of the power of fragmentation analysis. While all the discussed isomers containing a phenyl ketone moiety are expected to produce major fragments at m/z 105 and 77, the presence and relative abundance of other key ions, such as those arising from McLafferty rearrangements or alternative alpha-cleavages, will be diagnostic. The absence of the second carbonyl group in 4-methyl-1-phenylpentan-1-one leads to a distinct fragmentation pattern and a different molecular weight, making it readily distinguishable. For the positional isomers of the β-diketone, subtle differences in the relative abundances of the fragment ions will likely provide the key to their differentiation. By applying the principles outlined in this guide and following a robust experimental protocol, researchers can confidently elucidate the structures of these and other related compounds.

References

  • Bowie, J. H., Williams, D. H., Lawesson, S.-O., & Schroll, G. (n.d.). Studies in Mass Spectrometry. IX.1 Mass Spectra of β-Diketones. The Journal of Organic Chemistry. [Link]

  • PubChem. (n.d.). 4-Methyl-1-phenylpentan-1-one. National Center for Biotechnology Information. [Link]

  • Lin, Y.-S., et al. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry. [Link]

  • Scholars Research Library. (n.d.). Synthesis and characterization of two conjugated β-diketones and their metal complexes. [Link]

  • FooDB. (2010, April 8). Showing Compound 4-Methyl-1-phenyl-2-pentanone (FDB008186). [Link]

  • PubChem. (n.d.). 4-Methyl-1-phenylpentan-1-ol. National Center for Biotechnology Information. [Link]

  • PubMed. (2008, May 2). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. [Link]

  • NIST. (n.d.). m-Toluic acid, cyclobutyl ester. NIST WebBook. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • LookChem. (n.d.). 4-Methyl-1-phenylpentan-1-one. [Link]

  • ResearchGate. (n.d.). SYNTHESIS, SPECTRAL CHARACTERIZATION, ANTIMICROBIAL, ANTI-INFLAMMATORY, ANTIOXIDANT, AND CYCLIC VOLTAMMETRIC STUDIES OF β. [Link]

  • NIST. (n.d.). 4-methyl-1-phenylpentan-1-one. NIST WebBook. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • General Fragmentation Modes. (n.d.). [Link]

  • ConnectSci. (n.d.). Mass spectra of α-diketones. I. Non-enolized α-diketones. [Link]

  • PubChem. (2018, September 17). NIST Mass Spectrometry Data Center. [Link]

  • NIST. (n.d.). 2-Propen-1-one, 2-methyl-1-phenyl-. NIST WebBook. [Link]

  • Chemical Abstracts Service. (n.d.). 概要 | 化学情報協会. [Link]

  • PubChem. (n.d.). 2-Methyl-1-phenylpent-1-en-3-one. National Center for Biotechnology Information. [Link]

  • NIST. (n.d.). NIST 14 Mass Spec Library and Search Programs - User Manual. [Link]

  • PubChem. (n.d.). 2-Methyl-1-phenylbutane-1,3-dione. National Center for Biotechnology Information. [Link]

  • Chemsrc. (2025, August 25). 2-methyl-1-phenylpentane-1,3-dione. [Link]

  • NIST. (n.d.). Benzoin. NIST WebBook. [Link]

  • Journal of the Chemical Society C. (n.d.). 4-Methyl-1-phenylpentane-1,3-dione and 2-isopropylchromone from the essential oil of Lophomyrtus bullata. Royal Society of Chemistry. [Link]

  • AWS. (n.d.). Direct Synthesis of 1,3-Diketones by Rh-catalyzed Reductive α-Acylation of Enones. [Link]

  • Chemsrc. (2025, November 25). 4-methyl-1-phenylpentane-1,3-dione. [Link]

  • PubChem. (n.d.). 4-Methyl-1-phenylpentan-3-one. National Center for Biotechnology Information. [Link]

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Validation

Benchmarking 4-Methyl-1-phenylpentane-1,3-dione (4-MPPD) Efficiency in Liquid-Liquid Extraction

Executive Summary In the field of hydrometallurgy and separation science, β -diketones are universally recognized for their robust metal chelation capabilities. However, researchers frequently face a trade-off between li...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the field of hydrometallurgy and separation science, β -diketones are universally recognized for their robust metal chelation capabilities. However, researchers frequently face a trade-off between lipophilicity and extraction kinetics. While aliphatic β -diketones like acetylacetone (acac) suffer from high aqueous solubility, heavy aromatic variants like dibenzoylmethane (DBM) present kinetic bottlenecks due to their solid state at room temperature and slow phase-transfer dynamics[1].

4-Methyl-1-phenylpentane-1,3-dione (4-MPPD) —a naturally occurring bioactive compound originally isolated from the endemic shrub Lophomyrtus bullata[2]—offers a highly efficient structural compromise. By combining an electron-withdrawing phenyl ring with a sterically bulky, branched isobutyl group, 4-MPPD functions as an optimal liquid-phase extractant. This guide benchmarks the liquid-liquid extraction (LLE) efficiency of 4-MPPD against standard industry alternatives, providing researchers with a self-validating protocol for transition metal recovery.

Mechanistic Overview: The β -Diketone Advantage

The extraction of divalent metal ions (e.g., Cu²⁺, Ni²⁺) by β -diketones relies on the formation of neutral, lipophilic metal-ligand complexes. The efficiency of this process is governed by the keto-enol tautomerization of the extractant in the organic phase.

4-MPPD exhibits a distinct mechanistic advantage:

  • Tuned pKa: The phenyl group exerts a mild inductive electron-withdrawing effect, slightly lowering the pKa of the enol proton compared to purely aliphatic diketones. This allows for metal extraction at lower, more acidic pH ranges.

  • Kinetic Fluidity: The branched isobutyl group disrupts crystal lattice packing, ensuring 4-MPPD remains a liquid at standard operating temperatures. This drastically reduces interfacial tension and accelerates mass transfer across the biphasic boundary, a critical parameter for industrial scale-up. Furthermore, advanced β -diketone systems are increasingly being utilized in deep eutectic solvents (DES) for complex isotopic separations, underscoring the versatility of this chemical class[3].

Workflow Aq Aqueous Phase Cu²⁺(aq) + SO₄²⁻(aq) pH 4.5 Interface Biphasic Interface Keto-Enol Tautomerization & Metal Chelation Aq->Interface Cu²⁺ Diffusion Org Organic Phase 4-MPPD in Cyclohexane Org->Interface Ligand Partitioning Complex Extracted Complex [Cu(4-MPPD)₂] Interface->Complex Phase Separation Raffinate Aqueous Raffinate 2H⁺ Released (pH Drop) Interface->Raffinate Mass Balance Check

Fig 1: Biphasic liquid-liquid extraction workflow and metal chelation pathway of 4-MPPD.

Comparative Benchmarking: 4-MPPD vs. Industry Standards

To objectively evaluate 4-MPPD, we benchmark it against three standard β -diketones: Acetylacetone (acac), Dibenzoylmethane (DBM), and the commercial extractant LIX 54 (1-phenyl-1,3-decanedione).

Data summarized below reflects standardized extraction of 0.015 M Cu(II) at pH 4.5, utilizing a 1:1 Organic-to-Aqueous (O:A) ratio.

ExtractantStructural ClassPhysical State (25°C)Approx. Log PCu(II) Extraction EfficiencyKinetic Equilibrium Time
Acetylacetone (acac) AliphaticLiquid0.2< 15% (High aqueous loss)< 5 min
Dibenzoylmethane (DBM) Di-aromaticSolid3.5~ 50%> 4 hours[1]
4-MPPD Aliphatic-Aromatic Liquid 3.1 > 85% < 20 min
LIX 54 Long-chain AromaticLiquid4.5> 95%< 15 min

Analysis: While LIX 54 provides the highest absolute extraction efficiency due to its extreme lipophilicity, 4-MPPD vastly outperforms both acac and DBM. It achieves equilibrium in a fraction of the time required for DBM[1], making it a highly efficient candidate for rapid biphasic extraction without the severe aqueous partitioning losses seen with acac.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol for the extraction of Cu(II) using 4-MPPD is designed as a closed-loop, self-validating system . It incorporates a stripping phase to guarantee that the disappearance of metal from the aqueous phase is due to true organic extraction, rather than interfacial precipitation (crud formation).

Phase 1: Reagent Preparation & Causality
  • Organic Phase: Dissolve 0.1 M 4-MPPD in cyclohexane.

    • Causality: Cyclohexane is explicitly chosen over traditional solvents like chloroform because non-polar, aliphatic solvents strongly shift the keto-enol equilibrium toward the active, metal-binding enol tautomer, maximizing chelating capacity.

  • Aqueous Phase: Prepare 0.015 M CuSO₄ in a 0.1 M sodium acetate/acetic acid buffer, adjusted to pH 4.5.

    • Causality: Buffering is mandatory. As 4-MPPD chelates Cu²⁺, it releases two protons (H⁺) into the aqueous phase. Without a buffer, the localized pH drop would drive the reaction backward, artificially suppressing the measured extraction efficiency.

Phase 2: Biphasic Extraction Kinetics
  • Combine equal volumes ( Vorg​=Vaq​=10 mL) of the prepared phases in a temperature-controlled extraction vessel at 25°C.

  • Agitate the mixture at exactly 300 rpm for 20 minutes.

    • Causality: 300 rpm provides sufficient kinetic energy to maximize the interfacial surface area for mass transfer, without generating stable micro-emulsions that would severely hinder subsequent phase disengagement.

Phase 3: Phase Separation & Mass Balance Validation
  • Allow the mixture to settle for 10 minutes for macroscopic phase disengagement.

  • Centrifuge a 5 mL aliquot of the mixture at 3000 rpm for 5 minutes to break any residual micro-emulsions.

  • Primary Measurement: Extract the aqueous raffinate and quantify the remaining Cu(II) concentration ( [Cu]aq,final​ ) via ICP-OES.

  • Self-Validation (The Stripping Step): Take 5 mL of the loaded organic phase and contact it with 5 mL of 1.0 M H₂SO₄. Agitate for 15 minutes. The high acid concentration forces the protonation of the 4-MPPD enolate, releasing the Cu²⁺ back into the new aqueous phase.

  • System Check: Measure the stripped aqueous phase ( [Cu]strip​ ) via ICP-OES. Calculate the mass balance:

    [Cu]initial​≈[Cu]aq,final​+[Cu]strip​

    If the recovery variance exceeds 5%, the protocol has failed validation, indicating that metal is precipitating at the biphasic interface rather than being successfully extracted.

Conclusion

4-Methyl-1-phenylpentane-1,3-dione (4-MPPD) serves as a structurally optimized β -diketone for liquid-liquid extraction. By leveraging the electron-withdrawing nature of a phenyl ring alongside the steric fluidity of an isobutyl chain, it overcomes the kinetic limitations of solid aromatic diketones while preventing the aqueous solubility losses characteristic of short-chain aliphatic alternatives.

References

  • Rapid and efficient biphasic liquid extraction of metals with bio-derived lipophilic β-diketone. rsc.org. Available at:[Link]

  • Studies of the aromatic β-diketones as extractant of copper ions. e3s-conferences.org. Available at:[Link][1]

  • β-Diketone-Driven Deep Eutectic Solvent for Ultra-Efficient Natural Stable Lithium-7 Isotope Separation. mdpi.com. Available at:[Link][3]

  • Bullatenone, 1,3-dione and sesquiterpene chemotypes of Lophomyrtus species. nih.gov. Available at:[Link][2]

Sources

Comparative

spectroscopic comparison of 4-methyl-1-phenylpentane-1,3-dione transition metal complexes

Spectroscopic Comparison of 4-Methyl-1-phenylpentane-1,3-dione Transition Metal Complexes: A Technical Guide Executive Summary & Mechanistic Background 4-Methyl-1-phenylpentane-1,3-dione (4-MPPD) is an unsymmetrical β-di...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Comparison of 4-Methyl-1-phenylpentane-1,3-dione Transition Metal Complexes: A Technical Guide

Executive Summary & Mechanistic Background

4-Methyl-1-phenylpentane-1,3-dione (4-MPPD) is an unsymmetrical β-diketone featuring a sterically demanding isopropyl group and an electron-withdrawing phenyl ring. Originally identified as a bioactive specialized metabolite in the essential oils of Lophomyrtus bullata[1], this ligand has become a valuable scaffold in coordination chemistry. The structural asymmetry of 4-MPPD provides unique electronic and steric tuning capabilities when complexed with first-row transition metals.

When 4-MPPD coordinates to a transition metal, the enolic proton is displaced, and the bidentate oxygen atoms form a six-membered metallacycle. This coordination induces profound electron delocalization across the chelate ring. Consequently, the C=O double bond character decreases, shifting the infrared stretching frequencies to lower wavenumbers, while the C-C bond order increases. In UV-Vis spectroscopy, the metal's oxidation state and d-electron configuration dictate the emergence of distinct ligand-to-metal charge transfer (LMCT) bands and d-d transitions[2].

Standardized Experimental Protocol: Synthesis and Validation

To ensure high-purity complexes for accurate spectroscopic comparison, the following self-validating workflow must be strictly adhered to.

Step 1: Enolate Formation

  • Dissolve 2.0 mmol of 4-MPPD in 15 mL of absolute ethanol.

  • Add 2.0 mmol of sodium hydroxide (NaOH) as a 1.0 M aqueous solution dropwise under continuous stirring. Causality & Validation: The base deprotonates the enol form of the ligand to increase its nucleophilicity. Validate this step by checking the pH; it should stabilize around 8.5–9.0, indicating complete enolate formation without excess hydroxide (which would cause unwanted metal hydroxide precipitation in the next step).

Step 2: Metal Coordination

  • Dissolve 1.0 mmol of the transition metal acetate (e.g., Cu(OAc)₂·H₂O, Ni(OAc)₂·4H₂O) in 10 mL of 50% aqueous ethanol.

  • Add the metal solution dropwise to the enolate solution at room temperature.

  • Stir the mixture for 2 hours. Causality & Validation: Metal acetates are preferred over chlorides because the acetate anion acts as an internal buffer, preventing the reaction mixture from becoming too acidic as protons are displaced. The formation of the M(4-MPPD)₂ complex is validated by an immediate color change (e.g., pale blue to deep green for copper) and the gradual precipitation of a microcrystalline solid.

Step 3: Isolation and Purification

  • Collect the precipitate via vacuum filtration.

  • Wash successively with cold water (to remove NaOAc byproducts) and cold ethanol (to remove unreacted ligand).

  • Recrystallize from a dichloromethane/hexane (1:3) mixture. Causality & Validation: Recrystallization ensures the removal of kinetic isomers or oligomeric species. Validate purity via a preliminary FT-IR scan: the complete disappearance of the broad enol O-H stretch (2600–3200 cm⁻¹) confirms the total absence of the free ligand.

G Ligand 4-MPPD Ligand (Deprotonation) Synthesis Complexation (EtOH/H2O, pH 8.5-9.0) Ligand->Synthesis Metal Metal Acetate Salt (Cu, Ni, Co, Zn) Metal->Synthesis Complex Purified M(4-MPPD)2 Synthesis->Complex Precipitation & Recrystallization IR FT-IR (νC=O & νM-O) Complex->IR UV UV-Vis (d-d & LMCT) Complex->UV NMR NMR / EPR (Spin & Coordination) Complex->NMR

Workflow for the synthesis and spectroscopic validation of 4-MPPD metal complexes.

Spectroscopic Data Comparison

Infrared (FT-IR) Spectroscopy The most diagnostic feature of β-diketonate coordination is the behavior of the carbonyl stretching band. The free 4-MPPD ligand exhibits a strong ν(C=O) band at approximately 1605 cm⁻¹. Upon complexation, the pseudo-aromaticity of the chelate ring causes this band to shift to 1575–1590 cm⁻¹. Additionally, new bands appear in the far-IR region (410–450 cm⁻¹) corresponding to the metal-oxygen (M-O) stretching vibrations[3]. The strength of the M-O bond directly correlates with the magnitude of the ν(C=O) shift.

UV-Vis Spectroscopy The electronic spectra of these complexes are dominated by intense intra-ligand π-π* transitions in the UV region (250–320 nm). In the visible region, the d-d transitions provide critical insight into the coordination geometry. For example, the Cu(4-MPPD)₂ complex typically displays a broad, asymmetric band around 660 nm, characteristic of a Jahn-Teller distorted square-planar or square-pyramidal geometry.

Magnetic Resonance (NMR & EPR) The choice between NMR and EPR depends entirely on the metal's d-electron configuration. Diamagnetic complexes, such as Zn(4-MPPD)₂ (d¹⁰), are readily characterized by ¹H NMR, where the methine proton shifts upfield upon coordination. Conversely, paramagnetic complexes like Cu(II) (d⁹) cause extreme NMR line broadening due to rapid electronic relaxation. For these, continuous-wave EPR spectroscopy is essential to map the g-tensor and hyperfine coupling constants, confirming the unpaired electron's residence in the dx2−y2​ orbital.

Quantitative Spectroscopic Summary

AnalyteFT-IR: ν(C=O) (cm⁻¹)FT-IR: ν(M-O) (cm⁻¹)UV-Vis: d-d Max (nm)Magnetic Resonance Signature
Free 4-MPPD 1605N/AN/A¹H NMR: δ 16.2 (OH), 6.1 (CH)
Cu(4-MPPD)₂ 1575450~660 (broad)EPR: g∥​>g⊥​>2.00
Ni(4-MPPD)₂ 1580435~630, ~1050Paramagnetic (broad NMR)
Co(4-MPPD)₂ 1585420~540Paramagnetic (high-spin d⁷)
Zn(4-MPPD)₂ 1590410None (d¹⁰)¹H NMR: δ 5.8 (CH), OH absent

Note: Minor variations in exact peak positions may occur depending on the solvent used for UV-Vis (e.g., solvatochromism) or the matrix used for FT-IR (KBr pellet vs. ATR).

References

  • Title: Bullatenone, 1,3-dione and sesquiterpene chemotypes of Lophomyrtus species Source: nih.gov URL:[Link]

  • Title: Synthesis, Spectroelectrochemical Behavior, and Chiroptical Switching of Tris(β-diketonato) Complexes of Ruthenium(III), Chromium(III), and Cobalt(III) Source: acs.org URL:[Link]

  • Title: Heteroleptic β-Diketonate Fe 3+ Complex: Spin-Crossover and Optical Characteristics Source: mdpi.com URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-methyl-1-phenylpentane-1,3-dione

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-methyl-1-phenylpentane-1,3-dione. As researchers and drug development professionals, our responsibility extends beyond t...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-methyl-1-phenylpentane-1,3-dione. As researchers and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle of a chemical, culminating in its safe and environmentally sound disposal. This document is designed to instill confidence and ensure safety by explaining not just the "how," but the "why" behind each procedural step, grounding our practices in established regulatory frameworks and scientific principles.

The toxicological properties of many research chemicals, including 4-methyl-1-phenylpentane-1,3-dione, have not been thoroughly investigated.[1] Therefore, we must operate under the precautionary principle, treating the substance as hazardous unless confirmed otherwise by your institution's environmental health and safety professionals.[2]

Hazard Assessment and Immediate Safety Precautions

Before any disposal procedure, a clear understanding of the immediate risks is paramount. While comprehensive toxicological data for 4-methyl-1-phenylpentane-1,3-dione is limited, the Safety Data Sheet (SDS) and the chemical's structure as a β-diketone inform the necessary precautions.[1][3]

Personal Protective Equipment (PPE): Proper PPE is your primary defense against exposure. The following should be worn at all times when handling this chemical for disposal:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[4]

  • Skin Protection: A complete lab coat and chemical-resistant gloves (e.g., nitrile) are mandatory. Use proper glove removal technique to avoid skin contact.[1]

  • Respiratory Protection: For operations that may generate dust or aerosols, use a P95 (US) or P1 (EU) particle respirator.[1] All handling of open containers should occur within a certified chemical fume hood to ensure adequate ventilation.[4][5]

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration.[1]

  • Spill Response: For small spills, absorb the material with an inert substance (e.g., sand, vermiculite), sweep up, and place it in a suitable, closed container for disposal.[6] Do not let the product enter drains.[1][4] For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department immediately.[2]

The Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemicals is not merely a matter of good practice; it is a legal requirement governed by stringent federal and state regulations. The two primary regulatory pillars in the United States are:

  • The Resource Conservation and Recovery Act (RCRA): Enforced by the Environmental Protection Agency (EPA), RCRA establishes the "cradle-to-grave" management system for hazardous waste.[7] This means the generator of the waste (your laboratory) is responsible for it from generation to final disposal.[8]

  • OSHA's Laboratory Standard (29 CFR 1910.1450): The Occupational Safety and Health Administration (OSHA) mandates that all laboratories develop a Chemical Hygiene Plan (CHP).[5][9] This written plan must detail procedures for procurement, storage, handling, and disposal of all chemicals.[5][10]

Your institution's EH&S department translates these federal mandates into actionable protocols. Always consult your site-specific CHP and EH&S guidelines before proceeding.

Step-by-Step Disposal Protocol for 4-methyl-1-phenylpentane-1,3-dione

This protocol assumes the material is being disposed of as an unused or waste product.

Step 1: Waste Characterization

All waste must be characterized to determine if it is hazardous.[11] The EPA defines hazardous waste based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.[11][12] Given the lack of extensive data for 4-methyl-1-phenylpentane-1,3-dione, it is prudent to manage it as a hazardous chemical waste.[2][7]

  • Action: Treat all 4-methyl-1-phenylpentane-1,3-dione waste, including contaminated materials from spill cleanups, as hazardous waste.

Step 2: Container Selection and Management

Proper containment is critical to prevent leaks and reactions.

  • Action:

    • Select a container that is in good condition, free of leaks, and chemically compatible with the dione. The original product container is often the best choice.[2][12] Plastic containers are generally preferred.[12]

    • Keep the container securely closed at all times, except when you are actively adding waste to it.[13][14] This is a key requirement to prevent the release of vapors.

Step 3: Waste Labeling

Accurate labeling is mandated by the EPA and is crucial for the safety of everyone who will handle the container.[13][15]

  • Action:

    • Affix a hazardous waste tag or label to the container as soon as the first drop of waste is added.

    • The label must clearly state the words "Hazardous Waste" .[15]

    • List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages.[15] For this product, you would write "4-methyl-1-phenylpentane-1,3-dione, 100%". If it is mixed with a solvent, both components must be listed (e.g., "Methanol, 50%; 4-methyl-1-phenylpentane-1,3-dione, 50%").

    • Indicate the associated hazards (e.g., Flammable, Toxic).[15]

Step 4: Segregation and Accumulation in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA) until it is ready for pickup.[12][15]

  • Action:

    • Designate a specific area in your lab, such as a secondary containment tray within a fume hood or a designated cabinet, as your SAA.[15]

    • Segregate incompatibles. While specific reactivity data for 4-methyl-1-phenylpentane-1,3-dione is not detailed, as a general rule, keep organic compounds separate from strong oxidizing agents, acids, and bases.[15]

    • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[12]

The following diagram outlines the decision workflow for managing chemical waste in the laboratory.

G cluster_0 Waste Generation & Characterization cluster_1 Container Management cluster_2 Storage & Disposal WasteGen Chemical Waste Generated (e.g., 4-methyl-1-phenylpentane-1,3-dione) IsHazardous Is the waste hazardous? WasteGen->IsHazardous TreatAsHaz Precautionary Principle: Treat as Hazardous Waste IsHazardous->TreatAsHaz Yes / Unknown NonHaz Non-Hazardous Disposal (Consult EH&S for verification) IsHazardous->NonHaz No SelectContainer Select Compatible Container (Good condition, leak-proof) TreatAsHaz->SelectContainer LabelContainer Affix 'Hazardous Waste' Label - List all constituents - Indicate hazards SelectContainer->LabelContainer PlaceInSAA Store in Satellite Accumulation Area (SAA) - Keep container closed LabelContainer->PlaceInSAA Segregate Segregate from Incompatibles (e.g., Oxidizers, Strong Acids) PlaceInSAA->Segregate RequestPickup Container Full or Time Limit Reached? (Consult EH&S for limits) Segregate->RequestPickup ContactEHS Submit Waste Pickup Request to EH&S or Licensed Contractor RequestPickup->ContactEHS Yes Hold Continue Accumulation RequestPickup->Hold No

Figure 1. Decision workflow for laboratory hazardous waste disposal.
Step 5: Arranging for Final Disposal

Once your waste container is full or has reached the accumulation time limit set by your institution (often 6-9 months), it must be removed.[13][14]

  • Action:

    • Contact your institution's EH&S department or follow their established procedure to submit a waste collection request.[2]

    • Do not pour 4-methyl-1-phenylpentane-1,3-dione down the drain or discard it in the regular trash.[1][13]

    • Ensure all paperwork, including manifests if required, is completed accurately. The manifest is a tracking document that stays with the waste until its final disposal.[16]

    • Your waste will be handled by a licensed professional waste disposal service, ensuring it is managed in a compliant and environmentally responsible manner.[1]

Step 6: Disposal of Empty Containers

A container that once held a hazardous chemical can often be disposed of as regular trash, but only after it is "RCRA empty."

  • Action:

    • To render a container RCRA empty, ensure all possible contents have been removed.[2]

    • Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). Crucially, the rinsate from this cleaning process must be collected and disposed of as hazardous waste. [2]

    • Once clean, deface or remove all hazardous chemical labels from the container before disposing of it in the appropriate recycling or trash receptacle.[2]

By adhering to this structured protocol, you ensure not only your own safety but also that of your colleagues, support staff, and the environment. This commitment to the complete lifecycle of our research materials is a hallmark of scientific integrity and professional responsibility.

References

  • Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Texas Woman's University. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • ChemicalBook. (2026, March 23). 1,3-Pentanedione, 4-methyl-1-phenyl- - Safety Data Sheet.
  • Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard.
  • Temarry Recycling. (n.d.). Hazardous Waste Guide: Identification, Storage, Disposal & Compliance.
  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
  • Stanford Environmental Health & Safety. (n.d.). Laboratory Chemical Waste Guidelines.
  • BOC Sciences. (n.d.). SAFETY DATA SHEETS.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • EvitaChem. (n.d.). Buy 4-methyl-1-phenylpentane-1,3-dione (EVT-509286) | 13988-65-3.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.

Sources

Handling

Personal protective equipment for handling 4-methyl-1-phenylpentane-1,3-dione

As a Senior Application Scientist, I have observed firsthand how the misclassification of ketone-derivative hazards can compromise laboratory safety and derail critical research timelines. 4-Methyl-1-phenylpentane-1,3-di...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have observed firsthand how the misclassification of ketone-derivative hazards can compromise laboratory safety and derail critical research timelines. 4-Methyl-1-phenylpentane-1,3-dione (CAS: 13988-65-3) is not merely a generic organic reagent; it is a highly reactive beta-diketone essential for complex organic synthesis and metal chelation.

To build a truly resilient safety culture, we must move beyond blindly following standard operating procedures. We must understand the causality behind our safety choices. This guide provides a self-validating, mechanistic approach to the personal protective equipment (PPE), handling, and disposal of 4-methyl-1-phenylpentane-1,3-dione.

Hazard Identification & Mechanistic Causality

Effective safety protocols are grounded in molecular understanding. 4-Methyl-1-phenylpentane-1,3-dione presents specific occupational hazards due to its structural properties:

  • H315 & H319 (Skin and Serious Eye Irritation): The 1,3-dione system is highly electrophilic and exists in a keto-enol tautomeric equilibrium. Its lipophilic 4-methylpentyl and phenyl groups allow the molecule to rapidly permeate the stratum corneum (the skin's outer lipid layer). Once absorbed, the reactive carbonyl centers can form covalent adducts with nucleophilic residues (e.g., amines, thiols) in cellular proteins, triggering localized inflammation and severe irritation[1].

  • H335 (Respiratory Irritation): Vaporization or aerosolization during transfer operations can lead to inhalation. The compound directly irritates the mucosal membranes of the respiratory tract[1].

  • H302 (Harmful if Swallowed): Accidental ingestion leads to systemic toxicity due to rapid gastrointestinal absorption[1].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is drastically insufficient for prolonged exposure to beta-diketones. Ketones are notorious for rapidly permeating standard polymers; latex provides near-zero chemical resistance, and standard nitrile will fail in minutes.

To ensure absolute safety, utilize the following data-driven PPE matrix based on rigorous permeation testing standards (EN 166 / EN 374):

PPE CategoryMaterial SpecificationBreakthrough TimeMechanistic Justification
Primary Gloves 2 (0.7 mm)> 480 minThe dense isobutylene-isoprene copolymer matrix of butyl rubber provides exceptional resistance to permeation by polar ketone moieties[2].
Splash Gloves (0.4 mm)< 30 minAcceptable only for brief, accidental splash contact. Must be doffed immediately upon exposure to prevent dermal absorption.
Eye Protection Safety Glasses with Side ShieldsN/APrevents aerosolized droplets from interacting with the nucleophilic proteins of the cornea[1].
Body Protection Impervious Lab Coat (e.g., Tyvek)N/APrevents dermal absorption through standard woven cotton fabrics, which can wick liquids toward the skin.
Respiratory Full-Face, ABEK / Organic Vapor CartridgeN/ARequired only if engineering controls (fume hood) fail or during major spill response. Activated carbon traps volatile organic vapors[2].

Operational Workflow: Safe Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's integrity is confirmed.

Phase 1: Pre-Operational Validation

  • Fume Hood Verification: Ensure the chemical fume hood is actively pulling at a face velocity of 80–120 feet per minute (fpm). This is your primary engineering control against respiratory irritation[1].

  • PPE Integrity Check: Inspect your butyl rubber gloves for micro-tears using the inflation method: trap air inside the glove, twist the cuff, and squeeze to check for pressure leaks.

  • Containment Setup: Place a chemically resistant spill tray inside the fume hood to act as secondary containment.

Phase 2: Dispensing and Execution

  • Vessel Equilibration: Bring the 4-methyl-1-phenylpentane-1,3-dione container to room temperature before opening. This prevents the condensation of ambient moisture, which can degrade the reagent.

  • Inert Transfer: Utilize a glass syringe or a positive-displacement pipette. Causality note: Avoid standard polypropylene pipette tips, as the solvent properties of the diketone may leach plasticizers into your reaction.

  • Sash Management: Keep the fume hood sash at the lowest possible operational level to maximize splash protection and vapor capture.

Phase 3: Post-Execution and Spill Response

  • Decontamination: Wipe the exterior of the reagent bottle with a compatible solvent (e.g., ethanol) before returning it to a dedicated flammable/organic storage cabinet.

  • Spill Protocol: In the event of a spill, cover the liquid with an inert absorbent like vermiculite or dry sand. Never use combustible absorbents like sawdust.

Workflow A Pre-Operation Verify Fume Hood & PPE B Dispensing 4-Methyl-1-phenylpentane-1,3-dione A->B Proceed C Reaction / Execution B->C Transfer D Spill Detected? C->D E Spill Response (Absorb with Vermiculite/Sand) D->E Yes F Standard Clean-up D->F No G Waste Segregation (Halogen-free Organic Waste) E->G Solid Waste F->G Liquid Waste H Final Disposal (Incineration) G->H Manifest

Workflow for the safe handling, spill response, and disposal of 4-methyl-1-phenylpentane-1,3-dione.

Waste Management and Disposal Plan

Beta-diketones must never be discharged into the municipal water supply due to their persistence and potential for aquatic toxicity.

  • Segregation: Collect all unreacted chemical and liquid reaction byproducts in a designated, clearly labeled "Halogen-Free Organic Waste" carboy.

  • Solid Waste Management: Contaminated gloves, paper towels, and spill absorbents (vermiculite/sand) must be placed in a sealed solid hazardous waste bin. Do not leave contaminated gloves exposed to ambient lab air, as off-gassing will occur[1].

  • Final Destruction: Final disposal must be manifested and conducted via high-temperature incineration by a licensed hazardous waste contractor.

References

  • Title: Safety Data Sheet - O'Laughlin Industries (Pentanedione Derivatives) Source: O'Laughlin Industries URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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